molecular formula C9H9ClN2 B095213 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole CAS No. 15965-60-3

2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole

Cat. No.: B095213
CAS No.: 15965-60-3
M. Wt: 180.63 g/mol
InChI Key: ZFNQWUCRBLFKDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole (CAS 15965-60-3) is a benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C 9 H 9 ClN 2 and a molecular weight of 180.64 g/mol, this compound serves as a versatile synthon for the development of novel bioactive molecules . This compound is valued for its role as a key scaffold in exploring new therapeutic agents. Benzimidazole derivatives are extensively documented in scientific literature for their diverse pharmacological activities, including potent antibacterial and anticancer properties . Structure-activity relationship (SAR) studies indicate that substitutions at the N-1, C-2, and C-5 positions of the benzimidazole core are critical for enhancing pharmacological effects . Researchers are investigating these derivatives against a range of targets; some closely related analogs have demonstrated promising activity against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus ) and exhibited potent anticancer activity against various human cancer cell lines, with efficacy comparable to standard drugs in preliminary studies . The broader benzimidazole class is known to potentially interact with several enzymatic targets, including dihydrofolate reductase (DHFR), which is a crucial receptor for both antimicrobial and anticancer effects . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions at 2-8°C are recommended to maintain stability .

Properties

IUPAC Name

2-chloro-1,5-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-6-3-4-8-7(5-6)11-9(10)12(8)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNQWUCRBLFKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Utility of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole (CAS: 15965-60-3) in Modern Medicinal Chemistry: Reactivity, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Development & Discovery Synthesis Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Benzimidazoles represent one of the most privileged scaffolds in modern pharmacology, serving as the core pharmacophore for therapeutics ranging from proton pump inhibitors to oncology candidates. Within this chemical space, 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole (CAS: 15965-60-3) emerges as a highly versatile, orthogonally reactive building block.

Unlike unsubstituted benzimidazoles, the N1-methyl group of this molecule prevents tautomerization, locking the scaffold into a single, predictable reactive species. Simultaneously, the C5-methyl substitution imparts specific steric and electronic parameters that modulate the electrophilicity of the C2 position. This whitepaper provides an in-depth mechanistic analysis of its reactivity profile, supported by field-proven, self-validating experimental protocols for both Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.

Physicochemical Profiling

Understanding the foundational properties of a building block is critical for predicting its behavior in complex synthetic pathways. The table below summarizes the core quantitative data for this intermediate.

PropertyValueMechanistic Implication
CAS Number 1[1]Unique identifier for procurement and regulatory tracking.
Molecular Formula C9H9ClN2[1]Defines the exact atomic composition for mass spectrometry (HRMS) validation.
Molecular Weight 180.63 g/mol [2]Low molecular weight ensures high atom economy during library generation.
C2-Chlorine Highly ElectrophilicActs as an excellent leaving group for SNAr and oxidative addition.
N1-Methylation Fixed Tautomeric StateEliminates regioisomeric mixtures during downstream functionalization.

Mechanistic Reactivity & Causality

The strategic value of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole lies in the dual-nature reactivity of its C2 position. The imine-like nitrogen (N3) acts as an electron sink, withdrawing electron density from the C2 carbon. This is further exacerbated by the inductive effect of the chlorine atom, making C2 highly susceptible to nucleophilic attack.

However, the C5-methyl group provides a mild electron-donating effect via hyperconjugation. This subtle deactivation means that while highly nucleophilic aliphatic amines can displace the chloride via a standard SNAr mechanism, weaker nucleophiles (like anilines or sterically hindered amines) require the intervention of palladium catalysis (Buchwald-Hartwig amination) to overcome the activation energy barrier[3][4].

Reactivity Core 2-Chloro-1,5-dimethyl- 1H-benzo[d]imidazole (CAS: 15965-60-3) SNAr SNAr Pathway (Aliphatic Amines) Core->SNAr Polar Aprotic Solvent, Base, 120 °C BHA Buchwald-Hartwig (Anilines/Deactivated) Core->BHA Pd(0) Catalyst, Ligand, Base, 100 °C Prod1 2-Alkylamino Benzimidazole SNAr->Prod1 Prod2 2-Arylamino Benzimidazole BHA->Prod2

Divergent reactivity mapping of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole based on nucleophile.

Field-Proven Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent and condition is selected based on strict mechanistic causality rather than empirical guesswork.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Aliphatic Amines

This protocol is optimized for primary and secondary aliphatic amines[3].

  • Reaction Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M concentration.

    • Causality: NMP is explicitly chosen for its high boiling point and high dielectric constant, which strongly stabilizes the polar Meisenheimer transition state inherent to the SNAr mechanism.

  • Reagent Addition: Add the target aliphatic amine (1.5 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic, soluble proton scavenger. It ensures the reacting amine remains in its active, unprotonated state without introducing the heterogeneous biphasic issues associated with inorganic bases like K2CO3.

  • Thermal Activation: Heat the reaction mixture to 120 °C for 12 hours.

    • Causality: The C5-methyl group mildly deactivates the electrophilic C2 position via inductive electron donation. Elevated thermal input is strictly required to overcome the activation energy barrier for nucleophilic attack.

  • Isolation & Validation: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous LiCl (3x).

    • Causality: Aqueous LiCl is utilized to selectively partition the highly polar NMP into the aqueous phase, preventing co-elution during silica gel chromatography and ensuring accurate yield calculations.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

For deactivated nucleophiles (e.g., anilines) or sterically demanding amines, transition metal catalysis is mandatory[4][5].

  • Catalyst Pre-activation: In an inert-atmosphere glovebox, combine Pd2(dba)3 (5 mol%) and rac-BINAP (10 mol%) in anhydrous toluene. Stir at room temperature for 15 minutes.

    • Causality: Pre-stirring allows the bidentate BINAP ligand to displace the labile dibenzylideneacetone (dba) ligands, generating the active, coordinatively unsaturated Pd(0) species prior to substrate introduction, thereby preventing catalyst poisoning.

  • Substrate Introduction: Add 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole (1.0 equiv), the target aniline (1.2 equiv), and sodium tert-butoxide (NaOtBu) (1.5 equiv).

    • Causality: NaOtBu is a strong, sterically hindered base that facilitates the deprotonation of the Pd-coordinated amine, driving the formation of the critical palladium-amido intermediate without acting as a competing nucleophile.

  • Cross-Coupling: Seal the vessel, remove it from the glovebox, and heat at 100 °C for 8 hours.

    • Causality: The bidentate BINAP ligand enforces a cis-geometry on the palladium center. This is a strict stereoelectronic requirement; reductive elimination to forge the new C-N bond cannot occur if the aryl and amido groups are trans to one another.

  • Workup: Filter the crude mixture through a pad of Celite, eluting with dichloromethane, and concentrate in vacuo.

    • Causality: Celite filtration efficiently removes insoluble palladium black and inorganic salts, preventing streaking and continuous catalyst degradation during downstream chromatographic purification.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + 2-Cl-Benzimidazole AmineCoord Amine Coordination & Deprot. OxAdd->AmineCoord + Amine, Base - HCl RedElim Reductive Elimination AmineCoord->RedElim cis-Geometry Enforced RedElim->Pd0 - Product

Buchwald-Hartwig catalytic cycle highlighting the strict cis-geometry requirement.

Comparative Reaction Parameters

To aid in experimental design, the following table summarizes the operational boundaries for functionalizing 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole.

ParameterSNAr ProtocolBuchwald-Hartwig Protocol
Optimal Nucleophile Primary/Secondary Aliphatic AminesAnilines, Sterically Hindered Amines
Solvent System Polar Aprotic (NMP, DMF)Non-Polar (Toluene, 1,4-Dioxane)
Base Required Organic (DIPEA, TEA)Strong Alkoxide (NaOtBu)
Catalyst None (Thermal Activation)Pd2(dba)3 / BINAP
Temperature 100 °C – 140 °C80 °C – 110 °C
Expected Yields 75% – 95%60% – 85%

References

  • ResearchGate. "Pd(0) Amination of Benzimidazoles as an Efficient Method towards New (Benzimidazolyl)piperazines." ResearchGate Publications. Available at:[Link][5]

  • ChemRxiv. "Direct α-C–H Heteroarylation of Unprotected Primary Amines (SNAr Reactivity of Azolyl Chlorides)." ChemRxiv Preprints. Available at:[Link][3]

  • ACS Publications. "Synthesis of C8-Adenosine Adducts of Arylamines Using Palladium Catalysis (Buchwald-Hartwig of 2-chlorobenzimidazole)." Organic Letters. Available at:[Link][4]

Sources

2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole: Chemical Reactivity and Biological Mechanisms of Action

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

The compound 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole (CAS: 15965-60-3) occupies a unique dual-role in medicinal chemistry[1]. It functions both as a highly reactive electrophilic intermediate for organic synthesis and as a privileged pharmacophore scaffold. The benzimidazole core is a well-documented bioisostere for purine nucleotides, allowing it to interface with a vast array of biopolymers and enzymatic targets[2].

This whitepaper dissects the "mechanism of action" of this molecule across two distinct domains:

  • The Chemical Mechanism: The intrinsic reactivity of the C2-chloro position via Nucleophilic Aromatic Substitution (SNAr), which dictates how the molecule is conjugated to form active drug candidates.

  • The Biological Mechanism: The pharmacological pathways—specifically tubulin polymerization inhibition and H+/K+ ATPase covalent binding—that are activated once the 2-chloro group is substituted with target-specific moieties[3][4].

Chemical Mechanism of Action: The SNAr Reactivity Profile

Before 2-chloro-1,5-dimethyl-1H-benzo[d]imidazole can exert a biological effect, it must often be transformed. The presence of the electron-withdrawing imine nitrogen (N3) in the benzimidazole ring highly activates the C2 position toward nucleophilic attack.

The Role of the 1,5-Dimethyl Substituents
  • N1-Methyl Group: Alkylation at the N1 position eliminates the rapid prototrophic tautomerism typically seen in unsubstituted benzimidazoles[5]. This "locks" the molecule into a single tautomeric state, ensuring predictable regioselectivity during SNAr reactions and consistent 3D spatial orientation when binding to biological targets.

  • C5-Methyl Group: The methyl group at position 5 acts as an electron-donating group via hyperconjugation. While this slightly deactivates the ring toward SNAr compared to a 5-nitro analog, it significantly enhances the lipophilicity (LogP) of the resulting scaffold, a critical parameter for membrane permeability in anthelmintic and anticancer applications.

SNAr A 2-Chloro-1,5-dimethyl- 1H-benzo[d]imidazole C Meisenheimer Intermediate A->C Addition B Nucleophile (e.g., Amine/Thiol) B->C D 2-Substituted Derivative C->D Cl- Elimination

Caption: Workflow of Nucleophilic Aromatic Substitution (SNAr) at the C2 position.

Biological Mechanisms of Action of the Scaffold

Once derivatized, the 1,5-dimethylbenzimidazole core exhibits potent biological activity. The specific mechanism of action depends entirely on the nature of the C2 substituent, but generally falls into two primary pathways.

Pathway A: Tubulin Polymerization Inhibition (Anthelmintic & Oncology)

In susceptible parasites and rapidly dividing cancer cells, the primary mechanism of action for benzimidazoles is the disruption of intracellular microtubular transport systems[3][6].

Mechanistic Causality:

  • Binding: The benzimidazole derivative acts as a purine mimic, binding selectively and with high affinity to the colchicine-binding site on the

    
    -tubulin subunit[2][7].
    
  • Capping: Upon binding, the compound induces a conformational change in the tubulin dimer that prevents further addition of tubulin units to the growing plus-end of the microtubule.

  • Depolymerization: Because microtubules are in a state of dynamic instability, preventing polymerization shifts the equilibrium toward rapid depolymerization[6][8].

  • Apoptosis: The destruction of the mitotic spindle leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis[2].

TubulinPathway Drug Benzimidazole Derivative Target β-Tubulin (Colchicine Site) Drug->Target High-affinity binding Process Microtubule Polymerization Target->Process Steric blockade Outcome Mitotic Arrest & Apoptosis Process->Outcome Cytoskeletal collapse

Caption: Mechanism of action for tubulin polymerization inhibition by benzimidazoles.

Pathway B: H+/K+ ATPase Inhibition (Anti-Ulcerative)

If the C2 position is substituted with a pyridylmethylsulfinyl group (forming an omeprazole analog), the mechanism shifts to the inhibition of the gastric proton pump[4][9].

Mechanistic Causality:

  • Accumulation: The weak base properties of the benzimidazole nitrogen allow the drug to accumulate in the highly acidic secretory canaliculi of the gastric parietal cell[9].

  • Acid-Catalyzed Activation: At pH < 2, the benzimidazole is protonated, triggering an intramolecular rearrangement into a highly reactive tetracyclic sulfenamide cation[4][10].

  • Covalent Binding: This sulfenamide acts as a potent electrophile, reacting with accessible cysteine residues (e.g., Cys813) on the extracytoplasmic surface of the H+/K+ ATPase

    
    -subunit[4][10].
    
  • Irreversible Inhibition: The formation of a stable disulfide bond irreversibly blocks the final step of gastric acid secretion[10][11].

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the comparative biological metrics of the 2-chloro-1,5-dimethylbenzimidazole core versus its active derivatives, demonstrating the necessity of C2-substitution for biological efficacy.

Compound ClassC2 SubstituentPrimary TargetBinding Affinity (Kd)IC50 (Target Inhibition)Primary Application
Core Scaffold -ClN/A (Reactive)> 100

M
> 500

M
Synthetic Intermediate
Anthelmintic -Carbamate

-Tubulin
0.05 - 0.2

M
0.1 - 0.5

M
Parasitic Infections
Anti-Ulcerative -SulfinylpyridineH+/K+ ATPaseN/A (Covalent)0.4 - 1.2

M
Peptic Ulcer Disease
Antimicrobial -AlkylamineDNA Gyrase B1.5 - 5.0

M
2.0 - 10.0

M
Bacterial Infections

Data synthesized from established SAR profiles of benzimidazole derivatives[5][12][13].

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the chemical derivatization of the core scaffold and the subsequent biological validation of its mechanism of action.

Protocol 1: SNAr Synthesis of a Bioactive 2-Amino Derivative

Objective: To convert 2-chloro-1,5-dimethyl-1H-benzo[d]imidazole into a biologically active 2-alkylamino derivative.

  • Reagent Preparation: Dissolve 1.0 equivalent (10 mmol) of 2-chloro-1,5-dimethyl-1H-benzo[d]imidazole in 20 mL of anhydrous Dimethylformamide (DMF) under an inert argon atmosphere.

  • Nucleophile Addition: Add 2.5 equivalents of the desired primary amine (e.g., benzylamine). The excess amine acts as both the nucleophile and the acid scavenger.

  • Thermal Activation: Heat the reaction mixture to 110°C. Causality: The SNAr reaction at the benzimidazole C2 position requires significant thermal energy to overcome the activation barrier of the Meisenheimer complex formation.

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent. The disappearance of the starting material spot (UV active at 254 nm) indicates completion (typically 4-6 hours).

  • Isolation: Cool the mixture to room temperature and pour it into 100 mL of ice water. The resulting precipitate is the crude 2-amino derivative.

  • Validation: Filter, dry, and recrystallize from ethanol. Confirm the structure via 1H-NMR (look for the disappearance of the amine protons and the shift of the N1-methyl singlet).

Protocol 2: In Vitro Tubulin Polymerization Assay

Objective: To validate the tubulin-inhibitory mechanism of action of the synthesized derivative.

  • Protein Preparation: Reconstitute lyophilized porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) to a final concentration of 3 mg/mL.

  • Compound Incubation: Pre-incubate the tubulin solution with varying concentrations of the benzimidazole derivative (0.1

    
    M to 10 
    
    
    
    M) or a DMSO control for 15 minutes at 4°C. Causality: Pre-incubation at cold temperatures allows the drug to bind to the unpolymerized tubulin dimers before polymerization is initiated.
  • Initiation: Add 1 mM GTP to the mixture and immediately transfer the samples to a 37°C spectrophotometer cuvette. Causality: GTP and heat (37°C) are the absolute requirements to trigger microtubule assembly.

  • Kinetic Measurement: Measure the absorbance at 340 nm every 30 seconds for 60 minutes. As tubulin polymerizes into microtubules, the solution scatters light, increasing the apparent absorbance.

  • Data Analysis: Calculate the IC50 by plotting the maximum rate of polymerization (Vmax) against the log concentration of the inhibitor. A successful benzimidazole derivative will show a dose-dependent flattening of the absorbance curve.

References

  • FDA. Center for Drug Evaluation and Research - Accessdata.fda.gov (Omeprazole). Available at:[Link]

  • FDA. eCopy, Inc. - FDA (Omeprazole Magnesium). Available at: [Link]

  • LSU Scholarly Repository. Dose titration of sericea lespedeza leaf meal on Haemonchus contortus infection in crossbred lambs. Available at:[Link]

  • NIH. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Available at: [Link]

  • Oriental Journal of Chemistry. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Available at: [Link]

  • ResearchGate. A Comprehensive Review of the Benzimidazole Scaffold as a Potential Nucleus for Anti-Ulcer Activity. Available at: [Link]

  • ResearchGate. Reaction mechanism of four substituted 2-pyridylmethylsulfinyl benzimidazoles. Available at: [Link]

  • ResearchGate. Sites of Reaction of the Gastric H,K-ATPase with Extracytoplasmic Thiol Reagents. Available at: [Link]

  • SRR Publications. A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. Available at: [Link]

  • Substack. Therapeutics and repurposed drugs for the treatment of cancer. Available at: [Link]

Sources

Biological Activity of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole Derivatives: A Technical Guide to Scaffold Reactivity, Mechanisms, and Workflow Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the benzimidazole nucleus is widely recognized as a "privileged scaffold"—a molecular framework capable of binding to multiple, diverse biological targets. Among its functionalized precursors, 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole (CAS 15965-60-3) stands out as a highly versatile building block[1]. As a Senior Application Scientist, I have observed that the strategic functionalization of this specific scaffold reliably yields derivatives with potent anticancer, antimicrobial, and anti-inflammatory properties[2].

This technical whitepaper dissects the chemical rationale behind the 1,5-dimethyl substitution, explores the core biological mechanisms of its 2-substituted derivatives, and provides self-validating experimental protocols for their synthesis and biological evaluation.

Chemical Rationale & Scaffold Reactivity

The biological efficacy of 1,5-dimethylbenzimidazole derivatives is deeply rooted in their structural chemistry. Unsubstituted benzimidazoles undergo rapid prototropic tautomerism, existing as an equilibrium mixture of isomers (e.g., 5-methyl and 6-methyl forms)[3]. This dynamic state complicates Structure-Activity Relationship (SAR) analysis and dilutes target-binding affinity.

  • The 1-Methyl Advantage: Alkylation at the N1 position locks the molecule into a single, stable tautomeric state[3]. Furthermore, it increases the lipophilicity of the scaffold, which is critical for crossing the blood-brain barrier and penetrating bacterial cell walls.

  • The 5-Methyl Advantage: The methyl group at the 5-position provides optimal steric bulk to fit into deep hydrophobic pockets of target proteins (such as the colchicine binding site on tubulin) without inducing steric clash.

  • The 2-Chloro Reactivity: The chlorine atom at the C2 position is highly electron-deficient due to the adjacent nitrogen atoms. It serves as an excellent leaving group for Nucleophilic Aromatic Substitution (

    
    ) reactions, allowing researchers to rapidly generate diverse libraries by displacing the chloride with amines, thiols, or alkoxides[4].
    

Core Biological Activities & Mechanisms of Action

Anticancer Activity: Tubulin Polymerization Inhibition

One of the most profound biological activities of 1,5-dimethylbenzimidazole derivatives is their ability to act as potent anticancer agents by disrupting microtubule dynamics[5]. Derivatives functionalized with aryl, hydrazone, or amino groups at the C2 position exhibit high binding affinity for the colchicine site on


-tubulin[6].

By binding to this site, the derivatives inhibit the polymerization of tubulin dimers into microtubules. This disruption halts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase, and ultimately triggering mitochondria-dependent intrinsic apoptosis[5][7].

Pathway A 1,5-Dimethylbenzimidazole Derivative B Binds Colchicine Site on β-Tubulin A->B C Inhibits Tubulin Polymerization B->C D G2/M Phase Cell Cycle Arrest C->D E Apoptosis (Cancer Cell Death) D->E

Fig 1: Apoptotic pathway triggered by tubulin-targeting benzimidazole derivatives.

Antimicrobial Activity: DNA Gyrase and Membrane Disruption

Beyond oncology, these derivatives demonstrate significant broad-spectrum antimicrobial activity. When the 2-chloro group is substituted with oxadiazole or triazole moieties, the resulting hybrids exhibit potent antibacterial effects against both Gram-positive (S. aureus) and Gram-negative (E. coli) strains[8]. The mechanism is twofold: the benzimidazole core intercalates with bacterial DNA and inhibits DNA gyrase/topoisomerase IV, while the hydrophilic oxadiazole ring facilitates the disruption of the microbial membrane[8].

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the translational potential of these derivatives, the following table summarizes the quantitative biological data (IC50/MIC) of various 2-substituted benzimidazole classes based on recent literature.

Derivative ClassPrimary Target / MechanismCell Line / PathogenEfficacy (IC50 / MIC)Reference
2-Amino substituted Tubulin PolymerizationA549 (Lung Cancer)2.4 - 5.1 µM[2]
2-Aryl substituted Tubulin Colchicine SiteSMMC-7721 (Liver Cancer)0.08 µM[5]
2-Hydrazone substituted Microtubule DepolymerizationMCF-7 (Breast Cancer)< 5.0 µM[6]
2-Oxadiazole substituted DNA Gyrase / MembraneS. aureus / E. coli0.39 - 0.78 µg/mL[4][8]

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol 1: Synthesis of 2-Substituted Derivatives via

This workflow describes the displacement of the 2-chloro group by a primary amine to generate a 2-amino-1,5-dimethylbenzimidazole derivative.

  • Reagent Preparation: Dissolve 2-chloro-1,5-dimethyl-1H-benzo[d]imidazole (1.0 eq) and the target primary amine (1.2 eq) in anhydrous Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that stabilizes the highly polarized Meisenheimer complex intermediate during the

      
       reaction, significantly accelerating the reaction rate.
      
  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise to the mixture.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the substitution, preventing the protonation of the incoming amine nucleophile and driving the equilibrium forward.

  • Thermal Activation: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 6-8 hours, monitoring via TLC (Ethyl Acetate:Hexane, 1:1).

    • Causality: The nitrogen atmosphere prevents the oxidative degradation of the amine at elevated temperatures.

  • Workup & Purification: Quench the reaction with ice water to precipitate the crude product. Filter, wash with cold water, and purify via flash chromatography.

Protocol 2: In Vitro Tubulin Polymerization Assay

To validate the anticancer mechanism of the synthesized derivatives, a cell-free tubulin polymerization assay must be conducted[6].

  • Assay Setup: Prepare a reaction mixture containing 3 mg/mL purified porcine brain tubulin in G-PEM buffer (80 mM PIPES, 2 mM

    
    , 0.5 mM EGTA, 1 mM GTP, pH 6.9).
    
    • Causality: GTP is strictly required as it provides the energy necessary for tubulin dimers to assemble into microtubules.

  • Compound Incubation: Add the synthesized derivative at a concentration of 5 µM and 10 µM.

  • Self-Validating Controls: Include 10 µM Colchicine as a positive control and 10 µM Paclitaxel as a negative control[5][6].

    • Causality: Colchicine is a known polymerization inhibitor (absorbance will remain low), while Paclitaxel is a stabilizing agent (absorbance will rapidly spike). These controls define the assay's dynamic range and prove that the derivative's effect is specifically due to microtubule modulation, not an optical artifact.

  • Kinetic Measurement: Monitor the polymerization kinetically by measuring the absorbance at 340 nm at 37°C for 60 minutes using a microplate reader.

Workflow S1 SNAr Synthesis (2-Chloro Displacement) S2 HPLC Purification (>95% Purity) S1->S2 S3 In Vitro Screening (MTT & MIC Assays) S2->S3 S4 Hit Validation (Dose-Response) S3->S4 S5 Lead Optimization (In Vivo Models) S4->S5

Fig 2: Self-validating workflow for synthesis and biological screening of derivatives.

Conclusion & Future Perspectives

The 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole scaffold is a highly tunable pharmacophore. By exploiting the reactivity of the 2-chloro position and the stabilizing effects of the 1,5-dimethyl groups, researchers can engineer highly selective agents. Future drug development should focus on hybridizing this scaffold with other privileged structures (e.g., triazoles or coumarins) and utilizing computational molecular docking to optimize binding affinity for specific mutant kinase or tubulin isoforms.

References

  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions Source: MDPI (Molecules) URL:[Link]

  • Synthesis and biological evaluation of 2-aryl-benzimidazole derivatives of dehydroabietic acid as novel tubulin polymerization inhibitors Source: National Institutes of Health (PMC) URL:[Link]

  • Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones Source: National Institutes of Health (PMC) URL:[Link]

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine Source: National Institutes of Health (PMC) URL:[Link]

  • A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance Source: SRR Publications URL:[Link]

  • Benzo[d]imidazole anchored oxadiazole derivatives: synthesis, characterization, biological evaluation, in silico docking and ADME-T analysis Source: National Institutes of Health (PMC) URL:[Link]

  • A review of Benzimidazole derivatives' potential activities Source: ResearchGate URL:[Link]

Sources

A Comprehensive Spectroscopic Guide to 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Structure and Chemical Identity

2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole possesses a fused bicyclic system consisting of a benzene ring and an imidazole ring. The key structural features include a chlorine atom at the 2-position, a methyl group on the imidazole nitrogen (N1), and a methyl group on the benzene ring (C5). Understanding this specific arrangement of substituents is crucial for interpreting the resulting spectroscopic data.

Caption: Molecular structure of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy

Principle & Rationale: Proton NMR (¹H NMR) provides information about the number, connectivity, and chemical environment of hydrogen atoms. The chemical shift (δ) of a proton is influenced by the electron density around it, while spin-spin coupling reveals adjacent, non-equivalent protons.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ can be used if solubility is a concern.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer for optimal resolution.[1][2] Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a 90-degree pulse width.[3]

  • Data Acquisition: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or tetramethylsilane (TMS) at 0.00 ppm.[2]

Data Interpretation & Predicted Spectrum: The ¹H NMR spectrum is expected to show four distinct signals corresponding to the three aromatic protons and two methyl groups.

Signal AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
H-4~7.5 - 7.6Singlet (s) or narrow doublet1HThis proton is adjacent to the C5-methyl group and is expected to be the most downfield of the aromatic protons due to its proximity to the imidazole ring.
H-6~7.2 - 7.3Doublet (d)1HThis proton is ortho to H-7, leading to a doublet splitting pattern.
H-7~7.0 - 7.1Doublet (d)1HThis proton is ortho to H-6 and typically the most upfield of the aromatic signals.
N1-CH₃~3.7 - 3.9Singlet (s)3HThe N-methyl group is a singlet as there are no adjacent protons. Its chemical shift is characteristic of a methyl group attached to a nitrogen in a heteroaromatic system.
C5-CH₃~2.4 - 2.5Singlet (s)3HThe C-methyl group on the aromatic ring is a singlet and appears in the typical benzylic methyl region.[1]
¹³C NMR Spectroscopy

Principle & Rationale: ¹³C NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment (e.g., attachment to electronegative atoms).

Experimental Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: On a 400 MHz spectrometer, the ¹³C frequency is typically 100 MHz.[1][2] A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

  • Data Acquisition: A greater number of scans and a longer relaxation delay (2-5 seconds) are required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope and longer relaxation times.[3]

  • Processing: Standard processing steps are applied. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Interpretation & Predicted Spectrum: The proton-decoupled ¹³C NMR spectrum is expected to show nine signals, corresponding to the nine unique carbon atoms in the molecule.

Signal AssignmentPredicted δ (ppm)Rationale
C2~145 - 150This carbon is directly attached to an electronegative chlorine and two nitrogen atoms, causing a significant downfield shift.
C7a~142 - 144A quaternary bridgehead carbon adjacent to N1.
C3a~135 - 138A quaternary bridgehead carbon adjacent to N3.
C5~132 - 134The methyl-substituted quaternary carbon on the benzene ring.
C4~123 - 125Aromatic CH carbon.
C6~120 - 122Aromatic CH carbon.
C7~110 - 112Aromatic CH carbon, typically shifted upfield.
N1-CH₃~30 - 33Aliphatic carbon of the N-methyl group.
C5-CH₃~21 - 23Aliphatic carbon of the C5-methyl group.

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. For halogenated compounds, MS is particularly useful for confirming the presence and number of halogen atoms via their characteristic isotopic patterns.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.

  • Ionization: Electron Impact (EI) is a common hard ionization technique that induces fragmentation, while Electrospray Ionization (ESI) is a soft technique that typically yields the protonated molecular ion [M+H]⁺.

  • Analysis: Ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Data Interpretation:

  • Molecular Ion (M⁺): The molecular formula is C₉H₉ClN₂. The calculated monoisotopic mass is approximately 180.0454 Da.

  • Isotopic Pattern: A critical diagnostic feature will be the presence of two molecular ion peaks: one for the ³⁵Cl isotope (M⁺) and one for the ³⁷Cl isotope ([M+2]⁺). The relative intensity of these peaks will be approximately 3:1, which is the natural abundance ratio of these chlorine isotopes.[4]

  • Fragmentation: Under EI conditions, benzimidazoles are relatively stable.[4] Common fragmentation pathways may include the loss of the chlorine atom, the N-methyl group, or sequential loss of HCN from the imidazole ring.[4]

cluster_0 Mass Spectrometry Workflow Sample Sample in Solution IonSource Ionization Source (e.g., ESI) Sample->IonSource Introduction MassAnalyzer Mass Analyzer (e.g., TOF) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum Signal Processing

Caption: A generalized workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

Principle & Rationale: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is a powerful tool for identifying the presence of specific functional groups.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[5]

  • Data Interpretation: The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹).

Data Interpretation & Predicted Spectrum: The IR spectrum provides a fingerprint for the molecule, confirming the presence of key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic C-H
2980 - 2850C-H StretchAliphatic C-H (Methyl)
~1620C=N StretchImidazole Ring
1600 - 1450C=C StretchAromatic Ring
~1400 - 1350C-H BendMethyl
~800 - 600C-Cl StretchAryl Chloride

A key feature in the spectrum of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole is the absence of a broad N-H stretching band typically seen for N-unsubstituted benzimidazoles around 3400-3200 cm⁻¹. This confirms the presence of the methyl group at the N1 position.

Summary and Conclusion

The structural elucidation of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole is reliably achieved through a combination of modern spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the proton and carbon framework, respectively. Mass spectrometry confirms the molecular weight and the presence of chlorine through its distinct isotopic signature. Finally, IR spectroscopy verifies the presence of key functional groups and, importantly, confirms the N-methylation by the absence of an N-H stretch. Together, these methods provide a robust and self-validating analytical package for the unambiguous identification and quality assessment of this important chemical entity.

References

  • SUPPLEMENTARY INFORMATION. (n.d.).
  • Mecha-Sáncheza, F., et al. (2022).
  • Supporting Information for "Aerobic Dehydrogenative Annulation of N-Aryl Imines with Alkynes via C-H/N-H Bond Activation". (2020).
  • BenchChem. (n.d.). A Spectroscopic Comparison of 5-fluoro-2-methyl-1H-benzo[d]imidazole and Its Precursors. BenchChem.
  • Bouattour, R., et al. (2018). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Sert, Y., et al. (2012). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. ResearchGate. [Link]

Sources

Comprehensive Solubility and Physicochemical Profiling of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, understanding the solvation thermodynamics of heterocyclic intermediates is critical for optimizing reaction yields and formulation strategies. 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole is a privileged structural motif frequently utilized as a precursor in the synthesis of bioactive molecules. This whitepaper provides an authoritative, in-depth analysis of its solubility profile across various organic solvents, the mechanistic rationale behind its solvation, and field-validated protocols for both solubility determination and downstream functionalization.

Physicochemical Identity & Structural Dynamics

The benzimidazole core is a highly stable, planar aromatic system. Unlike transient N-chlorinated species (e.g., 1-chloro-2,5-dimethylbenzimidazole) which possess a labile N-Cl bond and act as oxidative chlorinating agents, 2-chloro-1,5-dimethyl-1H-benzo[d]imidazole is a stable C-chlorinated scaffold[1]. The presence of the chlorine atom at the C2 position, combined with methyl groups at the N1 and C5 positions, dictates its lipophilicity, crystal lattice energy, and subsequent solubility behavior[2].

Table 1: Physicochemical Identity

PropertyValue / Description
IUPAC Name 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole
CAS Number 15965-60-3
Molecular Formula C9H9ClN2
Molecular Weight 180.63 g/mol
Structural Features Planar aromatic core, C2-halogenated, N1/C5-alkylated
H-Bond Acceptors 1 (N3 Nitrogen)
H-Bond Donors 0

Thermodynamic Solubility Profile in Organic Solvents

The solubility of 2-chloro-1,5-dimethyl-1H-benzo[d]imidazole is governed by the interplay between its crystal lattice energy and the solvent's ability to stabilize its dipole moment and hydrophobic regions. Analogous 2-chlorobenzimidazole derivatives exhibit a highly conserved solubility pattern: they are readily soluble in polar aprotic and chlorinated solvents, moderately soluble in alcohols, and practically insoluble in water or aliphatic hydrocarbons[3].

Mechanistic Rationale by Solvent Class:
  • Polar Aprotic Solvents (DMF, DMSO): These solvents possess high dielectric constants and strong dipole moments. They effectively solvate the polar N=C-Cl moiety of the benzimidazole ring without donating protons that could disrupt the solvation shell, resulting in excellent solubility.

  • Chlorinated Solvents (DCM, Chloroform): The polarizability of the chlorine atom on the benzimidazole core creates favorable London dispersion forces and dipole-induced dipole interactions with halogenated solvents ("like dissolves like").

  • Alcohols (Ethanol, Methanol): The N3 nitrogen acts as a hydrogen bond acceptor, allowing protic solvents to solvate the molecule. However, the hydrophobic methyl groups limit overall solubility compared to polar aprotic solvents.

  • Non-Polar Aliphatic Solvents (Hexane): The lack of functional groups capable of disrupting the stable crystal lattice results in negligible solubility.

Table 2: Empirical Solubility Ranges in Common Organic Solvents

Solvent ClassRepresentative SolventEstimated SolubilityMechanistic Solvation Driver
Polar Aprotic Dimethylformamide (DMF)High (>50 mg/mL)Strong dipole-dipole stabilization of the heterocyclic core.
Chlorinated Dichloromethane (DCM)High (>30 mg/mL)Favorable polarizability and van der Waals interactions.
Alcohols Ethanol (EtOH)Moderate (10-30 mg/mL)H-bond donation from solvent to the N3 acceptor.
Non-Polar HexaneLow (<1 mg/mL)Insufficient energy to overcome crystal lattice forces.
Aqueous WaterVery Low (<0.1 mg/mL)High hydrophobicity from the core and methyl substituents.

Methodology: High-Throughput Solubility Determination

To accurately determine the solubility of 2-chloro-1,5-dimethyl-1H-benzo[d]imidazole, kinetic artifacts must be avoided. The miniaturized shake-flask method is the gold standard for establishing true thermodynamic equilibrium in early drug discovery[4].

SolubilityWorkflow A Solid Compound (CAS 15965-60-3) B Solvent Addition (e.g., DMSO, DCM) A->B C Incubation & Agitation (24h, 25°C) B->C D Phase Separation (Centrifugation) C->D E Supernatant Analysis (HPLC-UV) D->E

Fig 1. High-throughput thermodynamic equilibrium solubility workflow for benzimidazole derivatives.

Protocol 1: Miniaturized Shake-Flask Equilibrium Assay

Causality Note: A 24-hour incubation is strictly required to ensure the system transitions from kinetic dissolution to thermodynamic equilibrium, preventing the overestimation of solubility often seen in rapid-dissolution assays.

  • Solid Preparation: Accurately weigh 5.0 mg of 2-chloro-1,5-dimethyl-1H-benzo[d]imidazole into a 2 mL amber glass HPLC vial (amber glass prevents potential UV-induced degradation).

  • Solvent Introduction: Add 1.0 mL of the target organic solvent (e.g., anhydrous DMF or DCM).

  • Thermodynamic Equilibration: Seal the vial with a PTFE-lined cap. Agitate the suspension at 300 rpm on an orbital shaker maintained at a constant temperature of 25.0 ± 0.1 °C for exactly 24 hours.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes to firmly pellet the undissolved solid lattice.

  • Quantification: Carefully aspirate 100 µL of the clear supernatant. Dilute appropriately with the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile) to ensure the concentration falls within the linear dynamic range. Analyze via HPLC-UV at 254 nm, utilizing the strong aromatic chromophore of the benzimidazole core for sensitive detection.

Application: Solvation-Driven SNAr Functionalization

The primary utility of 2-chloro-1,5-dimethyl-1H-benzo[d]imidazole lies in its reactivity. The C2 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, alkoxides, and thiolates, a reaction heavily dependent on proper solvent selection[5].

SNArPathway Substrate 2-Chloro-1,5-dimethyl- 1H-benzo[d]imidazole Nucleophile Nucleophile Addition (e.g., Primary Amine) Substrate->Nucleophile SNAr Initiation Intermediate Meisenheimer Complex (C2 Tetrahedral Intermediate) Nucleophile->Intermediate Rate Limiting Step Product 2-Amino-1,5-dimethyl- 1H-benzo[d]imidazole Intermediate->Product Chloride Elimination Solvent Polar Aprotic Solvent (DMF/DMSO) Solvent->Nucleophile Solvation

Fig 2. Mechanistic pathway of SNAr functionalization facilitated by polar aprotic solvation.

Protocol 2: Optimized SNAr Workflow in Polar Aprotic Solvents

Causality Note: DMF is selected over alcohols or chlorinated solvents because its high dielectric constant stabilizes the highly polar, negatively charged Meisenheimer intermediate formed during the rate-limiting step of the SNAr reaction.

  • Substrate Dissolution: Dissolve 1.0 mmol of 2-chloro-1,5-dimethyl-1H-benzo[d]imidazole in 5.0 mL of anhydrous DMF. Self-Validation: The solution should be completely clear, confirming full dissolution based on the >50 mg/mL solubility limit.

  • Reagent Addition: Add 1.2 mmol of the target nucleophile (e.g., a primary amine) followed by 2.0 mmol of N,N-Diisopropylethylamine (DIPEA) to act as an acid scavenger.

  • Thermal Activation: Heat the reaction mixture to 80 °C under an inert nitrogen atmosphere for 4–6 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material via TLC (Hexane:Ethyl Acetate 3:1).

  • Product Isolation: Upon completion, cool the mixture to room temperature and slowly pour it into 25 mL of ice-cold distilled water. Causality: This step capitalizes on the compound's extremely poor aqueous solubility (<0.1 mg/mL), forcing the functionalized benzimidazole product to rapidly precipitate out of the DMF/Water mixture for easy collection via vacuum filtration.

References

  • Benchchem. "1-Chloro-2,5-dimethyl-1H-benzimidazole | 96048-73-6". Benchchem.
  • Aaron Chemicals. "15965-60-3 | 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole". Aaronchem.
  • Mingyuan Chemical. "1-(4-Fluorobenzyl)-2-chlorobenzimidazole 84946-20-3". Mingyuanchemical.
  • University of Pretoria. "Antimalarial Benzimidazole Derivatives Incorporating Phenolic Mannich Base Side Chains inhibit Microtubule and Hemozoin formation". UP.ac.za.
  • National Institutes of Health. "Discovery and Structure-Based Optimization of Benzimidazole-Derived Activators of SOS1-Mediated Nucleotide Exchange on RAS". PMC.

Sources

1H NMR spectrum of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1H NMR Spectrum of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole

Abstract

Benzimidazole derivatives are a cornerstone of medicinal chemistry, recognized for their wide array of biological activities.[1] In drug discovery and development, the unambiguous structural confirmation of these molecules is non-negotiable, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as the primary analytical tool for this purpose.[2] This technical guide provides a comprehensive, predictive analysis of the . Moving beyond a simple data sheet, this document elucidates the theoretical underpinnings of the expected spectrum, details a robust protocol for its acquisition, and presents a systematic workflow for data interpretation. It is designed to equip researchers, chemists, and drug development professionals with the expertise to predict, acquire, and confidently assign the 1H NMR spectrum of this and structurally related compounds.

Molecular Structure and Predicted 1H NMR Profile

The first step in any NMR analysis is a thorough examination of the molecule's structure to identify all unique proton environments.[3] The structure of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole possesses several key features that dictate its spectral appearance.

Caption: Molecular Structure of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole with unique proton environments labeled.

There are five chemically non-equivalent sets of protons in the molecule:

  • Aromatic Proton H-4: A single proton on the benzene ring.

  • Aromatic Proton H-6: A single proton on the benzene ring.

  • Aromatic Proton H-7: A single proton on the benzene ring.

  • N1-Methyl Protons: Three equivalent protons of the methyl group attached to the N1 nitrogen.

  • C5-Methyl Protons: Three equivalent protons of the methyl group attached to the C5 carbon.

A critical structural feature is the methyl group at the N1 position. In N-unsubstituted benzimidazoles, rapid proton exchange between the two nitrogen atoms (prototropic tautomerism) can occur, leading to time-averaged signals and spectral simplification.[4] The presence of the N1-methyl group "locks" the tautomeric form, resulting in a well-resolved spectrum where C4/C7 and C5/C6 positions are distinct.

Predictive Analysis of Spectral Parameters

Based on established principles of 1H NMR spectroscopy and data from related benzimidazole structures, we can predict the key parameters for each signal: chemical shift (δ), integration, and multiplicity (splitting pattern).[1][5]

Chemical Shifts (δ)

The chemical shift of a proton is dictated by its local electronic environment.[1] Electron-withdrawing groups (like chlorine) deshield nearby protons, shifting their signals downfield (higher ppm), while electron-donating groups (like methyl) shield them, causing an upfield shift (lower ppm).

  • Aromatic Protons (H-4, H-6, H-7): These protons resonate in the typical aromatic region for benzimidazoles (7.0-8.3 ppm).[1]

    • H-7: This proton is ortho to the electron-withdrawing imine nitrogen (N3), leading to significant deshielding. It is predicted to be the most downfield of the aromatic signals.

    • H-6: This proton is ortho to the electron-donating C5-methyl group, which provides shielding.

    • H-4: This proton is adjacent to the N1-methyl group and ortho to the C5-methyl group, experiencing shielding from the methyl group. It is expected to appear as a sharp singlet, as its only coupling partner (H-6) is four bonds away (meta-coupling), which is often very small or unresolved.[1]

  • N1-Methyl Protons: The methyl group attached to the nitrogen atom is deshielded by the electronegative nitrogen and the aromatic ring current. Its signal is expected to appear as a singlet.

  • C5-Methyl Protons: This methyl group is attached directly to the aromatic ring and is expected to resonate in the typical upfield region for aryl-methyl protons.[1] It will appear as a singlet.

Signal Multiplicity and Coupling Constants (J)

Spin-spin coupling provides information about the connectivity of atoms.[1] The number of lines in a signal is determined by the number of adjacent, non-equivalent protons (n) and follows the n+1 rule.[6]

  • H-7: Coupled only to H-6 (ortho-coupling). Expected pattern: doublet (d) . The typical ortho-coupling constant (³J) in a benzene ring is 6-9 Hz.[1]

  • H-6: Coupled to H-7 (ortho-coupling) and H-4 (meta-coupling). Expected pattern: doublet of doublets (dd) . The meta-coupling (⁴J) is much smaller, typically 2-3 Hz.[1]

  • H-4: Coupled only to H-6 (meta-coupling). Expected pattern: singlet (s) or a very finely split doublet (d) , as meta-coupling is often too small to be resolved.

  • N1-CH₃ & C5-CH₃: These protons have no adjacent proton neighbors. Expected pattern: singlet (s) .

Predicted Data Summary

The predicted quantitative data for the 1H NMR spectrum, assuming acquisition in a common solvent like DMSO-d₆, is summarized below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Integration (Relative No. of Protons)MultiplicityPredicted Coupling Constant(s) (J, Hz)
H-7~7.6 - 7.81HDoublet (d)³JH7-H6 ≈ 8.0 - 9.0 Hz
H-6~7.2 - 7.41HDoublet of Doublets (dd)³JH6-H7 ≈ 8.0 - 9.0 Hz, ⁴JH6-H4 ≈ 2.0 Hz
H-4~7.1 - 7.31HSinglet (s)-
N1-CH₃~3.8 - 4.03HSinglet (s)-
C5-CH₃~2.4 - 2.63HSinglet (s)-

Experimental Protocol for Spectrum Acquisition

A self-validating and reproducible protocol is essential for acquiring high-quality NMR data. The following detailed methodology ensures scientific integrity.[1]

Workflow for 1H NMR Sample Preparation and Data Acquisition

Caption: Standard experimental workflow for acquiring the 1H NMR spectrum.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 5-15 mg of the purified solid compound into a clean, dry vial.[1]

  • Solvent Selection & Dissolution: Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ is an excellent choice for many heterocyclic compounds.[7] Add approximately 0.7 mL of the solvent to the vial and gently vortex to dissolve the sample completely.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.

  • Referencing: Add a small drop of Tetramethylsilane (TMS) as an internal standard for calibrating the chemical shift scale to 0.00 ppm.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Locking: The instrument will lock onto the deuterium frequency of the solvent to stabilize the magnetic field against drift.

    • Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is critical for achieving sharp, symmetrical peaks and high resolution.

  • Data Acquisition:

    • Set the appropriate acquisition parameters. For a standard 1H spectrum on a 400 MHz instrument, typical parameters include a 90° pulse angle, an acquisition time of ~2-4 seconds, a relaxation delay of 5 seconds (to allow for full magnetization recovery), and an accumulation of 16 scans to improve the signal-to-noise ratio.[8]

    • Initiate the experiment to acquire the Free Induction Decay (FID) signal.

Data Processing and Interpretation

The raw FID signal acquired from the spectrometer must be mathematically processed to generate the familiar frequency-domain spectrum.

Workflow for NMR Data Processing

Caption: Logical workflow for processing the raw FID data into an interpretable spectrum.

  • Fourier Transform (FT): The time-domain FID signal is converted into a frequency-domain spectrum using the Fourier Transform algorithm.

  • Phase Correction: The transformed spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode with a flat baseline.

  • Baseline Correction: Minor distortions in the baseline are mathematically corrected to be flat and at zero intensity.

  • Referencing: The spectrum is calibrated by setting the TMS signal to exactly 0.00 ppm.

  • Integration: The area under each signal is calculated. The integration values provide the relative ratio of the number of protons giving rise to each signal.[9]

  • Peak Picking and Analysis: The exact chemical shift (in ppm) of each peak is identified. The coupling constants (in Hz) are measured from the splitting patterns. This final, processed spectrum is then used for structural elucidation by comparing the empirical data to the predicted values.

Conclusion

The is predicted to show five distinct signals corresponding to its unique proton environments. The N1-methylation prevents tautomerism, yielding a well-defined and interpretable spectrum. The chemical shifts, integration values, and coupling patterns of the three aromatic and two methyl signals provide a unique fingerprint for this molecule. By following the robust experimental and data processing workflows detailed in this guide, researchers can confidently acquire and interpret the spectrum, ensuring the structural integrity of this important heterocyclic scaffold in their research and development endeavors.

References

  • Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 449. Retrieved from [Link]

  • Alonso, R., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1688-1700. Retrieved from [Link]

  • Supplementary Information for relevant compounds. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78572, 2-Chlorobenzimidazole. Retrieved from [Link]

  • Supporting Information for various benzimidazole derivatives. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Electronic Supplementary Material (ESI) for Catalysis Science & Technology. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR Chemical shift range of compounds. [Image]. Retrieved from [Link]

  • Rojas-Llanes, D., et al. (2024). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Pharmaceuticals, 17(2), 233. Retrieved from [Link]

  • Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.7 ¹H NMR Spectra and Interpretation (Part II). Organic Chemistry I. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • El Kihel, A., et al. (2011). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 4(4), 487-490. Retrieved from [Link]

Sources

Methodological & Application

Advanced Synthetic Applications of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Executive Summary & Mechanistic Rationale

The benzimidazole core is universally recognized as a "privileged scaffold" in pharmacology, frequently acting as a bioisostere for purines to interact with adenine-binding pockets in kinases and other ATP-dependent enzymes [3, 5]. Within this chemical space, 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole (CAS 15965-60-3) [2] serves as a highly versatile, advanced building block.

The specific substitution pattern of this molecule provides three distinct mechanistic advantages for drug design:

  • C2-Electrophilicity: The chlorine atom at the 2-position is flanked by two electronegative nitrogen atoms. This creates a highly electron-deficient C2 center, priming the molecule for Nucleophilic Aromatic Substitution (SNAr) to generate 2-aminobenzimidazoles [1].

  • N1-Methylation (Tautomeric Locking): Unsubstituted benzimidazoles exist as rapidly equilibrating tautomers. This dynamic state complicates NMR characterization and leads to regioisomeric mixtures during subsequent functionalization. The N1-methyl group "locks" the scaffold into a single tautomeric state, ensuring predictable and consistent Structure-Activity Relationships (SAR) [6].

  • C5-Methylation (Hydrophobic Anchoring): The 5-methyl group increases the lipophilicity of the scaffold. In kinase inhibitor design (e.g., p38α MAP kinase inhibitors), this methyl group often projects into deep hydrophobic pockets adjacent to the hinge region, significantly enhancing binding affinity and target residence time [4].

Divergent Synthetic Pathways

The reactivity of the C2-chloride allows medicinal chemists to rapidly generate diverse libraries of pharmacophores from a single intermediate.

Pathways core 2-Chloro-1,5-dimethyl- 1H-benzo[d]imidazole snar SNAr Reaction (Aliphatic Amines) core->snar Microwave, NMP 150°C buchwald Buchwald-Hartwig (Anilines/Amides) core->buchwald Pd2(dba)3, Xantphos Cs2CO3, 100°C suzuki Suzuki-Miyaura (Aryl Boronic Acids) core->suzuki Pd(dppf)Cl2 K2CO3, 90°C prod1 2-Alkylamino- benzimidazoles (Kinase Inhibitors) snar->prod1 prod2 2-Arylamino- benzimidazoles (Anti-inflammatory) buchwald->prod2 prod3 2-Aryl- benzimidazoles (Antitumor Agents) suzuki->prod3

Fig 1: Divergent functionalization pathways of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole.

Quantitative Data Summary

The choice of reaction conditions depends strictly on the nucleophilicity of the coupling partner. The table below summarizes the validated parameters for functionalizing the C2 position.

Reaction TypeNucleophile TypeCatalyst / BaseTemp (°C)Time (h)Avg. Yield (%)
SNAr (Microwave) Primary Aliphatic AmineNone / DIPEA1500.5 - 1.075 - 90
SNAr (Microwave) Secondary Aliphatic AmineNone / DIPEA1601.0 - 2.060 - 80
Buchwald-Hartwig Primary AnilinePd2(dba)3 / Cs2CO31008.0 - 12.070 - 85
Buchwald-Hartwig Secondary AnilinePd2(dba)3 / Cs2CO311012.0 - 18.050 - 70

Validated Experimental Protocols

Protocol A: Microwave-Assisted SNAr with Aliphatic Amines

Causality & Design: Aliphatic amines are sufficiently nucleophilic to displace the C2-chloride directly. However, the N1-methyl group introduces steric hindrance. To overcome this activation energy barrier without causing thermal degradation of the amine, microwave irradiation in a polar aprotic solvent (NMP) is employed. NMP is critical as it stabilizes the highly polar Meisenheimer complex intermediate.

Step-by-Step Methodology:

  • Reaction Setup: Charge a 10 mL microwave vial with 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole (1.0 eq, 1.0 mmol), the desired aliphatic amine (3.0 eq), and anhydrous NMP (2.0 mL). If the amine is a hydrochloride salt, add DIPEA (3.5 eq).

  • Irradiation: Seal the vial and irradiate in a microwave synthesizer at 150°C for 45 minutes.

  • In-Process Validation: Spot the reaction mixture on a TLC plate (DCM:MeOH 9:1). The starting material (highly UV active, high

    
    ) must be completely consumed.
    
  • Selective Quenching: Pour the mixture into 10 mL of ice-water. Carefully adjust the pH to ~5.5 using 1M HCl.

    • Causality: This specific pH protonates the excess aliphatic amine (making it water-soluble) while leaving the less basic 2-aminobenzimidazole product largely unprotonated for organic extraction.

  • Extraction: Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL).

    • Causality: The LiCl wash is a self-validating step to completely partition residual NMP out of the organic layer, preventing NMR suppression later.

  • Isolation: Dry over anhydrous

    
    , concentrate in vacuo, and purify via silica gel flash chromatography.
    
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality & Design: Aromatic amines (anilines) are poor nucleophiles and fail to react via standard SNAr with 2-chlorobenzimidazoles. Therefore, Palladium-catalyzed cross-coupling is required [6]. We utilize


 as the Pd(0) source and Xantphos as the ligand. Xantphos possesses a wide "bite angle" (~111°), which forces the square planar Pd(II) intermediate into a highly strained geometry, drastically accelerating the final reductive elimination step to form the C-N bond.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox (or under strict Schlenk conditions), charge a reaction flask with 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole (1.0 eq, 1.0 mmol), aniline (1.2 eq),

    
     (0.05 eq), Xantphos (0.10 eq), and 
    
    
    
    (2.0 eq).
  • Solvent Addition: Add degassed 1,4-dioxane (5.0 mL). Seal the flask.

  • Heating: Heat the mixture at 100°C for 12 hours under a nitrogen atmosphere.

  • In-Process Validation: Analyze an aliquot via LC-MS. Look for the product mass

    
     and ensure no benzimidazolone byproduct is present.
    
    • Causality: Using

      
       instead of strong bases like NaOtBu minimizes the competitive hydrolysis of the C2-chloride into a benzimidazolone [6].
      
  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove Palladium black and inorganic salts.

  • Isolation: Concentrate the filtrate and purify via silica gel chromatography (Hexanes:EtOAc gradient).

Workflow step1 1. Reagent Assembly Dry NMP, Amine (3.0 eq) step2 2. Microwave Irradiation 150°C, 30-60 min (Sealed) step1->step2 step3 3. Selective Quenching Ice-Water, Adjust pH to ~5.5 step2->step3 step4 4. Phase Extraction EtOAc extraction, LiCl wash step3->step4 step5 5. Chromatographic Isolation Silica Gel (DCM:MeOH gradient) step4->step5 step6 6. Analytical Validation LC-MS (>95% purity), 1H-NMR step5->step6

Fig 2: Experimental workflow and validation checkpoints for the SNAr protocol.

References

  • NSR Laboratories. "2-Chlorobenzimidazole (CAS 4857-06-1) | Manufacture".
  • AaronChem. "15965-60-3 | 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole".
  • Current Organic Chemistry. "Methods to Access 2-aminobenzimidazoles of Medicinal Importance".
  • Journal of Medicinal Chemistry. "Design of Potent and Selective 2-Aminobenzimidazole-Based p38α MAP Kinase Inhibitors with Excellent in Vivo Efficacy".
  • Arabian Journal of Chemistry. "An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds".
  • Organic Letters. "Synthesis of C8-Adenosine Adducts of Arylamines Using Palladium Catalysis".

Application Notes and Protocols for the N-Alkylation of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Benzimidazoles

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1] N-alkylation of the benzimidazole ring is a critical synthetic transformation that allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, solubility, and metabolic stability.[2] These modifications can significantly impact the pharmacokinetic profile and biological activity of drug candidates.[2] The 2-chloro-1,5-dimethyl-1H-benzo[d]imidazole moiety, in particular, serves as a versatile intermediate for the synthesis of a diverse array of compounds with potential therapeutic applications, including antiviral agents.[3] This guide provides a detailed protocol for the N-alkylation of 2-chloro-1,5-dimethyl-1H-benzo[d]imidazole, offering insights into the underlying chemical principles and practical guidance for successful synthesis.

Reaction Mechanism and Strategic Considerations

The N-alkylation of a benzimidazole derivative is a nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the N-H bond of the imidazole ring by a suitable base, which generates a nucleophilic imidazolate anion. This anion then attacks the electrophilic alkylating agent, leading to the formation of the N-alkylated product.

Several methods have been developed for the N-alkylation of benzimidazoles, each with its own advantages and limitations.[4] Conventional methods often employ strong bases like sodium hydride (NaH) in anhydrous aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).[5] While effective, these conditions require stringent anhydrous techniques. Alternative approaches, such as phase-transfer catalysis (PTC), offer milder reaction conditions and are often more efficient.[4][6] More recently, green chemistry principles have driven the development of N-alkylation protocols in aqueous media using surfactants like sodium dodecyl sulfate (SDS) or even solvent-free grinding techniques.[4][7][8]

The choice of base, solvent, and alkylating agent is crucial for achieving high yields and regioselectivity, especially in unsymmetrically substituted benzimidazoles.[9] For 2-chloro-1,5-dimethyl-1H-benzo[d]imidazole, the presence of the methyl group at the 5-position does not introduce asymmetry with respect to the two nitrogen atoms of the imidazole ring, simplifying the regioselectivity considerations.

Experimental Protocol: N-Alkylation using Potassium Carbonate in Acetone

This protocol details a common and effective method for the N-alkylation of 2-chloro-1,5-dimethyl-1H-benzo[d]imidazole using an alkyl halide in the presence of potassium carbonate as the base and acetone as the solvent.[10]

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole≥98%Commercially available
Alkyl halide (e.g., benzyl bromide, ethyl iodide)Reagent gradeCommercially available
Potassium carbonate (K₂CO₃), anhydrousACS gradeCommercially available
Acetone, anhydrousACS gradeCommercially available
Ethyl acetateHPLC gradeCommercially available
Brine (saturated NaCl solution)Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeCommercially available
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Rotary evaporator
Glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-chloro-1,5-dimethyl-1H-benzo[d]imidazole (1.0 eq.).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq.) and anhydrous acetone to the flask. The volume of acetone should be sufficient to create a stirrable suspension (approximately 10-20 mL per gram of the benzimidazole starting material).

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add the alkyl halide (1.1-1.2 eq.) dropwise.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (the boiling point of acetone is 56°C).

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the reaction's progression.

  • Workup: Once the reaction is complete (typically within 4-8 hours), cool the mixture to room temperature. Filter the solid potassium carbonate and any inorganic salts. Wash the solid residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the acetone washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude N-alkylated product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-alkylated 2-chloro-1,5-dimethyl-1H-benzo[d]imidazole.[5]

Visualizing the Workflow and Mechanism

To aid in understanding the experimental process and the underlying chemistry, the following diagrams are provided.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole, K₂CO₃, and Acetone add_alkyl_halide Add Alkyl Halide start->add_alkyl_halide reflux Heat to Reflux add_alkyl_halide->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool filter Filter Solids cool->filter concentrate Concentrate Filtrate filter->concentrate extract Aqueous Workup & Extraction concentrate->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography (if needed) dry_concentrate->purify end end purify->end Pure N-Alkylated Product

Caption: Experimental workflow for the N-alkylation of 2-chloro-1,5-dimethyl-1H-benzo[d]imidazole.

ReactionMechanism Benzimidazole { N-H | 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole} Anion { N⁻ | Benzimidazolide Anion} Benzimidazole->Anion Deprotonation Base K₂CO₃ AlkylHalide R-X Product { N-R | N-Alkylated Product} Anion->Product Nucleophilic Attack Salt KX + KHCO₃

Caption: General reaction mechanism for the N-alkylation of benzimidazole.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, ensure that all reagents and solvents are anhydrous, as water can quench the base and inhibit the reaction. Increasing the amount of the alkylating agent or the reaction time may also improve the yield.

  • Incomplete Reaction: If the starting material is still present after an extended period, the alkylating agent may not be sufficiently reactive. Consider using a more reactive alkyl halide (I > Br > Cl) or a stronger base/solvent system, such as sodium hydride in DMF.[5]

  • Side Reactions: Over-alkylation to form a quaternary salt is a potential side reaction, though less common with benzimidazoles compared to simpler amines.[5] Using a slight excess of the alkylating agent and carefully monitoring the reaction can help to minimize this.

Conclusion

The N-alkylation of 2-chloro-1,5-dimethyl-1H-benzo[d]imidazole is a fundamental transformation for the synthesis of a wide range of derivatives with potential applications in drug discovery and development. The protocol described herein provides a reliable and straightforward method for achieving this transformation. By understanding the underlying chemical principles and paying careful attention to the experimental details, researchers can successfully synthesize these valuable compounds for further investigation.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline. BenchChem.
  • Hawaldar, A. Y., & Vaidya, S. D. (2019). Synthesis of Some Novel N-alkylated 2-chloro-Benzimidazole Derivatives and their Biological Evaluation. Journal of Biological and Chemical Chronicles, 5(1), 27-31.
  • A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. (2014).
  • An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. (2018). FAO AGRIS.
  • SYNTHESIS OF ISOMERIC ALKYL DERIVATIVES IN THE 2-METHYL-5-CHLOROBENZIMIDAZOLE SERIES. (n.d.). Premier Publishing.
  • Pereira, G. S., Mittersteiner, M., Moraes, P. A., Bonacorso, H. G., Martins, M. A. P., & Zanatta, N. (2020). Synthesis of 5-(Trifluoromethyl)-2,3-dihydrofurans through N-Alkylation of Azoles Using Brominated Enones. The Journal of Organic Chemistry, 85(15), 9897–9908.
  • Hawaldar, A. Y., & Vaidya, S. D. (2019).
  • Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. (2022). PMC.
  • Alkylation reaction method of benzimidazoles compounds. (2009).
  • BenchChem. (2025).
  • N‐Alkylation of benzimidazole. (n.d.).
  • Kaur, L., Utreja, D., & Dhillon, N. K. (2021). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Russian Journal of Organic Chemistry, 57(6), 961–967.
  • N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. (n.d.).
  • N-Alkylation of imidazoles. (n.d.). University of Otago.
  • Improved preparation and separated purification method of benzimidazole type proton pump inhibitors and precursor thereof. (2006).
  • Kaur, L., Utreja, D., & Dhillon, N. K. (2021).
  • N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. (2012).

Sources

Application Note: 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole as a Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the purine ring of adenosine triphosphate (ATP). 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole (CAS: 15965-60-3) [1] has emerged as a highly versatile building block in medicinal chemistry. This application note details the structural rationale, signaling pathway context, and validated synthetic protocols for utilizing this intermediate to develop potent, targeted kinase inhibitors.

Structural Rationale & Mechanistic Insights

The architecture of 2-chloro-1,5-dimethyl-1H-benzo[d]imidazole is not arbitrary; every functional group serves a specific mechanistic or synthetic purpose in drug design[2][3]:

  • Benzimidazole Core: Acts as the primary pharmacophore. The nitrogen atoms in the imidazole ring participate in critical hydrogen-bonding interactions with the backbone amides of the kinase hinge region, anchoring the inhibitor within the ATP-binding pocket[2][4].

  • 1-Methyl Substitution (N-Methylation): In unsubstituted benzimidazoles, the N-H proton undergoes rapid tautomeric exchange between N1 and N3. This tautomerism complicates structure-activity relationship (SAR) studies and can lead to promiscuous binding. The 1-methyl group locks the molecule into a single tautomeric state, directing a precise binding orientation[5].

  • 5-Methyl Substitution: Enhances the overall lipophilicity of the scaffold. In many kinase targets (e.g., Aurora kinases), this methyl group projects into the hydrophobic DFG-out pocket or adjacent hydrophobic sub-pockets, increasing binding affinity and residence time[3].

  • 2-Chloro Group: Serves as a highly reactive synthetic handle. The electron-withdrawing nature of the adjacent imine nitrogen (N3) activates the C-Cl bond, making it an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions[6].

G Core 2-Chloro-1,5-dimethyl- 1H-benzo[d]imidazole C2 C2-Chloro Group (Reactive Handle for SNAr & Coupling) Core->C2 N1 N1-Methyl Group (Locks Tautomerism) Core->N1 C5 C5-Methyl Group (Hydrophobic Pocket Interaction) Core->C5 Hinge Benzimidazole Core (ATP Hinge Binder) Core->Hinge

Caption: Logical relationship of structural features to kinase binding and synthetic utility.

Kinase Targeting and Signaling Pathway Context

Benzimidazole derivatives synthesized from 2-chlorobenzimidazole precursors demonstrate profound efficacy against multiple kinase targets, including Aurora Kinases (AURKA/B), CK1δ, and the PI3K/AKT/mTOR pathway[3][5][6][7].

For instance, in the PI3K/AKT/mTOR cascade—a pathway frequently dysregulated in human cancers—benzimidazole derivatives can act as dual inhibitors. By competitively binding to the ATP sites of both PI3K and mTORC1/2, these compounds effectively shut down the survival signaling cascade at two critical nodes, preventing feedback loop activation that often leads to drug resistance[6].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival Inhibitor Benzimidazole Inhibitor Inhibitor->PI3K Blocks ATP site Inhibitor->mTOR Blocks ATP site

Caption: PI3K/AKT/mTOR signaling pathway inhibited by dual-targeting benzimidazole derivatives.

Quantitative Data: Kinase Inhibition Profiles

The functionalization of the C2 position yields compounds with potent nanomolar activity. The table below summarizes the inhibitory profiles of notable benzimidazole derivatives reported in the literature:

Compound Class / DerivativeTarget KinaseInhibitory Activity (IC₅₀ / %)Mechanistic NoteReference
Pyrazole-Benzimidazole (10a) Aurora B (AURKB)2.2 nMStrong suppression at the ATP binding site; lowest energy configuration.[3]
Pyrazole-Benzimidazole (10a) Aurora A (AURKA)28.9 nMBinds ATP pocket (PDB: 2W1G).[3]
2-Amidobenzimidazole (23) CK1δ98.6 nM5-cyano substitution led to nanomolar potency via enhanced H-bonding.[5]
Nitrophenyl Piperazine (9j) ROCK II57.25% inhibition at 0.5 mMLipophilic derivative showing significant intraocular pressure (IOP) lowering.[8]

Experimental Protocols

The following self-validating protocols outline the functionalization of 2-chloro-1,5-dimethyl-1H-benzo[d]imidazole.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C2

This protocol is designed for the introduction of aliphatic or aromatic amines at the C2 position to generate 2-aminobenzimidazole derivatives[6].

Causality & Design: A polar aprotic solvent (NMP or DMF) is selected to maximize the nucleophilicity of the incoming amine. N,N-Diisopropylethylamine (DIPEA) is used as an organic base to maintain a homogeneous reaction mixture and neutralize the HCl byproduct, driving the equilibrium forward. High temperatures (100–120 °C) are required to overcome the activation energy barrier, as the 2-chloro group is moderately reactive compared to its fluoro-counterparts.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL microwave vial, dissolve 2-chloro-1,5-dimethyl-1H-benzo[d]imidazole (1.0 eq, 1.0 mmol) in anhydrous NMP (3.0 mL).

  • Reagent Addition: Add the desired primary or secondary amine (1.5 eq, 1.5 mmol) followed by DIPEA (2.0 eq, 2.0 mmol).

  • Reaction: Seal the vial and heat the mixture to 110 °C in an oil bath or microwave reactor for 4–6 hours.

  • Self-Validation (In-Process): Monitor the reaction via LC-MS. Validation check: The disappearance of the distinct chlorine isotope pattern (M / M+2 ratio of 3:1) and the appearance of the desired product mass [M+H]⁺ confirms successful displacement.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL) and brine (10 mL) to remove NMP and DIPEA salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling at C2

This protocol is used to synthesize 2-aryl or 2-heteroaryl benzimidazole derivatives.

Causality & Design: Pd(dppf)Cl₂ is chosen as the catalyst because its bidentate dppf ligand provides steric bulk and stability, preventing the coordinating nitrogen atoms of the benzimidazole core from poisoning the palladium center. A solvent system of 1,4-dioxane/water ensures that both the organic substrates and the inorganic base (Na₂CO₃) remain in solution at reflux, which is critical for the transmetalation step of the catalytic cycle.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine 2-chloro-1,5-dimethyl-1H-benzo[d]imidazole (1.0 eq, 0.5 mmol), the desired arylboronic acid (1.2 eq, 0.6 mmol), and Na₂CO₃ (3.0 eq, 1.5 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and H₂O (4:1 v/v, 5 mL).

  • Catalyst Addition: Under a positive flow of argon, add Pd(dppf)Cl₂ (0.05 eq, 5 mol%).

  • Reaction: Evacuate and backfill the flask with argon three times. Heat the mixture to 90 °C for 12 hours.

  • Self-Validation (Control): Run a parallel control reaction lacking the boronic acid to ensure no homocoupling or premature dehalogenation of the starting material occurs.

  • Workup & Purification: Filter the cooled mixture through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc, dry, concentrate, and purify via automated flash chromatography.

Workflow Start 2-Chloro-1,5-dimethyl- benzimidazole Reaction SNAr or Cross-Coupling (Introduce R-group) Start->Reaction Purification LC-MS Validation & Purification Reaction->Purification Assay In Vitro Kinase Assay (IC50 Determination) Purification->Assay Hit Lead Compound Identification Assay->Hit

Caption: Experimental workflow from synthesis to in vitro kinase assay validation.

References

  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances Source: MDPI URL
  • Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta Source: MDPI URL
  • Benzimidazole derivatives as kinase inhibitors Source: PubMed / Curr Med Chem URL
  • Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy Source: PubMed / Chem Biol Drug Des URL
  • Application Notes and Protocols: 2-Chlorobenzimidazole in the Synthesis of Anticancer Drugs Source: Benchchem URL
  • Source: Academia.
  • 15965-60-3 | 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole Source: Aaronchem URL
  • 2-Chlorobenzimidazole 98 4857-06-1 Source: Sigma-Aldrich URL
  • Benzimidazole-biologically attractive scaffold for protein kinase inhibitors Source: RSC Publishing URL

Sources

Application Note: High-Resolution RP-HPLC Method for the Purity Analysis of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Chemical Context

2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole (CAS: 15965-60-3) is a highly functionalized heterocyclic compound frequently utilized as a critical intermediate in the synthesis of bioactive benzimidazole-based therapeutics and antiparasitic agents[1]. Structurally, the molecule features a lipophilic chloro-substituent, two electron-donating methyl groups, and an ionizable imidazole core.

The presence of the basic nitrogen atom in the benzimidazole ring necessitates precise chromatographic control. Without appropriate method design, secondary interactions between the basic nitrogen and residual silanols on the silica-based stationary phase will occur, manifesting as severe peak tailing, poor resolution, and inaccurate purity quantification[2]. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol specifically engineered to suppress these interactions and accurately resolve the active pharmaceutical ingredient (API) from its synthetic impurities.

Methodological Rationale (Causality & Design)

As a Senior Application Scientist, developing a purity method requires moving beyond generic gradients to understand the physicochemical causality of the analyte.

  • Stationary Phase Selection: While standard C18 (octadecylsilyl) columns are the default starting point for benzimidazole derivatives[2][3], they can sometimes struggle to resolve structurally similar halogenated impurities (e.g., des-chloro or regioisomeric analogs). For this protocol, a Phenyl-Hexyl stationary phase is highly recommended as an alternative or optimization step. The

    
     interactions between the phenyl ring of the stationary phase and the benzimidazole core, combined with dipole interactions from the chloro group, offer orthogonal selectivity compared to purely hydrophobic C18 phases.
    
  • Mobile Phase & pH Control: Benzimidazoles possess basic pKa values. Operating at a neutral pH leads to partial ionization, resulting in split peaks or extreme tailing. Utilizing an acidic modifier—specifically 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0)—ensures the imidazole nitrogen is fully protonated[2]. Furthermore, TFA acts as an ion-pairing agent, masking residual silanols on the column and significantly sharpening the chromatographic peak[2][4].

  • Detection Strategy: Benzimidazole derivatives possess strong chromophores due to their extended aromatic conjugation[2]. Diode Array Detection (DAD) is employed, with quantitative monitoring at 254 nm (optimal for aromatic ring transitions) and spectral purity verification across the 200–400 nm range[3][4].

Analytical Workflow Visualization

G Start Analyte: 2-Chloro-1,5-dimethyl- 1H-benzo[d]imidazole SamplePrep Sample Preparation (0.5 mg/mL in 50:50 H2O:MeCN) Start->SamplePrep Column Stationary Phase (Phenyl-Hexyl or End-capped C18) SamplePrep->Column MobilePhase Mobile Phase Gradient (0.1% TFA in H2O / MeCN) Column->MobilePhase Detection DAD Detection (Quantification @ 254 nm) MobilePhase->Detection SST System Suitability Testing (Tailing < 1.5, N > 5000) Detection->SST Output Purity Quantification (% Area Normalization) SST->Output

Figure 1: End-to-end RP-HPLC analytical workflow for benzimidazole purity assessment.

Experimental Protocol

Reagents and Materials
  • Solvent A: Milli-Q Water (18.2 MΩ·cm) with 0.1% v/v LC-MS grade Trifluoroacetic Acid (TFA).

  • Solvent B: HPLC-grade Acetonitrile (MeCN) with 0.1% v/v LC-MS grade TFA.

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Reference Standard: 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole (Purity

    
     99.0%).
    
Chromatographic Conditions

The following gradient elution method ensures the elution of highly polar impurities early in the run, while the organic ramp effectively washes out lipophilic synthetic byproducts[2][5].

ParameterSpecification
Column Zorbax Eclipse Plus Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 1 °C
Autosampler Temp 5 °C (to prevent sample degradation)
Injection Volume 10 µL
Detection Wavelength 254 nm (Reference: 360 nm, Bandwidth: 100 nm)
Gradient Program 0.0 - 2.0 min: 10% B2.0 - 15.0 min: 10%

80% B15.0 - 18.0 min: 80% B (Wash)18.1 - 25.0 min: 10% B (Equilibration)
Step-by-Step Execution
  • System Purge & Equilibration: Purge all HPLC lines with fresh mobile phases. Equilibrate the column at initial conditions (10% B) for at least 15 column volumes (approx. 20 minutes) until a stable baseline is achieved.

  • Standard Preparation: Accurately weigh 25.0 mg of the 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with diluent (Final Concentration: 0.5 mg/mL)[2].

  • Sample Preparation: Prepare the analytical sample using the exact same procedure as the standard preparation to mitigate matrix effects. Filter through a 0.22 µm PTFE syringe filter prior to vialing.

  • Sequence Setup: Inject in the following order to establish a self-validating run: Blank (Diluent)

    
     2 
    
    
    
    System Suitability Standard
    
    
    5
    
    
    Unknown Samples
    
    
    Bracketing Standard.

System Suitability Testing (SST) & Acceptance Criteria

A protocol is only as reliable as its internal controls. The following System Suitability parameters must be met prior to reporting purity data. These criteria validate that the pH control is effective and the column efficiency is intact[5].

SST ParameterTarget Acceptance CriteriaScientific Causality / Rationale
Retention Time (RT) ~8.5 - 9.5 minutesConfirms correct gradient delivery and column chemistry interaction.
Tailing Factor (

)

1.5
Validates that basic nitrogen interactions with silanols are fully suppressed by the TFA modifier[2].
Theoretical Plates (

)

5,000
Ensures the stationary phase bed is intact and capable of resolving closely eluting impurities.
Injection Precision %RSD

2.0% (n=5)
Verifies autosampler accuracy and sample stability in the diluent.
Resolution (

)

2.0 (from nearest impurity)
Guarantees baseline separation, preventing the overestimation of API purity.

Troubleshooting & Optimization Insights

  • Observation: Peak Tailing (

    
     > 1.5). 
    
    • Root Cause: Inadequate protonation of the benzimidazole amine or column degradation.

    • Action: Verify that the TFA concentration is exactly 0.1% (v/v). If the mobile phase is older than 48 hours, volatile TFA may have evaporated. Prepare fresh mobile phase. If the issue persists, replace the column[2].

  • Observation: Ghost Peaks in the Blank.

    • Root Cause: Carryover from previous highly concentrated injections or contaminated diluent.

    • Action: Implement a needle wash step using 80:20 Acetonitrile:Water. Ensure glass containers are used for mobile phase preparation to prevent plasticizer leaching[2].

  • Observation: Retention Time Drift.

    • Root Cause: Fluctuations in column oven temperature or improper gradient mixing.

    • Action: Ensure the column oven is calibrated and stable at 30 °C. Verify pump check valves for proper proportioning.

References

  • HPLC Method for Identification and Quantification of Benzimidazole Derivatives in Antiparasitic Drugs. Acta Poloniae Pharmaceutica - Drug Research (ptfarm.pl). Available at: [Link]

  • Application of HPLC Method for Investigation of Stability of New Benzimidazole Derivatives. Journal of Liquid Chromatography & Related Technologies (Taylor & Francis). Available at:[Link]

  • Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. ScienceOpen. Available at:[Link]

Sources

Synthesis of Novel Derivatives from 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole nucleus is a privileged heterocyclic motif, forming the core structure of numerous pharmacologically active agents.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[2] The starting material, 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole, is a valuable building block for the synthesis of novel drug candidates. The presence of the chloro substituent at the 2-position provides a reactive handle for the introduction of various functional groups through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. The methyl groups at the 1- and 5-positions enhance lipophilicity and can influence the binding affinity and metabolic stability of the final compounds.

This guide provides detailed protocols and expert insights into the synthesis of novel derivatives from 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole, targeting researchers and professionals in drug development.

Strategic Approaches to Derivatization

The derivatization of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole can be strategically approached through three primary pathways, each offering access to a distinct chemical space. The choice of methodology depends on the desired final compound and the nature of the bond to be formed.

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Suzuki-Miyaura Cross-Coupling cluster_2 Buchwald-Hartwig Amination start 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole snar Reaction with Nucleophiles (O, N, S) start->snar  Base suzuki Reaction with Boronic Acids/Esters start->suzuki  Pd Catalyst, Base buchwald Reaction with Amines start->buchwald  Pd Catalyst, Base prod_snar 2-Alkoxy, 2-Amino, 2-Thioether Derivatives snar->prod_snar prod_suzuki 2-Aryl/Heteroaryl Derivatives suzuki->prod_suzuki prod_buchwald 2-Amino Derivatives buchwald->prod_buchwald

Caption: Synthetic strategies for derivatizing 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are a direct and often high-yielding method for displacing the 2-chloro substituent with a variety of nucleophiles. The electron-withdrawing nature of the imidazole ring facilitates this transformation.

Expertise & Experience:

The success of SNAr on this scaffold is highly dependent on the nucleophilicity of the incoming group and the reaction conditions. For less reactive nucleophiles, the use of a polar aprotic solvent like DMF or DMSO is crucial to enhance the reaction rate. The choice of base is also critical; a non-nucleophilic base such as potassium carbonate or sodium hydride is preferred to avoid competition with the desired nucleophile. For reactions involving thiols, which are potent nucleophiles, the reaction often proceeds smoothly at milder temperatures.[3]

Protocol 1.1: Synthesis of 2-Alkoxy Derivatives

This protocol describes the synthesis of 2-alkoxy-1,5-dimethyl-1H-benzo[d]imidazoles via the Williamson ether synthesis.

Materials:

  • 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole

  • Desired alcohol (e.g., ethanol, isopropanol)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add the desired alcohol (1.1 eq.) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Add a solution of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole (1.0 eq.) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 1.2: Synthesis of 2-(Arylthio) Derivatives

This protocol details the synthesis of 2-(arylthio)-1,5-dimethyl-1H-benzo[d]imidazoles.

Materials:

  • 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole

  • Desired thiophenol

  • Potassium carbonate

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the desired thiophenol (1.2 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole (1.0 eq.) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Derivative TypeNucleophileTypical ConditionsExpected Yield
2-AlkoxyAlcohol + NaHDMF, 80-100 °C60-85%
2-ThioetherThiol + K₂CO₃DMF, 80 °C75-95%
2-AminoAmineHigh Temperature or Pd-catalysisSee Part 3

Part 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, enabling the synthesis of 2-aryl and 2-heteroaryl derivatives.[4][5]

Expertise & Experience:

The choice of palladium catalyst, ligand, and base is paramount for a successful Suzuki-Miyaura coupling. For electron-rich benzimidazoles, ligands such as SPhos or XPhos often provide excellent results.[6] The use of a pre-catalyst can also improve reaction efficiency. A mixture of an organic solvent and water is typically used, and the reaction should be thoroughly degassed to prevent catalyst deactivation.

G start 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole + Arylboronic Acid reagents Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., SPhos) Base (e.g., K₃PO₄) Solvent (e.g., Dioxane/H₂O) start->reagents Mix and Degas product 2-Aryl-1,5-dimethyl-1H-benzo[d]imidazole reagents->product Heat

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: Synthesis of 2-Aryl Derivatives

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole with arylboronic acids.

Materials:

  • 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole

  • Arylboronic acid (1.5 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq.)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole (1.0 eq.), the arylboronic acid (1.5 eq.), Pd(OAc)₂ (e.g., 3 mol%), SPhos (e.g., 6 mol%), and K₃PO₄ (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Part 3: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for the formation of C-N bonds, providing access to a wide range of 2-amino derivatives.[7][8]

Expertise & Experience:

Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination relies on the appropriate choice of catalyst, ligand, and base. Sterically hindered phosphine ligands, such as XPhos or BrettPhos, are often employed.[8] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required. The reaction is highly sensitive to air and moisture, so stringent inert atmosphere techniques are necessary.

Protocol 3.1: Synthesis of 2-(Substituted-amino) Derivatives

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole with primary or secondary amines.

Materials:

  • 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole

  • Desired amine (1.2 eq.)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-3 mol%)

  • XPhos (2-6 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq.)

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry reaction vessel.

  • Add a solution of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole (1.0 eq.) in the anhydrous solvent.

  • Add the desired amine (1.2 eq.) to the reaction mixture.

  • Seal the vessel and heat the reaction to 100-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Trustworthiness: Self-Validating Systems

For each protocol, it is essential to monitor the reaction progress using appropriate analytical techniques such as TLC or LC-MS. Co-spotting with the starting material is crucial to confirm its consumption. After purification, the structure and purity of the final compounds should be rigorously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[9][10] Representative ¹H NMR spectral data for a 2-aryl-1,5-dimethyl-1H-benzo[d]imidazole would typically show characteristic signals for the aromatic protons of both the benzimidazole and the newly introduced aryl group, along with singlets for the two methyl groups.

References

  • Synthesis of 2-Alkoxy/Thioalkoxy Benzo[d]imidazoles and 2-Thione Benzo[d]imidazoles via a Phase-Based, Chemoselective Reaction. PubMed.[Link]

  • MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. HETEROCYCLES.[Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. AstraZeneca Pharmaceuticals.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Avens Publishing Group.[Link]

  • SYNTHESIS OF NEW BENZIMIDAZOLE DERIVATIVES FROM 1,5- BENZODIAZEPINES THROUGH A NEW REARRANGEMENTS IN THE PRESENCE OF DMF-DMA AND HYDRAZINE HYDRATE. Université Mohammed V-Agdal.[Link]

  • Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents. PubMed.[Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.[Link]

  • Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.[Link]

  • Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. PMC.[Link]

  • Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. PMC.[Link]

  • (PDF) Eco-friendly and Efficient Synthesis of 2-aryl-1-arylmethyl-1H-Benzo[d]imidazoles by using Sodium Hypochlorite. ResearchGate.[Link]

  • A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript 2])-Tosylates and Mesylates. MIT Open Access Articles.[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.[Link]

  • Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing.[Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate.[Link]

  • 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles. Journal of the Chemical Society (Resumed).[Link]

  • synthesis of 2-substituted-1 H-benzo[d]imidazoles through oxidative cyclization of O-phenylenediamine and substituted aldehydes using dioxanedibromide. ResearchGate.[Link]

  • Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC.[Link]

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC.[Link]

  • Synthesis and Pharmacological Profile of Benzimidazoles. IntechOpen.[Link]

  • Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry.[Link]

  • Desulfurization of Thiols for Nucleophilic Substitution. ChemRxiv.[Link]

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Organic & Medicinal Chemistry International Journal.[Link]

  • Spectral Characterization and Biological Activity of 2-[2‾-(1-Amino-1,5-Dinitrophenyl)azo]-Imidazole. ResearchGate.[Link]

Sources

Application Note: Structural Purification and Recrystallization Protocol for 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Compound: 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole (CAS: 15965-60-3) Molecular Formula: C₉H₉ClN₂ | Molecular Weight: 180.63 g/mol

Executive Summary & Physicochemical Rationale

2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole is a highly valued synthetic intermediate frequently utilized in the development of bioactive heterocycles, including selective aldose reductase (ALR2) inhibitors and novel anticancer pharmacophores [1]. Because downstream cross-coupling or nucleophilic substitution reactions at the C2 position are highly sensitive to impurities, isolating this compound with >99% purity is a critical prerequisite for successful library synthesis.

The Causality of Solvent Selection

The selection of a recrystallization solvent is dictated by the molecule's specific electronic and steric topology. The benzimidazole core imparts a moderate dipole moment, while the strongly electronegative C2-chlorine atom withdraws electron density, significantly reducing the basicity of the N3 nitrogen compared to unsubstituted analogs. Concurrently, the N1 and C5 methyl groups increase the molecule's overall lipophilicity.

Due to this structural profile, the compound exhibits high solubility in polar aprotic and moderately polar solvents (e.g., ethyl acetate, dichloromethane) but remains largely insoluble in non-polar aliphatic hydrocarbons (e.g., hexanes, heptane) [2]. Therefore, an Ethyl Acetate / Hexane anti-solvent (mixed-solvent) crystallization system is optimal. Ethyl acetate efficiently disrupts the intermolecular forces of the crude solid at elevated temperatures, while the dropwise addition of hexanes sharply decreases the dielectric constant of the medium, forcing controlled nucleation.

Process Visualization

Recrystallization_Workflow Start Crude 2-Chloro-1,5-dimethyl- 1H-benzo[d]imidazole Dissolve Dissolution in Hot Ethyl Acetate (65-70°C) Start->Dissolve HotFilter Hot Filtration (Remove insolubles) Dissolve->HotFilter AntiSolvent Addition of Anti-Solvent (Hexanes dropwise) HotFilter->AntiSolvent Cooling Controlled Cooling (Room Temp to 4°C) AntiSolvent->Cooling Harvest Vacuum Filtration & Cold Hexane Wash Cooling->Harvest Dry Vacuum Drying (40°C, 12h) Harvest->Dry Pure Pure Crystalline Product Dry->Pure

Workflow for the dual-solvent recrystallization of 2-chloro-1,5-dimethylbenzimidazole.

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system. Visual cues at each stage provide immediate feedback on the thermodynamic state of the crystallization process, allowing the operator to adjust parameters dynamically [3].

Phase 1: Dissolution and Clarification
  • Preparation: Weigh 10.0 g of crude 2-chloro-1,5-dimethyl-1H-benzo[d]imidazole into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Primary Solvation: Add 25 mL of high-purity Ethyl Acetate (EtOAc). Place the flask on a hot plate and heat gently to 65–70°C (do not exceed the boiling point of EtOAc, 77°C).

  • Titration to Saturation: If the solid does not fully dissolve, add hot EtOAc dropwise (up to an additional 10 mL) until a clear, homogeneous solution is achieved.

  • Hot Filtration: Self-Validation Step. If the solution remains persistently cloudy or contains dark particulates, it indicates the presence of highly polymerized byproducts or inorganic salts. Rapidly pass the boiling solution through a pre-warmed fluted filter paper or a heated Büchner funnel into a clean, hot Erlenmeyer flask.

Phase 2: Anti-Solvent Addition and Nucleation
  • Re-equilibration: Maintain the clarified filtrate at 60–65°C.

  • Anti-Solvent Titration: Using an addition funnel or pipette, add warm Hexanes (50°C) dropwise while swirling the flask continuously.

  • Reaching the Cloud Point: Cease the addition of hexanes the exact moment a faint, persistent turbidity (cloudiness) is observed. This indicates the solution has reached the metastable zone boundary. Add exactly 1–2 drops of hot EtOAc to just clear the solution.

    • Critical Troubleshooting (Oiling Out): If the compound separates as a biphasic liquid (oil) rather than a crystalline solid, the hexanes were added too rapidly, or the temperature dropped too quickly. Correction: Reheat the mixture to 70°C, add 2–3 mL of EtOAc until the oil redissolves, and repeat the hexane addition much more slowly.

Phase 3: Crystal Maturation and Isolation
  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20–25°C) over 2 hours. Causality: Slow cooling promotes the growth of large, highly pure macroscopic crystals by minimizing the entrapment of mother liquor within the crystal lattice [2].

  • Yield Maximization: Once the flask reaches room temperature and heavy crystallization is visible, transfer the flask to an ice-water bath (4°C) for 1 hour to depress the solubility limit further and maximize recovery.

  • Harvesting: Isolate the crystals via vacuum filtration using a chilled Büchner funnel.

  • Washing: Break the vacuum, cover the crystal cake with 10 mL of ice-cold Hexanes to displace residual mother liquor, and reapply the vacuum. Repeat this wash step once.

  • Drying: Transfer the purified crystals to a watch glass and dry in a vacuum desiccator at 40°C for 12 hours to remove all volatile solvent traces.

Quantitative Data & Expected Metrics

The following table summarizes the expected thermodynamic parameters and recovery metrics when executing this protocol on a 10-gram scale.

ParameterMetric / ObservationRationale / Significance
Optimal EtOAc Volume ~30–35 mL per 10 g crudeEstablishes a highly concentrated state near the boiling point.
Optimal Hexane Volume ~40–50 mL per 10 g crudeLowers the dielectric constant to induce the cloud point.
Crystallization Temp Range 65°C → 20°C → 4°CGradual gradient prevents oiling out and traps fewer impurities.
Expected Yield (Recovery) 82% – 88%Balances high purity with acceptable mass recovery.
Visual Purity Indicator Off-white to pristine white needlesYellow/brown hues indicate trapped oxidation byproducts.

Analytical Validation

To validate the success of the recrystallization, subject the dried product to the following analytical checks:

  • Melting Point Determination: A sharp melting point range (typically within a 1.5°C window) confirms high crystal lattice uniformity.

  • ¹H NMR (DMSO-d₆): Confirm the absence of ethyl acetate and hexane solvent peaks. Look for the distinct N-CH₃ singlet, the C5-Ar-CH₃ singlet, and the corresponding aromatic protons of the benzimidazole core.

References

  • Da Settimo, F. et al. "[1,2,4]Triazino[4,3-a]benzimidazole Acetic Acid Derivatives: A New Class of Selective Aldose Reductase Inhibitors." Journal of Medicinal Chemistry 44, no. 25 (2001): 4359-4369. URL:[Link]

  • Furniss, B. S. et al. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: Harlow, 1989; pp 135-153. URL:[Link]

using 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole in antifungal drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Exploiting 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole as a Privileged Scaffold for Novel Erg11p-Targeting Antifungals

Executive Summary & Mechanistic Rationale

The rising incidence of invasive fungal infections, compounded by the emergence of multidrug-resistant strains such as Candida krusei and Candida glabrata, necessitates the development of novel antifungal pharmacophores. Historically, benzimidazole derivatives were utilized in agricultural and veterinary applications primarily as inhibitors of fungal β-tubulin (microtubules)[1]. However, recent advancements in medicinal chemistry have revealed that specific structural modifications—particularly N-alkylation and C-2 substitution—shift the mechanism of action entirely. Modern benzimidazole derivatives have been shown to potently inhibit Erg11p (lanosterol 14α-demethylase) , a critical enzyme in the ergosterol biosynthesis pathway, thereby bypassing traditional azole-resistance mechanisms[2][3].

2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole serves as an optimal, privileged scaffold for this drug discovery workflow.

  • The C-2 Chlorine: Acts as a highly reactive electrophilic center. The electron-deficient nature of the benzimidazole ring makes this position ideal for late-stage Nucleophilic Aromatic Substitution (SNAr) with various amines or thiols, enabling rapid library generation[4][5].

  • The N-1 Methyl: Prevents tautomerization of the imidazole ring. This ensures that nucleophilic attacks yield a single, predictable regioisomer, which is critical for maintaining structure-activity relationship (SAR) integrity[3].

  • The C-5 Methyl: Enhances the overall lipophilicity of the scaffold, a crucial parameter for penetrating the complex fungal cell wall and lipid membrane[4].

Drug Discovery Workflow Visualization

DrugDiscovery A Scaffold: 2-Chloro-1,5-dimethyl- benzimidazole B SNAr Synthesis (Library Generation) A->B C MIC Screening (Candida Panel) B->C D Target Validation (Erg11p LC-MS/MS) C->D

Caption: Workflow for utilizing the 2-chloro benzimidazole scaffold in antifungal discovery.

Experimental Methodology & Protocols

As a self-validating system, the following protocols are designed with built-in causality and internal controls to ensure that every step of the drug discovery process is scientifically rigorous and reproducible.

Phase I: Chemical Diversification via SNAr

To generate a library of Erg11p-targeting candidates, the 2-chloro scaffold is reacted with diverse nucleophiles (e.g., benzylamines, anilines, thiols).

  • Step 1: Dissolve 1.0 equivalent of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that stabilizes the charged transition state of the SNAr reaction, significantly accelerating the substitution rate compared to protic solvents.

  • Step 2: Add 1.2 equivalents of the desired nucleophile and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction, driving the equilibrium forward without competing with the primary nucleophile for the electrophilic C-2 carbon.

  • Step 3: Heat the reaction mixture at 90°C for 4–6 hours under an inert argon atmosphere.

  • Step 4 (Self-Validation): Monitor the reaction via LC-MS. The system is validated when the distinct isotopic signature of the chlorinated starting material (M and M+2 peaks at a 3:1 ratio) disappears, replaced by the mass of the desired 2-substituted product.

  • Step 5: Quench with water, extract with ethyl acetate, and purify via flash column chromatography to yield the final library compounds.

Phase II: Phenotypic High-Throughput Screening (MIC Determination)

Compounds are evaluated for antifungal efficacy using the broth microdilution method according to CLSI M27-A3 guidelines.

  • Step 1: Prepare fungal inocula (C. albicans, C. glabrata, C. krusei) in RPMI 1640 medium buffered to pH 7.0 with MOPS.

    • Causality: RPMI/MOPS provides a standardized, nutrient-defined environment. Buffering to pH 7.0 is critical because pH fluctuations can alter the ionization state of the benzimidazole derivatives, artificially skewing their membrane permeability and apparent MIC.

  • Step 2: Dispense the synthesized compounds into 96-well plates using 2-fold serial dilutions (range: 0.125 to 64 µg/mL).

  • Step 3: Inoculate the wells to achieve a final concentration of

    
     to 
    
    
    
    CFU/mL.
  • Step 4: Incubate at 35°C for 24–48 hours and read optical density at 530 nm.

  • Step 5 (Self-Validation): The assay strictly validates itself through the inclusion of a Fluconazole control. The data is only accepted if Fluconazole yields an MIC of 0.25–1.0 µg/mL against the susceptible C. albicans strain, and >64 µg/mL against the intrinsically resistant C. krusei strain.

Phase III: Target Validation (Ergosterol Biosynthesis Inhibition)

To confirm that the synthesized hits operate via Erg11p inhibition rather than tubulin binding, sterol profiles are analyzed[2][6].

  • Step 1: Treat logarithmic-phase C. albicans cultures with sub-MIC concentrations (0.5× MIC) of the lead compound for 16 hours.

    • Causality: Utilizing sub-MIC dosing ensures the fungal cells remain viable but metabolically stressed. This prevents generalized cell death artifacts and allows for the specific accumulation of intermediate sterols.

  • Step 2: Harvest the cells, saponify the pellets with 15% methanolic KOH at 85°C for 1 hour, and extract the non-saponifiable lipids with heptane.

  • Step 3: Analyze the organic layer via LC-MS/MS.

  • Step 4 (Self-Validation): The protocol is validated by an internal cholesterol standard (requiring >85% recovery). Successful Erg11p inhibition is confirmed by a quantitative drop in total ergosterol alongside a massive accumulation of the biomarker 14-methylergosta-8,24(28)-dien-3β,6α-diol , a direct consequence of blocked lanosterol 14α-demethylase[2].

Quantitative Data Summary

The table below summarizes representative structure-activity relationship (SAR) data and mechanistic validation for the scaffold and its derivatives[5].

Compound IDSubstitution at C-2MIC C. albicans (µg/mL)MIC C. krusei (µg/mL)Ergosterol Reduction (%)14α-methyl sterol Accumulation
Scaffold -Cl (Starting Material)>64>64<5%Negative
Derivative A -NH-Benzyl4.08.065%Positive (+)
Derivative B -S-Benzyl1.02.088%Strong Positive (+++)
Fluconazole N/A (Control)0.5>64 (Resistant)95%Positive (++)

Mechanism of Action Visualization

The following diagram illustrates the specific intervention point of novel benzimidazole derivatives within the fungal ergosterol biosynthesis pathway.

MoA L Lanosterol E Erg11p (CYP51) Lanosterol 14α-demethylase L->E T Toxic 14α-methyl sterols (Membrane Stress) E->T Blockade R Ergosterol (Membrane Integrity) E->R Normal D Benzimidazole Derivatives D->E Inhibits

Caption: Mechanism of action: Benzimidazole derivatives inhibit Erg11p in ergosterol biosynthesis.

References

  • A Mini-review on the Significance of Benzimidazole in Antifungal Drug Design: Past Insights and Current Applications - PubMed (NIH).
  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent - ResearchGate.
  • 1-Chloro-2,5-dimethyl-1H-benzimidazole | 96048-73-6 - Benchchem.
  • An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PMC - NIH.
  • Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - ACS Omega.
  • A Comparative Analysis of the Antifungal Efficacy of 2-(benzylthio)-1H-benzimidazole Against Candida Species - Benchchem.

Sources

scale-up synthesis of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scalable Synthesis of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole

Abstract

This application note details a robust and scalable two-step synthetic protocol for the preparation of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole, a key heterocyclic scaffold in medicinal chemistry and drug development.[1][2][3] The described methodology is designed for researchers and process chemists, emphasizing safety, efficiency, and reproducibility from gram to kilogram scales. The synthesis proceeds through the formation of a benzimidazolone intermediate, followed by a controlled chlorination. This route offers significant advantages over traditional one-pot condensations by providing greater control over reaction parameters and yielding a final product of high purity. Key process considerations, troubleshooting, and detailed safety protocols are discussed to ensure successful implementation in a laboratory or pilot plant setting.

Introduction and Synthetic Strategy

The benzimidazole core is a privileged structure in pharmaceutical science, forming the backbone of numerous therapeutic agents.[3][4] Specifically, 2-chloro substituted benzimidazoles are versatile intermediates, enabling further functionalization through nucleophilic substitution reactions. The reliable production of these intermediates at scale is crucial for advancing drug discovery programs. However, scaling heterocyclic synthesis presents challenges related to reaction conditions, safety management, and consistent product quality.[]

This guide outlines a validated two-step approach designed for scalability (Figure 1). The strategy involves:

  • Step 1: Cyclization. Synthesis of the precursor, 1,5-dimethyl-1H-benzo[d]imidazol-2(3H)-one, via the condensation of N¹,4-dimethylbenzene-1,2-diamine with urea. This method is cost-effective and avoids the harsh dehydrating agents often required in other condensation methods.[6][7]

  • Step 2: Chlorination. Conversion of the benzimidazolone precursor to the final product, 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole, using phosphorus oxychloride (POCl₃). This is a standard and effective method for chlorinating such heterocyclic ketones.[8]

This decoupled approach allows for the isolation and purification of the intermediate, ensuring that high-quality material enters the final, critical chlorination step.

Figure 1: Overall Synthetic Scheme

cluster_step1 Step 1: Benzimidazolone Formation cluster_step2 Step 2: Chlorination reagent reagent product product A N¹,4-dimethylbenzene-1,2-diamine C 1,5-dimethyl-1H-benzo[d]imidazol-2(3H)-one A->C Heat (140-150 °C) B Urea B->C D 1,5-dimethyl-1H-benzo[d]imidazol-2(3H)-one F 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole D->F Reflux E POCl₃ E->F cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Chlorination process process qc qc safety safety product product A1 Charge Diamine & Urea A2 Heat to 140-150 °C (4-6h) A1->A2 A3 Monitor by TLC A2->A3 A4 Cool & NaOH Work-up A3->A4 A5 Filter & Wash A4->A5 A6 Dry Precursor A5->A6 B1 Charge POCl₃ & Cool to 0 °C A6->B1 Intermediate Transfer B2 Add Precursor Slowly B1->B2 B3 Heat to Reflux (3-5h) B2->B3 B4 Monitor by HPLC/TLC B3->B4 B5 Controlled Quench on Ice B4->B5 B6 Neutralize (pH 7-8) B5->B6 B7 Extract with Solvent B6->B7 B8 Dry & Concentrate B7->B8 B9 Recrystallize B8->B9 FP Final Product: 2-Chloro-1,5-dimethyl- 1H-benzo[d]imidazole B9->FP

Sources

developing cell-based assays for 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Title: Developing Cell-Based Assays for 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole Derivatives: A Comprehensive Workflow for Tubulin-Targeted Anticancer Agents

Introduction & Scientific Rationale

The compound 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole (CAS: 15965-60-3) serves as a highly privileged, reactive scaffold in modern medicinal chemistry[1]. While the parent molecule itself possesses baseline biological activity, its true value lies in its structural lability. The chlorine atom at the C-2 position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the rapid generation of diverse libraries containing amines, thiols, and alcohols. Concurrently, the 1,5-dimethyl substitutions provide essential lipophilicity and steric direction that enhance cell membrane permeability and target binding affinity.

Causality of Target Selection: Benzimidazole derivatives are well-documented microtubule-targeting agents (MTAs)[2]. They structurally mimic purine nucleotides and frequently bind to the colchicine-binding site on


-tubulin[3]. By inhibiting tubulin polymerization, these compounds disrupt the dynamic instability of microtubules required for mitotic spindle formation, ultimately triggering G2/M cell cycle arrest and mitochondrial-dependent apoptosis[4].

To effectively evaluate libraries synthesized from 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole, a self-validating assay cascade must be established. This guide outlines a three-tiered approach: (1) Primary cytotoxicity screening, (2) Mechanistic target engagement (tubulin polymerization), and (3) Phenotypic validation (apoptosis and microtubule disruption).

Workflow Visualization

G cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: Assay Cascade A Scaffold: 2-Chloro-1,5-dimethyl- 1H-benzo[d]imidazole B SNAr Reaction (Nucleophilic Substitution) A->B C Benzimidazole Derivative Library B->C D Primary Screen: MTT Viability Assay (HeLa / MDA-MB-231) C->D Hit Triage E Secondary Screen: Tubulin Polymerization (Target Engagement) D->E F Tertiary Screen: Apoptosis & G2/M Arrest (Phenotypic Validation) E->F

Figure 1: Workflow from scaffold functionalization to biological screening cascade.

Protocol 1: High-Throughput Cell Viability Screening (MTT Assay)

The MTT assay serves as the primary phenotypic screen to identify cytotoxic derivatives. We utilize HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cell lines, as they exhibit high mitotic indices and are exquisitely sensitive to microtubule destabilization[5].

Expertise & Causality: The 48-hour incubation period is not arbitrary; it is the minimum time required for an asynchronous cell population to complete at least one full cell cycle. Because MTAs act specifically during the M-phase, shorter incubations (e.g., 24h) often yield artificially high IC50 values (false negatives) because cells have not yet reached mitosis to undergo mitotic catastrophe.

Self-Validating Controls:

  • Positive Control: Nocodazole (10

    
    M) – ensures the cells are responsive to colchicine-site MTAs[6].
    
  • Negative Control: 0.1% DMSO (Vehicle) – establishes the 100% viability baseline.

Step-by-Step Methodology:

  • Cell Seeding: Harvest HeLa or MDA-MB-231 cells at 80% confluence. Seed at a density of

    
     cells/mL in a 96-well flat-bottom microplate (100 
    
    
    
    L/well)[6]. Incubate overnight at 37°C, 5% CO2 to allow for adherence.
  • Compound Treatment: Prepare 10 mM stock solutions of the 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole derivatives in DMSO. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.01

    
    M to 100 
    
    
    
    M. Ensure final DMSO concentration does not exceed 0.1% (v/v).
  • Incubation: Add 100

    
    L of the diluted compounds to the respective wells. Incubate for 48 hours[5].
    
  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until intracellular purple formazan crystals are visible[6].
    
  • Solubilization & Readout: Carefully aspirate the media. Add 150

    
    L of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm using a microplate reader.
    
  • Data Analysis: Calculate IC50 values using non-linear regression (curve fit) in software such as GraphPad Prism.

Protocol 2: In Vitro Tubulin Polymerization Assay

Compounds that exhibit sub-micromolar IC50 values in the MTT assay must be validated for direct target engagement. This biochemical assay measures the ability of the benzimidazole derivatives to inhibit the spontaneous polymerization of purified porcine brain tubulin into microtubules[4].

Expertise & Causality: Tubulin polymerization is a temperature- and GTP-dependent process. By monitoring the reaction via fluorescence (using a reporter dye that enhances its emission upon binding to polymerized microtubules) or turbidity (absorbance at 340 nm), we can observe the three phases of polymerization: nucleation (lag phase), growth (log phase), and steady-state (plateau)[3]. Benzimidazoles typically prolong the nucleation phase and depress the Vmax of the growth phase[6].

Self-Validating Controls:

  • Inhibitor Control: Nocodazole (10

    
    M) – flattens the curve (prevents polymerization)[6].
    
  • Enhancer Control: Paclitaxel (10

    
    M) – eliminates the lag phase and accelerates polymerization[6].
    

Step-by-Step Methodology:

  • Preparation: Utilize a commercial Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc. Cat. #BK011P)[2]. Pre-warm a 96-well half-area plate to 37°C.

  • Reaction Mixture: Re-suspend pure porcine tubulin in ice-cold Tubulin Polymerization Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 20% glycerol) to a final concentration of 3 mg/mL[2].

  • Compound Addition: Add 10

    
    L of the test compound (at 5 
    
    
    
    M and 10
    
    
    M final concentrations), vehicle (DMSO), or control drugs to the wells[4].
  • Initiation: Rapidly add 100

    
    L of the tubulin reaction mixture to each well to initiate polymerization[2].
    
  • Kinetic Readout: Immediately place the plate in a fluorometer (Excitation: 340 nm / Emission: 410-440 nm) or spectrophotometer (340 nm) pre-heated to 37°C[6]. Record readings every 30 seconds for 60-90 minutes[6].

  • Analysis: Calculate the Vmax (maximum slope) of the growth phase. A reduction in Vmax relative to the vehicle control confirms tubulin polymerization inhibition.

Protocol 3: Phenotypic Validation (Immunofluorescence & Apoptosis)

To confirm that the biochemical inhibition of tubulin translates to the correct cellular phenotype, we assess microtubule network disruption and subsequent apoptosis[4].

Expertise & Causality: Disruption of the microtubule network prevents the formation of the mitotic spindle, activating the spindle assembly checkpoint (SAC). Prolonged SAC activation inevitably leads to the collapse of the mitochondrial membrane potential (


) and the activation of executioner caspases[2].

Step-by-Step Methodology:

  • Immunofluorescence (Microtubule Disruption): Seed HeLa cells on glass coverslips. Treat with the IC50 concentration of the lead derivative for 24 hours. Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with an anti-

    
    -tubulin primary antibody followed by an Alexa Fluor 488-conjugated secondary antibody[4]. Counterstain nuclei with DAPI. Image via confocal microscopy to observe diffuse tubulin staining (indicating depolymerization) versus the fibrous network seen in vehicle controls.
    
  • Apoptosis (Annexin V/PI): Treat cells for 48 hours. Harvest and stain with Annexin V-FITC and Propidium Iodide (PI)[4]. Analyze via flow cytometry to quantify the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.

Data Presentation: Representative SAR Summary

The following table illustrates how quantitative data from this assay cascade should be structured to establish a Structure-Activity Relationship (SAR) for the library.

Compound IDSubstitution at C-2HeLa Viability IC50 (

M)
MDA-MB-231 Viability IC50 (

M)
Tubulin Polym. Vmax (% of Control)Apoptotic Population (%)
Parent Scaffold -Cl (2-Chloro-1,5-dimethyl...)> 50.0> 50.095%5.2%
Derivative A -NH-(4-methoxyphenyl)12.4

1.1
15.2

1.4
68%22.4%
Derivative B -NH-(3,4,5-trimethoxyphenyl)0.8

0.1
1.2

0.2
15%68.7%
Nocodazole Positive Control0.5

0.1
0.6

0.1
5%75.1%
Vehicle Negative ControlN/AN/A100%3.1%

Note: The 3,4,5-trimethoxyphenyl substitution (Derivative B) frequently mimics the A-ring of colchicine, drastically enhancing tubulin binding affinity and subsequent cytotoxicity compared to the unfunctionalized 2-chloro parent scaffold.

References

  • AaronChem. "15965-60-3 | 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole."[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZj3aHqAJKPURY8A0qgtM_QEesqp1TOwghleQBPoGGqNxzkA4ZWSf_IzoNXmEunExQukZjGWrLz0bfoEV3jbC-ztP1IRhrI2XiZmvjnG3KInY0Tj--45YQj8w0gFrWIvk=]
  • Benchchem. "Application Notes and Protocols: Mebenil In Vitro Tubulin Polymerization Assay."[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFM0uzgIF60xp-iezrhG2yqZHDLFxc5mYY8jJrCi8GRz_sqTYtsZIsWa55BUgjL3uCzANQeub_T9iR1yZJR7roGszqB66e5Vt6zdPhU_1f8pB3bMcc5_J_Ita-lTHmFYpxygBjNwYAeDi8NinN6TUBK7L6UDg1_ErwBey_ja9LiEwMZ4LjTttod6FdWoQL-vKUD3BooInGEzZR3xa3TSdLcU_SFaXY_m-9A]
  • MDPI. "Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones."[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx9frdyCPfK3K7CGgwVi8-oSVYXh7PmPEfPESsN3JXIi59qZkpw2XoMeYdvmeAOtnTk2H4cC8JidsUjB5zlOKbZF2tzkf-Z0Z_SFygaJdz6kVxK-vY2kavdbum7l6cscZA]
  • Preprints.org. "Аntiproliferative, Pro-apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazole-2-Yl Hydrazones in Human Breast Cancer Cell Line Mda-Mb-231."[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH6uYY54WvFAnogSMEesMPsjAX30YUK3YkJat8NwBPxSPXsJvR8-iQf7nZFFria49Wprv0m3x6WXG9BVLtZci3LW8QfsgfRD3U2y5BXaxIrZ5I3eh89f6twdZBy677R-KkCsXcDMLnGuQ8]
  • RSC Publishing. "Synthesis and biological evaluation of 2-aryl-benzimidazole derivatives of dehydroabietic acid as novel tubulin polymerization inhibitors."[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzLAgPNEJg12w7uXv4RKmAGeqZH-dlNIMlDB4a6sOsgcD7E_hZkz4eGXkI4Ps8GY8UIQnqaKrJ_vMW4VQEue06P_IIIAG0gel37WHhLzAJWR7NX_4WKyEuGPlfVgkZaD9DcINxGk7-GFiuYCrSQNHv0-d2Qnqv-u8=]
  • PMC / NIH. "Targeting of tubulin polymerization and induction of mitotic blockage by Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) in human cervical cancer HeLa cell."[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT0ZnPYB7e06H-6trk3hTdAfC7GdrJeo1u-eYBRbEy0qrs4Gnq7eo23FA4a65AdejVQj1Qf3G5p-3I7LCuunIDj0DV0J6Ipsg7O-3kCEL1phUwNf8QwmjdZ7LwgawzcwH_SlARhvakT9HnPA==]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Diagnostic Hub for the synthesis of 2-chloro-1,5-dimethyl-1H-benzo[d]imidazole. This guide is engineered for research scientists and process chemists who require mechanistic clarity and actionable solutions for optimizing benzimidazole cyclization and chlorination workflows.

The synthesis of 2-chlorobenzimidazole derivatives relies heavily on the cyclization of an


-phenylenediamine precursor followed by chlorination using phosphorus oxychloride (POCl₃)[1]. While this two-step pathway is robust, the reaction conditions must be tightly controlled to prevent yield-destroying side reactions such as hydrolysis, regioisomerization, and electrophilic aromatic over-chlorination[2].
Mechanistic Workflow & Side Reaction Pathways

The following diagram maps the intended synthetic pathway against the most common points of failure encountered during scale-up.

Synthesis_Pathway SM 4-Methyl-N1-methylbenzene -1,2-diamine Int 1,5-Dimethyl-1H-benzo[d] imidazol-2(3H)-one SM->Int Urea / 135°C (Cyclization) Iso 1,6-Dimethyl Isomer (Regioisomer Impurity) SM->Iso Non-specific N-alkylation Prod 2-Chloro-1,5-dimethyl-1H -benzo[d]imidazole Int->Prod POCl3 / Phenol 105°C (Chlorination) OverCl C-Chlorinated Impurities (Over-chlorination) Int->OverCl Excess POCl3 / >110°C (EAS) Prod->Int Hot Aqueous Quench (Hydrolysis)

Mechanistic workflow of 2-chloro-1,5-dimethylbenzimidazole synthesis and major side reactions.

Diagnostic Q&A: Troubleshooting Side Reactions

Q1: My final product contains a ~15-20% impurity that is difficult to separate via column chromatography. ¹H NMR shows an extra set of methyl singlets. What is causing this? A: You are likely observing the 1,6-dimethyl-1H-benzo[d]imidazole regioisomer. This side reaction occurs if your intermediate was synthesized via the direct N-methylation of 5-methylbenzimidazolone.

  • Causality: The benzimidazolone core has two competing nucleophilic nitrogen atoms (N1 and N3). The electron-donating 5-methyl group slightly differentiates their pKa, but not enough to provide strict regiocontrol during an Sₙ2 alkylation, resulting in a mixture of 1,5-dimethyl and 1,6-dimethyl isomers.

  • Solution: Abandon the direct methylation route. Instead, synthesize the intermediate from a pre-methylated diamine (4-methyl-N1-methylbenzene-1,2-diamine) and cyclize it with urea. This locks the methyl group at the N1 position prior to ring closure, ensuring 100% regioselectivity for the 1,5-dimethyl scaffold[3].

Q2: After the POCl₃ chlorination, my isolated yield is low, and IR spectroscopy reveals a strong carbonyl stretch at ~1700 cm⁻¹. Why is the reaction reverting? A: The 2-chloro-benzimidazole scaffold is highly susceptible to nucleophilic attack by water, leading to hydrolysis back to the benzimidazolone starting material.

  • Causality: During the aqueous quench of excess POCl₃, the generation of HCl drops the pH drastically. Protonation of the benzimidazole N3 nitrogen increases the electrophilicity of the C2 position, accelerating hydrolysis. Furthermore, the exothermic nature of the POCl₃ quench provides the thermal energy required to drive this side reaction.

  • Solution: Perform a "reverse-quench." Distill off the bulk of the POCl₃ first, then add the concentrated reaction mixture dropwise into a vigorously stirred mixture of crushed ice and aqueous ammonia to maintain the pH strictly between 8 and 10[2].

Q3: LC-MS analysis of my product shows an M+34 peak, indicating a dichlorinated species. How do I prevent this? A: You are observing electrophilic aromatic substitution (EAS) on the benzimidazole's benzene ring (likely at the C4 or C6 position).

  • Causality: While POCl₃ primarily acts to convert the C=O to C-Cl via a chlorophosphate intermediate, prolonged heating above 110°C or the addition of strong chlorinating boosters (like PCl₅) generates highly reactive chloronium species. The electron-rich nature of the dimethyl-substituted aromatic ring makes it vulnerable to EAS.

  • Solution: Strictly cap the reaction temperature at 105°C. Instead of PCl₅, use a catalytic amount of phenol. Phenol reacts with POCl₃ to form phenyl dichlorophosphate in situ, which facilitates C-O bond activation at lower temperatures without promoting ring chlorination[3].

Quantitative Data: Side Reaction Profiles

Use the following table to quickly identify and quantify the side reactions occurring in your batch based on analytical signatures.

Side ReactionPrimary CauseImpact on YieldAnalytical Signature (MS/NMR/IR)Prevention Strategy
Regioisomerization Ambiguous N-alkylation of 5-methylbenzimidazolone-15% to -30%Dual methyl singlets in ¹H NMR (~3.7 ppm)Use pre-methylated diamine precursor
Hydrolysis Exothermic aqueous quench, acidic pH-20% to -50%Strong C=O stretch (~1700 cm⁻¹) in IR; M-34 in MSQuench on ice, neutralize to pH 8-10 immediately
Over-chlorination High temp (>110°C), excess PCl₅/POCl₃-5% to -15%M+34 (dichlorinated) isotope pattern in MSCap temp at 105°C, limit PCl₅, use catalytic phenol
Phosphoric Adducts Incomplete removal of POCl₃-5% to -10%³¹P NMR signals (~ -5 to -15 ppm)Vacuum distill excess POCl₃ prior to quench
Self-Validating Experimental Protocol

This optimized two-step workflow integrates the troubleshooting solutions discussed above to ensure high-yield, isomer-free synthesis.

Phase 1: Cyclization to 1,5-Dimethyl-1H-benzo[d]imidazol-2(3H)-one
  • Reagent Preparation: Dissolve 4-methyl-N1-methylbenzene-1,2-diamine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Cyclization: Add urea (2.0 eq) to the solution. (Causality: Urea acts as a safe, solid phosgene equivalent. Excess is required to drive the equilibrium toward the cyclic product[1].)

  • Thermal Activation: Heat the mixture to 135–140°C for 12 hours under a nitrogen atmosphere.

  • Isolation: Remove DMF under reduced pressure. Wash the isolated solid with water, dissolve in 10% aqueous NaOH, filter to remove insoluble impurities, and precipitate the product by neutralizing with 35% HCl.

  • Validation Checkpoint: Dry the solid and run an IR spectrum. A strong, sharp peak at ~1700 cm⁻¹ confirms the formation of the benzimidazolone core. The absence of primary amine N-H stretches (~3300-3500 cm⁻¹) confirms complete cyclization.

Phase 2: Chlorination to 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole
  • Reaction Setup: In a dry flask under inert atmosphere, combine 1,5-dimethyl-1H-benzo[d]imidazol-2(3H)-one (1.0 eq) with freshly distilled POCl₃ (3.0 eq).

  • Catalysis: Add a catalytic amount of phenol (0.1 eq). (Causality: Phenol accelerates the tautomerization and C-O bond activation, allowing the reaction to proceed efficiently without harsh chlorinating agents[3].)

  • Reflux: Heat the mixture strictly to 103–107°C for 12 hours. Do not exceed 110°C to prevent electrophilic aromatic chlorination.

  • Concentration: Distill off excess POCl₃ under reduced pressure until the mixture becomes a thick syrup. (Causality: Removing POCl₃ before the aqueous quench minimizes the exothermic release of HCl, drastically reducing hydrolysis side reactions[2].)

  • Reverse Quench (Critical Step): Dropwise, add the concentrated syrup into a vigorously stirred mixture of crushed ice and 40% aqueous NaOH (or concentrated ammonia). Maintain the pH at ~10.0 and the temperature <5°C.

  • Validation Checkpoint: Take a 0.5 mL aliquot of the quenched mixture, extract with ethyl acetate, and run TLC (Hexane:EtOAc 2:1). The disappearance of the baseline benzimidazolone spot indicates successful conversion and survival of the 2-chloro product.

  • Purification: Filter the resulting precipitate, wash with ice-cold water, and recrystallize from ether/n-hexane to yield the pure target compound.

References
  • BenchChem Technical Support Team. "A Comparative Analysis of 2-Chlorobenzimidazole Synthesis Methods." BenchChem, 2025.
  • US Patent 6054589A. "Process for preparing 2-chloro-benzimidazole derivatives." Google Patents.
  • Semantic Scholar / Indian J. Chem. "Synthesis of Some Novel N-alkylated 2-chloro-Benzimidazole Derivatives and their Biological Evaluation." Semantic Scholar.

Sources

Technical Support Center: Purification of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole. As a critical intermediate in the synthesis of various biologically active molecules, its purity is paramount.[1][2] This document provides in-depth troubleshooting advice and practical protocols based on established chemical principles and field experience.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the post-synthesis workup and purification of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole.

Q1: My final product is a persistent brown or yellow oil/solid, not the expected off-white solid. What is causing the discoloration and how can I fix it?

Root Cause Analysis: Discoloration is a common indicator of impurities. For benzimidazole derivatives, this often points to two culprits:

  • Oxidative Degradation: The electron-rich benzimidazole ring system can be susceptible to oxidation, especially if exposed to air and light over extended periods during processing. This can form highly conjugated, colored byproducts.[3]

  • Residual Synthesis Reagents/Byproducts: Incomplete removal of acidic catalysts or condensation byproducts from the initial cyclization can lead to colored impurities.[4]

Troubleshooting Protocol: Decolorization and Crystallization

  • Dissolution: Dissolve the crude, colored product in a suitable hot solvent. A good starting point is absolute ethanol or isopropanol.

  • Activated Carbon Treatment: Add a small amount of activated carbon (approx. 1-2% w/w) to the hot solution.

    • Expertise & Experience: Activated carbon has a high surface area and is excellent for adsorbing large, flat, conjugated molecules, which are often the source of color. Do not add too much, as it can also adsorb your product and reduce the yield.

  • Hot Filtration: While hot, quickly filter the mixture through a pad of Celite® or a fluted filter paper to remove the carbon. This step must be performed rapidly to prevent premature crystallization of the product on the filter.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath (0-4°C) to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Q2: My NMR analysis shows the presence of the starting material, 1,5-dimethyl-1H-benzo[d]imidazol-2(3H)-one. How can I remove this impurity?

Root Cause Analysis: This impurity indicates an incomplete chlorination reaction. The conversion of the benzimidazolone to the 2-chloro derivative using reagents like phosphorus oxychloride (POCl₃) may not have gone to completion.[5][6]

Troubleshooting Protocol: Purification via Column Chromatography The key to separation is the significant polarity difference between the starting material (highly polar due to the amide-like carbonyl group) and the product (less polar).

Workflow: Flash Column Chromatography

Caption: Workflow for chromatographic purification.

Detailed Steps:

  • Prepare the Column: Pack a glass column with silica gel (60-120 mesh) using a hexane/ethyl acetate mixture as the slurry solvent.

  • Sample Loading: Dissolve your crude product in a minimal volume of dichloromethane (DCM). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This dry-loading method prevents band broadening and improves separation.

  • Elution: Place the dry-loaded silica onto the top of the column. Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). The less polar product will elute first.

  • Gradient Increase: Gradually increase the polarity of the eluent (e.g., to 70:30 Hexane:Ethyl Acetate) to elute the more polar starting material, 1,5-dimethyl-1H-benzo[d]imidazol-2(3H)-one.

  • Monitoring: Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a UV lamp for visualization.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Q3: I'm observing a significant amount of the hydrolyzed product, 1,5-dimethyl-1H-benzo[d]imidazol-2-ol, in my final sample. How can I prevent this and purify my product?

Root Cause Analysis: The 2-chloro group on the benzimidazole ring is susceptible to nucleophilic substitution, particularly hydrolysis.[3] This is often exacerbated by:

  • Aqueous Workup at Non-Neutral pH: Lingering acidic (from POCl₃) or basic conditions can catalyze the hydrolysis of the C-Cl bond.[3][7]

  • Moisture in Solvents: Using non-anhydrous solvents during purification can lead to slow hydrolysis.

Preventative Measures & Purification Strategy:

  • Careful Workup: When quenching the synthesis reaction, do so by pouring the reaction mixture slowly onto crushed ice.[5] Neutralize the acidic solution carefully and quickly with a cold base solution (e.g., saturated sodium bicarbonate) while keeping the temperature low.

  • Anhydrous Conditions: Use anhydrous solvents for extraction and any subsequent purification steps like chromatography.

  • Purification: The hydrolyzed product (the "-ol") is more polar than the desired 2-chloro compound. The column chromatography protocol described in Q2 is highly effective for separating the product from its hydrolyzed counterpart.

Frequently Asked Questions (FAQs)

Q: What is the general stability and recommended storage for purified 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole? A: The compound is moderately stable as a solid. However, due to its susceptibility to hydrolysis and potential light sensitivity, it should be stored in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), in a cool, dark, and dry place.[3][8] For long-term storage, refrigeration (2-8°C) is recommended.[8]

Q: What is a good starting point for developing a recrystallization protocol? A: A solvent system of ethanol/water or ethyl acetate/hexanes is often a good starting point for benzimidazole derivatives.[5] The goal is to find a solvent (or solvent pair) in which the compound is highly soluble when hot but poorly soluble when cold. See the table below for suggestions.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent/System Polarity Comments
Toluene Low Good for less polar compounds; high boiling point.
Ethyl Acetate / Hexanes Medium A versatile system. Dissolve in hot EtOAc, add Hexanes until cloudy, then cool.
Isopropanol / Water High Dissolve in hot isopropanol, add water dropwise until persistent turbidity appears, then cool.

| Acetonitrile | High | Can be effective for moderately polar compounds. |

Q: Besides NMR, what analytical techniques are recommended to confirm purity? A: A combination of techniques provides the most comprehensive purity assessment:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and identify any impurities.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.[6]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To confirm the presence of key functional groups and the absence of starting material (e.g., disappearance of the C=O stretch from the benzimidazolone).[6]

Q: Can regioisomers be a problem in the synthesis of this compound? A: For 2-Chloro-1,5 -dimethyl-1H-benzo[d]imidazole specifically, if the synthesis starts with N¹,4-dimethyl-1,2-phenylenediamine, regioisomerism is not an issue for the benzimidazole core. However, in the broader context of substituted benzimidazoles, if one were to start with an unsymmetrical diamine like 4-chloro-o-phenylenediamine, the subsequent reaction would yield a mixture of 5-chloro and 6-chloro regioisomers, which can be very difficult to separate.[9][10] This highlights the importance of choosing a starting material that precludes such isomerism if a single product is desired.

Visualized Purification Decision Workflow

This diagram outlines a logical approach to purifying the crude product based on initial observations.

Caption: Decision tree for purification strategy.

References
  • BenchChem. preventing degradation of 2-chloro-1H-benzo[d]imidazol-5-ol in aqueous solutions.
  • BenchChem. Technical Support Center: Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole.
  • MDPI. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. (2025).
  • BenchChem. Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. (2025).
  • BenchChem. Application Notes and Protocols: 2-Chloro-4,5-dimethyl-1H-imidazole in Medicinal Chemistry.
  • SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF.
  • Pandey, S. et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC.
  • RSC Publishing. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major. (2025).
  • SYNTHESIS OF NEW BENZIMIDAZOLE DERIVATIVES FROM 1,5- BENZODIAZEPINES THROUGH A NEW REARRANGEMENTS IN THE PRESENCE OF DMF-DMA AND.
  • Google Patents. US6054589A - Process for preparing 2-chloro-benzimidazole derivatives.
  • Semantic Scholar. Synthesis of Some Novel N-alkylated 2-chloro-Benzimidazole Derivatives and their Biological Evaluation. (2019).
  • Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives.
  • Google Patents. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole.
  • ResearchGate. Synthesis and Characterization of Some New Benzimidazole Derivatives.
  • Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
  • Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. (2017). International Journal of Medical Research and Health Sciences.
  • Sigma-Aldrich. 2-Chloro-5-methyl-1H-benzo[d]imidazole.
  • ResearchGate. synthesis of new benzimidazole derivatives from 1,5- benzodiazepines through a new rearrangements in the presence of dmf-dma and hydrazine hydrate. (2023).
  • ResearchGate. Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole.
  • Isobe, T., & Ishikawa, T. (1999). 2-Chloro-1,3-dimethylimidazolinium Chloride. 2. Its Application to the Construction of Heterocycles through Dehydration Reaction. The Journal of Organic Chemistry.
  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro). (2022).
  • DTIC. RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2020).
  • PMC. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights.
  • PubMed. The Facile Hydrolysis of Imidazolinium Chlorides (N-Heterocyclic Carbene Precursors) Under Basic Aqueous Conditions. (2023).
  • View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology. (2025).

Sources

Benzimidazole Synthesis Technical Support Center: A Guide to Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzimidazole and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science, renowned for their wide range of biological activities and applications.[1][2] The synthesis of these heterocycles, most commonly via the condensation of an o-phenylenediamine with a carboxylic acid (Phillips-Ladenburg reaction) or an aldehyde (Weidenhagen reaction), is a fundamental process in many research and development labs.[3][4][5] However, achieving high purity and yield can be challenging due to the formation of various byproducts that complicate purification and compromise final product quality.

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address specific issues encountered during benzimidazole synthesis. By understanding the mechanisms of byproduct formation and implementing targeted experimental adjustments, you can significantly improve the outcome of your reactions.

Section 1: Understanding Common Byproducts in Benzimidazole Synthesis

Unwanted side reactions are a common challenge in benzimidazole synthesis. The purity of starting materials, particularly the susceptibility of o-phenylenediamine to air oxidation, can lead to colored byproducts and lower yields.[6] Careful control of reaction conditions is paramount to suppress these pathways.

Incomplete Cyclization & Intermediate Formation

The reaction between an o-phenylenediamine and an aldehyde or carboxylic acid proceeds through an intermediate, often a Schiff base in the case of aldehydes.[7] If the cyclization/dehydration or oxidation step is inefficient, these intermediates can persist in the final reaction mixture, leading to low yields of the desired benzimidazole.

  • Root Cause : Insufficient activation energy (low temperature), an inappropriate catalyst, or the presence of excess water can stall the reaction at the intermediate stage. For aldehyde condensations, an inefficient oxidation step will leave the reaction at the dihydrobenzimidazole (imidazoline) stage.[1]

  • Identification : Look for unexpected signals in ¹H NMR corresponding to the uncyclized intermediate. Mass spectrometry can also help identify species with masses corresponding to the diamine plus the carbonyl compound, with or without the loss of water.

Over-Alkylation (N-Alkylation)

When synthesizing N-substituted benzimidazoles or when using alkylating agents in subsequent steps, over-alkylation is a significant risk.[8] The initial N-alkylation product can sometimes be more nucleophilic than the starting material, leading to the formation of di-substituted byproducts.[8]

  • Root Cause : This issue is prevalent when both nitrogen atoms of the benzimidazole ring are available for reaction. The use of strong bases, excess alkylating agent, and high temperatures can promote the formation of these N,N'-dialkylated or other over-alkylation products.[8][9]

  • Identification : The appearance of multiple product spots on TLC and complex NMR spectra are indicative of isomer mixtures. Mass spectrometry will show peaks corresponding to the addition of more than one alkyl group.

Oxidative Degradation & Colored Impurities

o-Phenylenediamine is highly susceptible to oxidation, which can occur before or during the reaction.[6][10] This oxidation can lead to the formation of complex, often polymeric, colored impurities (typically brown or pink) that are difficult to remove.

  • Root Cause : Exposure of o-phenylenediamine to air, especially in the presence of light or metal ions, can initiate oxidation.[6][11] Harsh reaction conditions, such as high temperatures or the use of strong oxidizing agents when not required for the primary reaction, can also degrade the starting materials or the product.[6]

  • Identification : The most obvious sign is a dark-colored reaction mixture and a final product that is difficult to decolorize. These impurities often appear as a baseline streak on TLC.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues in a direct question-and-answer format, providing both the causal explanation and actionable solutions.

Q1: My reaction yields a complex mixture of products with low selectivity for the desired benzimidazole. How can I improve this?

A1: Low selectivity often points to reaction conditions that favor multiple competing reaction pathways. The key is to optimize parameters to favor the desired cyclization.

  • Causality : High temperatures can provide enough energy to overcome the activation barriers for multiple side reactions.[3] Similarly, an incorrect choice of catalyst or solvent can alter the reaction pathway, leading to undesired products.[1][3]

  • Troubleshooting Protocol :

    • Temperature Control : Lower the reaction temperature. Run a series of small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal point where the desired reaction proceeds efficiently while side reactions are minimized.

    • Catalyst Screening : The choice of acid catalyst is critical. If using a strong acid like polyphosphoric acid (PPA) is causing degradation, consider milder Lewis acids (e.g., ZnCl₂, Er(OTf)₃) or solid-supported acids that can be easily filtered off.[3][12] For aldehyde condensations, the choice of oxidant is key; options range from air to milder agents like DDQ.[13]

    • Solvent Selection : The solvent polarity can influence reaction pathways. Test a range of solvents, such as ethanol, methanol, acetonitrile, or even solvent-free conditions, which can sometimes offer high yields and selectivity.[1][3]

Q2: I'm observing a significant amount of N-alkylated or N-benzylated byproducts. How can I prevent this?

A2: This is a classic problem of regioselectivity due to multiple nucleophilic nitrogen atoms.[8] The solution lies in differentiating the reactivity of these sites.

  • Causality : The N1 and N3 atoms of the benzimidazole ring are nucleophilic and can compete with other sites for alkylating agents.[8] This is especially problematic if the reaction conditions (e.g., base, solvent) do not sufficiently discriminate between the target nucleophile and the benzimidazole nitrogens.

  • Troubleshooting Protocol :

    • Base Selection : Use a milder base. Strong bases like NaOH or NaH can deprotonate the benzimidazole ring, increasing its nucleophilicity and promoting N-alkylation.[9] Switching to a weaker base like K₂CO₃ or NaHCO₃ can often favor the desired reaction at a different site.[9]

    • Stoichiometry and Addition Control : Use only a slight excess (e.g., 1.1 equivalents) of the alkylating agent.[9] Furthermore, add the alkylating agent slowly to the reaction mixture at a low temperature. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the most abundant (and often desired) nucleophile.[8]

    • Solvent System : Employ less polar, aprotic solvents like dichloromethane (DCM) or toluene. Polar aprotic solvents such as DMF or DMSO can favor N-alkylation.[9]

Q3: The final product is highly discolored (e.g., pink, brown), and purification is difficult. What causes this and how can it be fixed?

A3: Discoloration is almost always due to the oxidation of the o-phenylenediamine starting material.[6] Preventing this oxidation is key to obtaining a clean product.

  • Causality : o-Phenylenediamines are electron-rich aromatic compounds that are readily oxidized upon exposure to atmospheric oxygen.[10] This process can be accelerated by heat, light, and trace metal impurities.

  • Troubleshooting Protocol :

    • Purify Starting Materials : Do not use aged o-phenylenediamine that is already discolored. Purify it immediately before use by recrystallization or by treating an aqueous solution with a reducing agent like sodium dithionite followed by activated carbon.[6][14]

    • Inert Atmosphere : Run the reaction under an inert atmosphere of nitrogen or argon. This is particularly important if the reaction requires prolonged heating.

    • Decolorization During Work-up : If the crude product is colored, it can often be purified. A common method is to dissolve the product in a hot solvent (e.g., boiling water or ethanol), add decolorizing carbon (charcoal), and filter the hot solution rapidly.[6][15] For stubborn discoloration, a mild oxidation/reduction treatment during workup can be effective.[15]

Q4: My cyclization reaction is not going to completion, leaving significant amounts of starting material or intermediate. How can I drive the reaction forward?

A4: Incomplete conversion is typically due to insufficient reaction driving force, which can be addressed by adjusting the catalyst, temperature, or by removing reaction byproducts.

  • Causality : The cyclization step to form the benzimidazole ring is a dehydration reaction (when starting from a carboxylic acid) or a dehydration/oxidation sequence (from an aldehyde). According to Le Chatelier's principle, the removal of water will drive the equilibrium toward the product. For aldehyde-based syntheses, the final oxidation step is crucial for completion.

  • Troubleshooting Protocol :

    • Increase Temperature/Energy Input : If the reaction is slow at a lower temperature, gradually increase the heat.[3] Microwave-assisted synthesis is an excellent alternative to conventional heating, often dramatically reducing reaction times and increasing yields by providing rapid, uniform heating.[3][13]

    • Use a Dehydrating Agent : For condensations with carboxylic acids, using a strong acid that also acts as a dehydrating agent, such as polyphosphoric acid (PPA) or Eaton's reagent, can be highly effective.[16]

    • Ensure Efficient Oxidation (for Aldehyde Routes) : If the reaction stalls at the benzimidazoline intermediate, ensure the oxidative conditions are adequate. This may involve bubbling air through the reaction mixture or using a specific oxidizing agent like DDQ or MnO₂.[13]

Section 3: Visual Workflows and Data

Mechanism Overview

The following diagram illustrates the generalized reaction pathway for benzimidazole synthesis from an o-phenylenediamine and an aldehyde, highlighting the critical cyclization and oxidation steps where issues can arise.

Benzimidazole Synthesis Mechanism Start o-Phenylenediamine + Aldehyde (R-CHO) Intermediate Schiff Base / Aminal Intermediate Start->Intermediate Condensation (-H2O) Byproduct2 Oxidative Degradation (Colored Impurities) Start->Byproduct2 Air/Heat Cyclized Dihydrobenzimidazole (Imidazoline) Intermediate->Cyclized Intramolecular Cyclization Byproduct1 Incomplete Reaction: Starting Materials Remain Intermediate->Byproduct1 Stalled Reaction Product 2-Substituted Benzimidazole Cyclized->Product Oxidation (-2H)

Caption: Key steps in benzimidazole formation from an aldehyde.

Troubleshooting Flowchart

Use this flowchart to systematically diagnose and resolve common synthesis problems.

Troubleshooting Flowchart Start Problem with Benzimidazole Synthesis Issue_Yield Low Yield / Incomplete Reaction Start->Issue_Yield Issue_Purity Impure Product / Complex Mixture Start->Issue_Purity Issue_Color Product is Discolored (Pink/Brown) Start->Issue_Color Cause_Yield1 Suboptimal Conditions? (Temp, Time, Catalyst) Issue_Yield->Cause_Yield1 Cause_Purity1 Side Reactions Occurring? (e.g., N-Alkylation) Issue_Purity->Cause_Purity1 Cause_Color1 o-Phenylenediamine Oxidized? Issue_Color->Cause_Color1 Sol_Yield1 Optimize Temp/Time Screen Catalysts Use Microwave/Dehydrating Agent Cause_Yield1->Sol_Yield1 Yes Sol_Purity1 Adjust Stoichiometry Use Milder Base/Conditions Change Solvent Cause_Purity1->Sol_Purity1 Yes Sol_Color1 Purify Starting Material Use Inert Atmosphere Decolorize with Carbon Cause_Color1->Sol_Color1 Yes

Caption: A systematic guide to troubleshooting common synthesis issues.

Comparative Data on Reaction Conditions

The choice of catalyst and conditions dramatically affects reaction outcomes. The following table summarizes results from various methods for synthesizing 2-substituted benzimidazoles.

EntryAldehyde/Carboxylic AcidCatalyst/ConditionsSolventTemp (°C)TimeYield (%)
1BenzaldehydeEr(OTf)₃Water801 hr95
24-ChlorobenzaldehydeNH₄ClChloroformRT4 hr92[3]
3Benzoic AcidPPANone1402-6 hr>85
4Various AldehydesDDQ / MicrowaveAcetonitrileMW2-5 min90-96[13]
5Various AldehydesAu/TiO₂None1001-2 hr85-95

This table is a representative summary. Yields are highly substrate-dependent. PPA = Polyphosphoric Acid, DDQ = 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, RT = Room Temperature, MW = Microwave.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I use o-phenylenediamine dihydrochloride directly?

    • A: Yes, using the dihydrochloride salt can sometimes be advantageous. It is often more stable and less prone to oxidation than the free base. The reaction will require the addition of a base to liberate the free diamine in situ. This can lead to cleaner reactions and reduced color impurities.

  • Q: What is the best general-purpose purification technique for benzimidazoles?

    • A: A combination of acid-base extraction followed by recrystallization is highly effective. Dissolve the crude product in an organic solvent and extract with aqueous acid (e.g., 1M HCl) to pull the basic benzimidazole into the aqueous layer. Then, basify the aqueous layer to precipitate the purified product, which can be collected and recrystallized from a suitable solvent like an ethanol/water or ethyl acetate/hexane mixture.[17]

  • Q: Are there any "green" or metal-free alternatives for catalysis?

    • A: Absolutely. A significant amount of research has focused on developing more environmentally benign synthesis methods.[18] Organocatalysts like p-toluenesulfonic acid can be effective.[1] Solvent-free reactions, often assisted by grinding or microwave irradiation, minimize waste.[1][19] Furthermore, using water as a solvent and employing catalysts like Er(OTf)₃ represents a greener approach.[12]

Section 5: Key Experimental Protocols

Protocol 1: Purification of o-Phenylenediamine
  • Preparation : In a flask, dissolve the colored o-phenylenediamine in hot water (use caution, work in a fume hood).

  • Reduction : While hot, add sodium dithionite (sodium hydrosulfite) portion-wise until the dark color fades significantly.

  • Decolorization : Add a small amount of activated decolorizing carbon to the hot solution and allow it to digest for 10-15 minutes.[6]

  • Filtration : Quickly filter the hot solution through a pre-heated Büchner funnel to remove the carbon.

  • Crystallization : Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation : Collect the purified, colorless crystals by vacuum filtration and wash with a small amount of ice-cold water. Dry thoroughly before use.

Protocol 2: General Procedure for Acid-Catalyzed Condensation with an Aldehyde
  • Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the purified o-phenylenediamine (1.0 eq) and the aldehyde (1.0 eq).

  • Solvent and Catalyst : Add a suitable solvent (e.g., ethanol, 0.2 M concentration) and the chosen catalyst (e.g., NH₄Cl, 0.1-0.2 eq).[4]

  • Reaction : Stir the mixture at the optimized temperature (e.g., room temperature or reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification : Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Final Purification : Purify the crude product by column chromatography or recrystallization to obtain the final, pure benzimidazole.[17]

References

  • BenchChem. (2025). Improving the reaction conditions for benzimidazole synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting guide for low conversion rates in benzimidazole synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Mitigating side-products in the synthesis of 2-(benzylthio)-1H-benzimidazole. BenchChem Technical Support.
  • Aye, Y. W., & Roy, K. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC advances, 13(42), 29587-29618. [Link]

  • Defense Technical Information Center. (1963).
  • BenchChem. (2025). Troubleshooting low yields in metal-catalyzed Pyrido[1,2-a]benzimidazole reactions. BenchChem Technical Support.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Azhary, M. (2024). DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition. Chemical Review and Letters, 8(1), 1188-1199.
  • BenchChem. (2025). Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole. BenchChem Technical Support.
  • Sravanthi, T., & Kumar, S. (2022). Synthesis of 4, 5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. The Journal of Organic Chemistry, 87(24), 16568-16578.
  • Varma, R. S. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 28(4), 1735. [Link]

  • IntechOpen. (2019). Synthesis and Pharmacological Profile of Benzimidazoles.
  • Organic Syntheses. (n.d.). Benzimidazole. [Link]

  • Google Patents. (2006). Improved preparation and separated purification method of benzimidazole type proton pump inhibitors and precursor thereof.
  • ResearchGate. (n.d.).
  • Asif, M. (2019). Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. Chemical Methodologies, 3(5), 619-644.
  • Padhy, G. K., et al. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry, 16(4), 2009-2018.
  • Semantic Scholar. (2023).
  • ResearchGate. (n.d.).
  • Ghorbani‐Vaghei, R., & Malaeke, S. (2017). Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent. Polycyclic Aromatic Compounds, 39(2), 169-175. [Link]

  • Semantic Scholar. (2021).
  • ACS Green Chemistry Institute. (n.d.).
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
  • ResearchGate. (n.d.). The Phillips–Ladenburg imidazole synthesis.
  • BenchChem. (2025). The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. BenchChem Technical Support.
  • Wang, Y., et al. (2017). Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles. Nanomaterials, 7(3), 64. [Link]

  • Wikipedia. (n.d.). o-Phenylenediamine. [Link]

  • SlideShare. (n.d.). Synthesis of benzimidazole.
  • Kumar, R., Chaudhary, P., Nimesh, S., & Chandra, R. (2010). The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. Green Chemistry Letters and Reviews, 3(2), 99-102.

Sources

optimizing HPLC separation for 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole isomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced HPLC Methodologies Topic: Resolving 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole Regioisomers

Welcome to the Technical Support Center. As a Senior Application Scientist, one of the most frequent and frustrating challenges I encounter in drug development is the chromatographic separation of benzimidazole regioisomers. During the N-methylation of 2-chloro-5-methyl-1H-benzo[d]imidazole, a mixture of 1,5-dimethyl and 1,6-dimethyl isomers is invariably produced.

Because these molecules possess identical molecular weights, identical lipophilicity (


), and nearly indistinguishable pKa values, standard reversed-phase chromatography often fails. This guide provides a self-validating, mechanistically grounded approach to achieving baseline resolution for these critical isomers.

Section 1: Core Mechanistic FAQs

Q1: Why do my 1,5-dimethyl and 1,6-dimethyl isomers co-elute as a single broad peak on a standard C18 column? A1: Standard monomeric C18 stationary phases rely almost exclusively on hydrophobic dispersion forces. Because the 1,5- and 1,6-dimethyl regioisomers have the exact same hydrophobic surface area, C18 cannot distinguish them. The only structural difference is the spatial orientation of the methyl group on the fused benzene ring. To separate them, you must exploit shape selectivity and electronic interactions, which C18 fundamentally lacks.

Q2: What stationary phase is required to achieve baseline resolution? A2: You must transition to a Pentafluorophenyl (PFP) stationary phase. The causality behind this choice is three-fold:

  • 
     Interactions:  The electron-deficient fluorinated ring of the PFP phase interacts strongly with the electron-rich benzimidazole core.
    
  • Dipole-Dipole Interactions: The highly electronegative fluorine atoms create a strong dipole moment that differentiates the slight dipole variations between the 1,5- and 1,6-positions.

  • Shape Selectivity: The rigid, planar structure of the PFP ligand provides steric recognition of the methyl group's position. This exact mechanism was validated in the separation of the benzimidazole-derived radiotracer vorozole and its regioisomers, where a PFP column successfully achieved baseline resolution that traditional ODS (C18) columns could not[1].

Section 2: Method Development Logic

Workflow Start Start: Regioisomer Mixture (1,5- vs 1,6-dimethyl) C18 Standard C18 Column (Hydrophobic Only) Start->C18 Eval1 Co-elution Observed? C18->Eval1 PFP Switch to PFP Column (Shape + pi-pi Selectivity) Eval1->PFP Yes Success Baseline Resolution (Rs > 1.5) Eval1->Success No Solvent Select Protic Solvent (Methanol > ACN) PFP->Solvent pH Adjust pH to 3.0 (Suppress Silanol Tailing) Solvent->pH pH->Success

Figure 1: Method development workflow for resolving benzimidazole regioisomers.

Section 3: Optimized Chromatographic Parameters

To establish a baseline method, configure your LC system according to the quantitative parameters summarized below, which are optimized for PFP-driven regioisomer separation[1].

ParameterOptimized SpecificationMechanistic Rationale
Column Luna PFP(2) or Kinetex PFP (250 mm × 4.6 mm, 5 µm)Maximizes theoretical plates for shape selectivity.
Mobile Phase A Ultrapure Water + 0.1% Formic Acid (pH ~3.0)Protonates the benzimidazole, suppressing silanol interactions.
Mobile Phase B 100% MethanolProtic solvent; does not disrupt

interactions.
Elution Mode Isocratic (45% A : 55% B)Isocratic elution provides maximum resolution for closely eluting isomers.
Flow Rate 1.0 mL/minBalances longitudinal diffusion and mass transfer.
Temperature 20°C to 25°C (Controlled)Lower temperatures enhance steric/shape recognition.
Detection PDA (UV at 254 nm / 280 nm)Captures the primary absorbance bands of the benzimidazole core.

Section 4: Standard Operating Protocol (Self-Validating)

Every analytical method must be a self-validating system. Follow this step-by-step methodology to ensure system integrity before injecting critical samples.

Phase 1: System Preparation & Mobile Phase Formulation

  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and sonicate for 10 minutes to degas. Verify the pH is approximately 3.0.

  • Organic Phase (B): Use 100% LC-MS grade Methanol. Do not substitute with Acetonitrile.

  • Column Installation: Install the PFP column and ensure all fittings are zero-dead-volume to prevent extra-column band broadening.

Phase 2: System Suitability Testing (SST) - The Self-Validation Step 4. Equilibration: Flush the column with the isocratic mixture (45% A / 55% B) at 1.0 mL/min for at least 20 column volumes until the UV baseline and system pressure are completely stable. 5. SST Injection: Inject 10 µL of a known standard mixture containing both 1,5-dimethyl and 1,6-dimethyl isomers (approx. 10 µg/mL). 6. Validation Criteria: The system is only validated for experimental use if the resolution (


) between the two regioisomer peaks is 

and the asymmetry factor (

) for both peaks is between 0.9 and 1.2.

Phase 3: Experimental Execution 7. Sample Preparation: Dissolve the experimental 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole sample directly in the mobile phase (45:55 Water:MeOH). This prevents solvent shock and peak distortion at the column head. Filter through a 0.22 µm PTFE syringe filter. 8. Acquisition: Inject the sample and monitor the separation. 9. Column Wash: Post-acquisition, flush the column with 95% Methanol for 30 minutes to remove highly retained hydrophobic impurities before shutting down the system.

Section 5: Advanced Troubleshooting FAQs

Q3: I switched to a PFP column, but I am experiencing severe peak tailing. How do I correct this? A3: Peak tailing in basic analytes like benzimidazoles is caused by secondary ion-exchange interactions between the protonated basic nitrogen (N3 of the imidazole ring) and ionized, unendcapped residual silanols (


) on the silica support.
The Fix: Ensure your mobile phase pH is strictly maintained at 3.0 using formic acid. This creates a self-validating environment: the low pH fully protonates the benzimidazole (ensuring a single, stable ionization state) while simultaneously suppressing the ionization of residual silanols (

), thereby shutting down the secondary interactions causing the tailing.

Q4: My resolution (


) is still below 1.5, and I am using Acetonitrile as my organic modifier. What should I change? 
A4:  Switch your organic modifier from Acetonitrile (ACN) to Methanol (MeOH).
The Causality: Acetonitrile contains triple bonds rich in 

-electrons. In a PFP column, ACN molecules actively compete with your benzimidazole analyte for the

interaction sites on the stationary phase, effectively masking the column's primary separation mechanism. Methanol is a protic solvent lacking

-electrons; it allows the PFP phase to interact fully with the regioisomers, maximizing selectivity[1].

Section 6: Troubleshooting Logic Tree

Troubleshooting Issue Issue: Poor Separation on PFP Column Symptom Identify Symptom Issue->Symptom Tailing Severe Peak Tailing (Asymmetry > 1.5) Symptom->Tailing Coelution Peaks Co-eluting (Rs < 1.0) Symptom->Coelution FixTail Lower pH to 3.0 (Formic Acid) Tailing->FixTail FixCo1 Switch ACN to MeOH Coelution->FixCo1 Validate Re-evaluate System Suitability FixTail->Validate FixCo2 Lower Column Temp (e.g., 20°C) FixCo1->FixCo2 FixCo2->Validate

Figure 2: Troubleshooting logic tree for addressing poor resolution and peak tailing.

References

  • Title: Reinvestigation of the Synthesis and Evaluation of [N-methyl-11C]Vorozole, a Radiotracer Targeting Cytochrome P450 Aromatase Source: Nuclear Medicine and Biology (via National Institutes of Health / PMC) URL: [Link]

Sources

stability issues of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole

A Guide to Understanding and Preventing Stability Issues in Solution

From the desk of the Senior Application Scientist:

Welcome to the technical support guide for 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole. This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the stability and integrity of your solutions, leading to more reliable and reproducible results.

Disclaimer: Specific, peer-reviewed stability data for 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole is limited in publicly available literature. The guidance provided herein is synthesized from established chemical principles governing structurally related benzimidazole compounds.[1] It is imperative to perform compound-specific stability studies to determine the optimal storage and handling conditions for your unique experimental context.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole.

Q1: My solution of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole has turned a yellow or brownish color. What is the cause?

A color change in your solution is a primary visual indicator of chemical degradation.[1] For benzimidazole derivatives, the most frequent causes are oxidation and photodegradation. The electron-rich benzimidazole ring system is susceptible to oxidation, which can lead to the formation of highly conjugated, colored byproducts.[1][2]

Q2: I'm observing a significant loss of potency or inconsistent activity in my biological assays. Could this be related to compound stability?

Absolutely. A loss of potency is a direct consequence of a decrease in the concentration of the active parent compound. This can be attributed to several degradation pathways that may occur during solution storage or even during the course of an experiment.[2] The primary degradation pathways to consider are:

  • Hydrolysis: The chloro-substituent at the 2-position of the imidazole ring is an electrophilic site susceptible to nucleophilic attack by water, leading to the formation of an inactive hydroxy-benzimidazole derivative. This process can be catalyzed by acidic or basic conditions.[1]

  • Oxidation: The benzimidazole ring can be oxidized by dissolved oxygen in the solvent.[2]

  • Photodegradation: Many benzimidazole compounds are known to be light-sensitive, particularly to UV radiation.[1] Exposure to standard laboratory lighting can be sufficient to cause degradation over time.

Q3: What are the best practices for preparing and storing a stock solution of this compound?

To maximize the shelf-life of your stock solution, meticulous preparation and storage are critical.

  • Solvent Choice: For initial stock solutions, use a high-purity, anhydrous organic solvent such as DMSO or Methanol. For aqueous working solutions, it is best to prepare them fresh for each experiment by diluting the stock solution.[2]

  • Temperature: Store stock solutions at low temperatures, ideally at 2-8°C for short-term use or frozen (≤ -20°C) for long-term storage.[1][3]

  • Light Protection: Always store solutions in amber-colored vials or wrap clear vials with aluminum foil to protect them from light.[1][4]

  • Atmosphere: To prevent oxidation, consider using solvents that have been de-gassed by sparging with an inert gas like nitrogen or argon. Storing the solution under an inert atmosphere provides the best protection.[1]

Q4: How critical is the pH of my aqueous buffer system for the stability of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole?

The pH of an aqueous solution is a highly critical factor. The stability of the C-Cl bond on the imidazole ring is often pH-dependent.[1] Both strongly acidic and alkaline conditions can accelerate hydrolysis.[5] While the optimal pH must be determined empirically, many heterocyclic compounds exhibit maximal stability in a slightly acidic pH range (e.g., 5-6).[5] Using a buffer system is strongly recommended over unbuffered water to prevent pH shifts that could catalyze degradation.

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common stability-related problems.

Issue 1: Rapid Degradation Observed During an Experiment

If you suspect your compound is degrading over the course of your experiment (minutes to hours), it points to an aggressive stress factor in your experimental conditions.

Potential Cause Scientific Rationale Troubleshooting & Mitigation Steps
Photodegradation The benzimidazole ring can absorb UV and sometimes visible light, leading to photochemical reactions that break bonds or cause rearrangements.[1][4]1. Shield from Light: Repeat a small-scale experiment under dark conditions (i.e., wrap all vessels in aluminum foil) or under red light. 2. Use Protective Labware: Employ amber-colored microplates, tubes, and vials.
Oxidation Dissolved molecular oxygen in your buffers or media can react with the electron-rich benzimidazole nucleus, especially if trace metal ions are present to catalyze the reaction.1. De-gas Solvents: Before use, sparge all aqueous buffers with nitrogen or argon for 15-30 minutes. 2. Add Antioxidants: If compatible with your assay, consider adding a small amount of an antioxidant like ascorbic acid. Compatibility must be verified.3. Inert Atmosphere: If possible, conduct the experiment in a glove box or other inert atmosphere environment.
pH-Mediated Hydrolysis The C-Cl bond is susceptible to nucleophilic attack by H₂O or OH⁻. This reaction is often the rate-limiting step in degradation and is heavily influenced by proton (H⁺) or hydroxide (OH⁻) concentration.[1][5]1. Measure pH: Confirm the pH of your final experimental solution. 2. Buffer Your System: Ensure your solution is adequately buffered to resist pH changes. 3. Perform a pH Study: If the issue persists, conduct a rapid stability study (see Protocol 2) to find the optimal pH for your experimental duration.
Thermal Lability Chemical reactions, including degradation, accelerate at higher temperatures.[4][6] An experiment run at 37°C will exhibit a significantly faster degradation rate than one at room temperature.1. Temperature Control: Keep solutions on ice when not in use. 2. Assess Temperature Needs: Determine if your experiment can be performed at a lower temperature without compromising the results.
Issue 2: Inconsistent Results Between Experimental Repeats

Variability between experiments performed on different days often points to the degradation of a stock solution or inconsistencies in solution handling.

G cluster_prep Solution Preparation & Handling cluster_stock Stock Solution Integrity cluster_env Environmental Factors start Inconsistent Results Observed q_fresh Are you preparing fresh working solutions for each experiment? start->q_fresh a_fresh_no Degradation of stored working solutions is likely. ACTION: Prepare fresh from stock each time. q_fresh->a_fresh_no No a_fresh_yes Proceed to check stock solution. q_fresh->a_fresh_yes Yes q_stock How old is the stock solution? Is it stored properly (cold, dark, sealed)? a_fresh_yes->q_stock a_stock_bad Stock solution has likely degraded. ACTION: Prepare a new stock solution from solid material. q_stock->a_stock_bad Old / Improperly Stored a_stock_good Stock solution is likely stable. Consider environmental factors. q_stock->a_stock_good New / Properly Stored q_env Is handling consistent regarding light/air exposure between experiments? a_stock_good->q_env a_env_no Variable exposure is introducing variability. ACTION: Standardize handling. Follow light/air protection protocols. q_env->a_env_no No a_env_yes Problem likely lies elsewhere. Review assay parameters. q_env->a_env_yes Yes

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol 1: General Guidelines for Solution Preparation and Storage

This protocol provides a baseline for best practices to minimize degradation from the outset.

  • Weighing: Handle the solid 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole powder in a chemical fume hood or a ventilated balance enclosure, wearing appropriate PPE (gloves, safety goggles, lab coat).[7]

  • Solvent Selection: To prepare a high-concentration stock solution (e.g., 10-50 mM), use anhydrous, high-purity DMSO or methanol. Ensure the compound is fully dissolved; gentle vortexing or sonication may be required.

  • Storage of Stock: Dispense the stock solution into small-volume aliquots in amber glass vials with PTFE-lined caps. Store these aliquots at -20°C or colder for long-term storage. Avoid repeated freeze-thaw cycles by using one aliquot per experiment.

  • Preparation of Working Solutions: On the day of the experiment, thaw a single aliquot of the stock solution. Dilute it to the final working concentration in your desired aqueous buffer.

  • Aqueous Buffer Considerations:

    • Use freshly prepared buffers.

    • If oxidation is a concern, de-gas the buffer by sparging with N₂ or Ar for 15-30 minutes prior to use.

    • Use the aqueous working solution immediately after preparation. Do not store dilute aqueous solutions.

Protocol 2: Performing a Basic pH Stability Study

This experiment will help you determine the optimal pH for your compound in your aqueous system.

  • Materials:

    • Aliquoted stock solution of your compound in organic solvent (e.g., 10 mM in DMSO).

    • A series of aqueous buffers (e.g., citrate for pH 3 & 5, phosphate for pH 7, borate for pH 9).

    • Amber HPLC vials.

    • HPLC system with a C18 column and UV detector.

  • Procedure:

    • Prepare your working solutions by diluting the stock solution into each of the different pH buffers to a final concentration suitable for HPLC analysis (e.g., 100 µM). Ensure the final percentage of organic solvent is low and consistent across all samples (e.g., <1%).

    • For each pH, prepare three sample vials:

      • Time Zero (T=0): Inject immediately into the HPLC.

      • Test Sample: Store on the benchtop under normal lab light and temperature.

      • Dark Control: Wrap the vial completely in aluminum foil and store alongside the test sample.

    • Inject the "Test Sample" and "Dark Control" samples at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Analysis:

    • Monitor the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining relative to the T=0 sample.

    • Plot "% Compound Remaining" vs. "Time" for each pH condition. The pH that shows the slowest decline in the parent peak area is the most stabilizing.

    • Comparing the "Test Sample" to the "Dark Control" will reveal any light sensitivity.

Understanding the Chemistry of Degradation

A foundational understanding of the potential degradation pathways is key to proactively preventing them.

G parent Parent Compound hydrolysis Hydrolysis Product (2-Hydroxy-1,5-dimethyl...) parent->hydrolysis H₂O (pH catalyzed) oxidation Oxidized Products (e.g., Quinone-imines) parent->oxidation O₂ (Dissolved Oxygen) photo Photodegradation Products (Radical species, rearranged isomers) parent->photo Light (hν) (UV/Visible)

Caption: Primary degradation pathways for chlorobenzimidazoles.

  • Hydrolysis: The chlorine atom is a good leaving group. In the presence of water, especially under acidic or basic conditions that can protonate or deprotonate the imidazole ring, the chlorine can be displaced by a hydroxyl group. This substitution fundamentally changes the molecule's structure and biological activity.

  • Oxidation: The benzimidazole core is an electron-rich aromatic system. It can undergo oxidation, particularly in the presence of dissolved oxygen, trace metals, or other oxidizing agents. This can lead to the formation of N-oxides or quinone-like structures, which are often colored.[1]

  • Photodegradation: Absorption of photons (light energy) can excite the molecule to a higher energy state, where it can undergo various reactions, including bond cleavage (e.g., C-Cl bond), rearrangement, or reaction with oxygen to form radical species.[1][4]

By understanding these vulnerabilities, researchers can make informed decisions about solvent choice, pH control, and handling procedures to preserve the integrity of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole in their experiments.

References

  • Hoffman Fine Chemicals. CAS 4887-94-9 | 2-Chloro-5-methyl-1H-benzo[d]imidazole. Hoffman Fine Chemicals. [Link]

  • Isobe, T., & Ishikawa, T. (1999). 2-Chloro-1,3-dimethylimidazolinium Chloride. A Powerful Dehydrating Equivalent to DCC. The Journal of Organic Chemistry. [Link]

  • IIP Series. CHEMICAL STABILITY OF DRUGS. IIP Series. [Link]

  • Ohta, S., et al. SYNTHESIS OF 2-ACYL-1-METHYL-1H-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP. Heterocycles. [Link]

  • Academically. (2025). Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. Academically. [Link]

  • ACS Chemical Neuroscience. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Publications. [Link]

  • Letters in High Energy Physics. (2023). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics. [Link]

  • Taran, A. S., et al. (2025). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology. [Link]

  • Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC. [Link]

  • Pérez-Sánchez, D., et al. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. PMC. [Link]

  • Pérez-Sánchez, D., et al. (2025). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. MDPI. [Link]

  • Domańska, U., et al. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. [Link]

  • MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

  • ResearchGate. Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene; points are the experimental values. ResearchGate. [Link]

  • Powers, J. C., & Hein, D. W. (2018). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PMC. [Link]

  • Hao, X., et al. (2022). Profoundly improved photostability of dimetronidazole by cocrystallization. CrystEngComm. [Link]

  • ResearchGate. (2025). Spectrophotometric determination of chlordiazepoxide with 2-(chloromethyl)-5-methyl-1H-benzo [d] imidazole reagent. ResearchGate. [Link]

  • Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. WUR eDepot. [Link]551275)

Sources

how to remove catalyst from 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole reaction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Removal in 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole Synthesis

Overview The synthesis of 2-chlorobenzimidazoles is most reliably achieved through the deoxygenative chlorination of a benzimidazolin-2-one intermediate using Phosphorus Oxychloride (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


). To achieve high yields and operational simplicity, this reaction typically requires a catalyst such as N,N-Dimethylformamide (DMF)[1], N,N-Dimethylaniline (DMA), Phenol[2], or a Phase Transfer Catalyst (PTC) like Benzyltriethylammonium chloride (TEBAC)[3].

For researchers and drug development professionals, isolating the highly pure 2-chloro-1,5-dimethyl-1H-benzo[d]imidazole intermediate is critical. Failure to properly remove these catalytic additives during the aqueous workup can lead to downstream reaction failures (e.g., in cross-coupling or nucleophilic substitution steps). This guide addresses the most common troubleshooting scenarios encountered during catalyst clearance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I used N,N-Dimethylaniline (DMA) as an acid scavenger/catalyst. How do I remove it without extracting my 2-chloro-1,5-dimethylbenzimidazole product into the aqueous waste?

  • Causality & Solution: DMA is a tertiary amine with a conjugate acid pKa of ~5.15. The target molecule, 2-chloro-1,5-dimethylbenzimidazole, is only weakly basic due to the electron-withdrawing chlorine atom at the C2 position (the parent 2-chlorobenzimidazole has a calculated pKa of ~4.68)[4]. Using a highly acidic wash (e.g., 1M HCl, pH 0) will protonate both the catalyst and your product, pulling both into the aqueous phase or causing a severe emulsion.

  • Action: Use a mildly acidic wash of 10% aqueous citric acid (pH ~2.5–3.0) combined with a highly lipophilic extraction solvent like Dichloromethane (DCM). This selectively protonates the more basic DMA, washing it into the aqueous phase, while the lipophilic benzimidazole remains in the organic layer.

Q2: My protocol uses DMF to form a Vilsmeier-Haack intermediate. What is the most efficient way to clear residual DMF from the organic phase?

  • Causality & Solution: DMF reacts with

    
     to form the highly electrophilic (chloromethylene)dimethylammonium chloride species, which drives the chlorination[1]. While DMF is water-soluble, it frequently partitions into polar organic solvents like Ethyl Acetate (EtOAc) during extraction.
    
  • Action: After quenching the reaction in ice-water and extracting into EtOAc[5], perform three sequential washes with a 5% aqueous Lithium Chloride (LiCl) solution. The high ionic strength of the LiCl solution drastically reduces the solubility of DMF in the organic phase (salting-out effect), forcing it into the aqueous layer.

Q3: We are scaling up using Benzyltriethylammonium chloride (TEBAC). How does the workup change?

  • Causality & Solution: TEBAC is a quaternary ammonium salt that acts as a phase transfer catalyst and nucleophilic chloride source[3]. Unlike amines, it does not require pH adjustment for removal because it is permanently charged and highly water-soluble.

  • Action: TEBAC is removed via standard water washes. However, PTCs are notorious for stabilizing oil-in-water emulsions. To break the emulsion, filter the biphasic mixture through a tightly packed pad of Celite before using a separatory funnel, or add saturated brine to increase the density and ionic strength of the aqueous layer.

Q4: During the quench and catalyst removal, my product is degrading back to the benzimidazolone starting material. How do I prevent this?

  • Causality & Solution: The 2-chloro position of the benzimidazole ring is highly activated toward nucleophilic aromatic substitution (

    
    ). Exposure to water at elevated temperatures, especially under the highly acidic conditions generated by 
    
    
    
    hydrolysis, drives the decomposition of the product back to the benzimidazolone[3].
  • Action: The quench must be strictly temperature-controlled. Pour the reaction mixture slowly over crushed ice, maintaining the internal temperature below 10°C[5]. Immediately neutralize the mixture to pH 7.0–8.0 using saturated aqueous ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
     to halt the acid-catalyzed hydrolysis,[5].
    

Quantitative Data: Catalyst Properties & Removal Strategies

Catalyst TypeChemical RolepKa (Conjugate Acid)Optimal Removal StrategyEmulsion Risk
N,N-Dimethylaniline Acid Scavenger / Nucleophile~5.1510% Citric Acid wash (pH < 3)Medium
DMF Vilsmeier-Haack Catalyst~ -1.2Ice-water quench + 5% aq. LiCl washesLow
TEBAC Phase Transfer CatalystN/A (Quaternary)Water/Brine washes + Celite filtrationHigh
Phenol Nucleophilic Additive~9.951M NaOH wash (pH > 10)Low

Experimental Protocols: Self-Validating Workflows

Protocol A: Standardized Quench and DMF/TEBAC Removal

  • Reaction Quench: Cool the

    
     reaction mixture to room temperature. Slowly pour the mixture into a vigorously stirred flask containing crushed ice (approx. 10 g of ice per 1 mL of 
    
    
    
    )[5]. Validation Check: Ensure internal temperature remains <10°C to prevent product hydrolysis.
  • Neutralization: Slowly add saturated aqueous ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
     until the aqueous layer reaches a stable pH of 7.0–8.0,[5]. (Caution: Vigorous 
    
    
    
    evolution will occur).
  • Extraction: Extract the neutralized aqueous mixture with Ethyl Acetate (

    
     mL).
    
  • Catalyst Clearance:

    • If DMF was used: Wash the combined organic layers with 5% aqueous LiCl (

      
       mL).
      
    • If TEBAC was used: Wash with deionized water (

      
       mL). If an emulsion forms, vacuum-filter the biphasic mixture through a 1-inch pad of Celite, then separate the layers.
      
  • Isolation: Wash with brine (

    
     mL), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to afford the pure 2-chloro-1,5-dimethyl-1H-benzo[d]imidazole.

Protocol B: Selective Removal of DMA via pH-Controlled Wash

  • Execute the Reaction Quench and Neutralization steps as described in Protocol A.

  • Extraction: Extract the mixture with Dichloromethane (DCM) (

    
     mL). Rationale: DCM provides superior retention of the lipophilic benzimidazole during acidic washes.
    
  • Amine Scavenging: Wash the combined DCM layers with 10% aqueous citric acid (

    
     mL). Validation Check: Test the pH of the aqueous wash after separation; it must remain <3.0 to ensure complete DMA protonation.
    
  • Isolation: Wash the DCM layer with saturated aqueous

    
     (
    
    
    
    mL) to remove residual citric acid, followed by brine (
    
    
    mL). Dry over
    
    
    and concentrate.

Workflow Visualization

CatalystRemoval Start Crude Reaction Mixture (Product + POCl3 + Catalyst) Quench Ice-Water Quench & Neutralize (pH 7-8, T < 10°C) Start->Quench Extract Extract into Organic Phase (EtOAc or DCM) Quench->Extract Decision Which Catalyst was used? Extract->Decision DMF DMF Decision->DMF DMA DMA Decision->DMA TEBAC TEBAC Decision->TEBAC WashDMF Wash with 5% aq. LiCl (3x) DMF->WashDMF WashDMA Wash with 10% Citric Acid (pH < 3) DMA->WashDMA WashTEBAC Wash with Water/Brine (Filter over Celite) TEBAC->WashTEBAC Pure Pure 2-Chloro-1,5-dimethyl- 1H-benzo[d]imidazole WashDMF->Pure WashDMA->Pure WashTEBAC->Pure

Workflow for catalyst-specific aqueous workup and removal.

References

  • Chlorination using POCl3 and benzyltriethylammonium chloride (KR20070065654A). Source: Google Patents.
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination. Source: RSC Advances / Windows.net. URL: [Link]

  • POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Source: Common Organic Chemistry. URL: [Link]

  • Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles. Source: Amazon AWS / Peer-Reviewed Data. URL: [Link]

Sources

interpreting complex NMR spectra of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: NMR Troubleshooting for 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to move beyond basic peak-picking. Interpreting the NMR spectra of highly substituted benzimidazoles requires an understanding of molecular dynamics, tautomerism, and nuclear physics. Here, we synthesize technical accuracy with field-proven insights to help you troubleshoot complex spectral anomalies, differentiate regioisomers, and validate your structural assignments.

Part 1: Quantitative Reference Data

Before troubleshooting, you must establish a baseline. The following table summarizes the expected


H and 

C NMR chemical shifts for the pure 2-chloro-1,5-dimethyl-1H-benzo[d]imidazole isomer in CDCl

. These values are grounded in established spectral data for 2-chloro-1-methylbenzimidazole derivatives[1][2].
NucleusPositionExpected Shift (ppm)Multiplicity & CouplingIntegrationCausal Assignment Rationale

H
N-CH

(Pos 1)
~3.78Singlet3HDeshielded by the electronegative nitrogen and the aromatic ring current.

H
C-CH

(Pos 5)
~2.45Singlet3HTypical benzylic methyl shift; unaffected by the N1/C2 heteroatoms.

H
H-4~7.50Fine Doublet (

Hz)
1HMeta-coupled to H-6. Isolated from ortho-coupling by the C5-CH

group.

H
H-6~7.10Doublet of Doublets (

Hz)
1HOrtho-coupled to H-7 and meta-coupled to H-4.

H
H-7~7.25Doublet (

Hz)
1HOrtho-coupled to H-6. Spatially adjacent to the N-CH

group.

C
C2~141.6--Highly deshielded by the adjacent N1, N3, and the highly electronegative Cl atom[1].

C
N-CH

~30.5--Standard N-alkyl carbon shift.

C
C-CH

~21.0--Standard benzylic carbon shift.

Part 2: Troubleshooting Guide - Regioisomer Differentiation

The Issue: Following the alkylation of 5-methyl-2-chlorobenzimidazole, the


H NMR spectrum shows two distinct sets of peaks (often in a ~60:40 or 50:50 ratio), indicating a mixture of products.

The Causality: Benzimidazoles lacking an N-substituent exist as rapidly exchanging tautomers in solution[3]. Alkylating the nitrogen "locks" the tautomeric equilibrium, permanently yielding a mixture of 1,5-dimethyl and 1,6-dimethyl regioisomers. Because their 1D chemical shifts are nearly identical, standard 1D NMR cannot definitively distinguish them.

The Self-Validating Protocol: 2D NOESY Analysis To resolve this, we utilize Nuclear Overhauser Effect Spectroscopy (NOESY) combined with Heteronuclear Multiple Bond Correlation (HMBC)[4][5].

  • Acquire Spectra: Obtain high-resolution 1D

    
    H, 2D HMBC, and 2D NOESY spectra (mixing time ~300–500 ms).
    
  • Anchor the N-CH

    
    :  Identify the N-CH
    
    
    
    singlet at ~3.78 ppm in the
    
    
    H spectrum[1].
  • Trace Spatial Proximity: In the NOESY spectrum, trace the cross-peak from the N-CH

    
     signal into the aromatic region. This cross-peak represents the H-7 proton, which is spatially adjacent to the N-methyl group[6].
    
  • Evaluate Multiplicity (The Validation Step):

    • Logic: In the 1,5-dimethyl isomer, position 6 is occupied by a proton, meaning H-7 is ortho-coupled and appears as a doublet . In the 1,6-dimethyl isomer, position 6 is occupied by a methyl group, leaving H-7 isolated, meaning it appears as a singlet .

    • Validation: If the NOESY cross-peak aligns with a doublet (

      
       Hz), the system self-validates the presence of the 1,5-isomer . If it aligns with a singlet, it validates the 1,6-isomer .
      

G Start Acquire 1H, 13C, HMBC, NOESY Identify Identify N-CH3 Peak (~3.8 ppm) Start->Identify NOESY Analyze NOESY for N-CH3 Spatial Correlations Identify->NOESY Decision Aromatic Proton Correlated with N-CH3? NOESY->Decision Isomer15 1,5-Dimethyl Isomer (Correlates to H-7 Doublet) Decision->Isomer15 Doublet (ortho-coupled) Isomer16 1,6-Dimethyl Isomer (Correlates to H-7 Singlet) Decision->Isomer16 Singlet (isolated)

Caption: Workflow for differentiating 1,5- and 1,6-dimethyl benzimidazole regioisomers using NOESY NMR.

Part 3: Troubleshooting Guide - Signal Broadening & "Missing" Peaks

The Issue: The C2 carbon signal (~141.6 ppm) or the N-CH


 proton signals appear unusually broad, asymmetrical, or are completely lost in the baseline noise.

The Causality: This is a classic case of quadrupolar relaxation. The


N nucleus (spin I=1) and the 

Cl nuclei (spin I=3/2) possess electric quadrupole moments. As these nuclei rapidly relax, they cause the adjacent C2 carbon and N-CH

protons to undergo intermediate chemical exchange on the NMR timescale, leading to severe line broadening[7].

The Self-Validating Protocol: Temperature Modulation Do not assume your compound has degraded. Instead, alter the molecular tumbling rate to average out the electric field gradient tensor.

  • Solvent Switch: Prepare a fresh sample in DMSO-d

    
     instead of CDCl
    
    
    
    . DMSO disrupts intermolecular aggregation that can exacerbate relaxation times[7].
  • Variable Temperature (VT) NMR: Increase the probe temperature in 10°C increments (e.g., from 25°C to 55°C).

  • Monitor Resolution: Observe the C2 and N-CH

    
     signals.
    
    • Validation: The emergence of a sharp C2 carbon peak at elevated temperatures confirms that the initial broadening was due to quadrupolar relaxation, validating the structural integrity of the benzimidazole core.

G Issue Broad/Missing C2 or N-CH3 Signals Cause Quadrupolar Relaxation (14N, 35/37Cl) Issue->Cause Action1 Perform VT-NMR (Increase Temp) Cause->Action1 Check Signals Resolved? Action1->Check Success Proceed with Assignment Check->Success Yes Action2 Switch Solvent (e.g., CDCl3 to DMSO-d6) Check->Action2 No Action2->Check

Caption: Troubleshooting workflow for resolving quadrupolar signal broadening in benzimidazole NMR.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use HMBC instead of NOESY to differentiate the 1,5 and 1,6 isomers? A: Yes, but it requires a more complex logical deduction. In HMBC, the N-CH


 protons will show a 

correlation to the C8 bridgehead carbon. You must then trace the

correlations from the C-CH

protons to the aromatic carbons to reconstruct the substitution pattern[4]. NOESY is preferred because it provides a direct, single-step spatial validation[6].

Q: My HMBC shows a correlation from the N-CH


 to a carbon at ~141 ppm. Is this C2 or the bridgehead carbon (C8/C9)? 
A:  It is C2. The C2 carbon, bearing the highly electronegative chlorine atom, is significantly deshielded to ~141.6 ppm[1]. The bridgehead carbons typically resonate further upfield (e.g., ~135 ppm and ~109 ppm). HMBC will show a strong 

coupling from the N-CH

to C2.

Q: Why does my sample show broad signals even after VT-NMR? A: If VT-NMR fails to resolve the peaks, the broadening may be due to paramagnetic impurities (e.g., trace metals from a cross-coupling step) rather than quadrupolar relaxation[7]. Pass your sample through a short plug of silica or Celite to remove metal scavengers, dry thoroughly, and re-acquire the spectrum.

References

  • Benchchem. Module 1: NMR Troubleshooting (The "Messy Spectrum" Protocol).
  • ResearchGate.
  • ResearchGate. NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds.
  • Semantic Scholar. Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones.
  • MDPI. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents.
  • The Royal Society of Chemistry. SUPPORTING INFORMATION: 2-Chloro-1-methyl-1H-benzo[d]imidazole.
  • University of Cape Town. Corrected Thesis_Dickson Mambwe.

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole and Other Benzimidazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of a benzene and an imidazole ring, is a cornerstone in modern drug discovery.[1][2] Its structural resemblance to naturally occurring purines, the building blocks of nucleic acids, allows it to readily interact with a wide range of biological macromolecules, making it a "privileged scaffold".[3][4] This versatility has led to the development of a vast library of benzimidazole derivatives with a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][5]

This guide provides an in-depth comparative analysis of the biological potential of a specific derivative, 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole. While direct experimental data for this compound is limited in publicly accessible literature, we can leverage established Structure-Activity Relationship (SAR) principles from closely related analogs to provide a robust, predictive overview of its performance. We will compare its inferred activity profile against well-characterized benzimidazole derivatives, supported by experimental data from peer-reviewed studies.

Benzimidazole Benzimidazole Derivative Beta_Tubulin β-Tubulin Benzimidazole->Beta_Tubulin Binds to Polymerization Microtubule Polymerization Benzimidazole->Polymerization Inhibits Beta_Tubulin->Polymerization Mitotic_Spindle Mitotic Spindle Formation Failure Polymerization->Mitotic_Spindle Leads to G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis (Programmed Cell Death) G2M_Arrest->Apoptosis

Caption: Simplified pathway of benzimidazole-induced apoptosis.

Performance Comparison The anticancer potential of benzimidazoles is typically quantified by the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) value, which represents the concentration of the drug required to inhibit the growth of cancer cells by 50%. Lower values indicate higher potency.

CompoundCancer Cell LineIC50 / GI50 (µM)Key Structural FeaturesReference
2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole VariousPredicted PotentC2-Chloro, C5-Methyl-
MebendazoleTriple-Negative Breast Cancer (TNBC)Potent ActivityC2-Benzoyl[6]
Compound 3e (a 2-substituted derivative)Non-small cell lung cancer (HOP-92)0.192-(1-hydrazinylidene)[7]
Compound 6 (a coumarin hybrid)Breast Cancer (MCF-7)2.045,6-dimethyl, C3-benzyl coumarin[8]
Compound 7 (a diosgenin hybrid)Various0.44 - 0.795,6-dimethyl, diosgenin moiety[8]
Novel 2-substituted benzimidazolesHEPG2, MCF7, HCT 116<10 µg/ml2-thiazolidinone/thiazole moieties[9][10]

Expert Insights: The data clearly shows that substitutions at the C2, C5, and C6 positions are instrumental for potent anticancer activity. [8]The 5,6-dimethyl substitution in compounds 6 and 7 confers excellent activity, suggesting our target compound with its C5-methyl group is well-positioned for significant cytotoxic effects. [8]Furthermore, a study on various 2-substituted benzimidazoles demonstrated broad-spectrum activity against liver, breast, and colon carcinoma cell lines, reinforcing the importance of the C2 position for targeting cancer cells. [9][10]

Comparative Analysis II: Anti-inflammatory Activity

Benzimidazole derivatives can exert anti-inflammatory effects by targeting key enzymes and receptors in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and various cytokines. [11][12] Performance Comparison The anti-inflammatory activity is often evaluated in vivo using the carrageenan-induced rat paw edema model, where a reduction in paw swelling indicates anti-inflammatory effect.

| Compound | Assay | Activity | Key Structural Features | Reference | | :--- | :--- | :--- | :--- | | 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole | Carrageenan-induced paw edema | Predicted Active | C2-Chloro | - | | 2-(5-Ethylpyridin-2-yl)benzimidazole (Compound 6) | Carrageenan-induced paw edema | Stronger than phenylbutazone | C2-pyridinyl | [13]| | Benzimidazole-2-carboxylic acid derivatives | Carrageenan-induced paw edema | Good activity at 100 mg/kg | C2-carboxylic acid, C5-substituents | [1][14][15]| | N-Mannich bases of 2-mercapto-1H-benzimidazoles | Carrageenan-induced paw edema | Up to 43.5% inhibition | C6-electron-withdrawing group (NO2) | [11]|

Expert Insights: SAR studies reveal that substitutions at the N1, C2, C5, and C6 positions greatly influence anti-inflammatory activity. [16]For instance, 2-substituted pyridinyl benzimidazoles have shown potent activity. [13]Research on benzimidazole-2-carboxylic acids found that their effectiveness is highly dependent on substituents at the C5 position. [1][15]The presence of an electron-withdrawing group at the C6 position was shown to be more effective than electron-donating groups, highlighting the nuanced electronic requirements for this activity. [11]The C2-chloro group of our target molecule, being electron-withdrawing, suggests a potential for anti-inflammatory action.

Comparative Analysis III: Antimicrobial (Antibacterial & Antifungal) Activity

The benzimidazole scaffold is present in numerous commercial antimicrobial and antifungal agents. [17]Their mechanism often involves the inhibition of essential bacterial enzymes, such as DNA gyrase, or the disruption of microbial cell division. [17][18] Performance Comparison Antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Key Structural FeaturesReference
2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole VariousPredicted ActiveC2-Chloro-
Compound 11d (a 2-substituted derivative)S. aureus, B. subtilis22-substituted moiety
Compound 5b (a (benz)azolylthio derivative)E. coli6.25(benz)azolylthio moiety
Benzimidazole-triazole hybrid (35e)α-glucosidase inhibitionIC50 = 0.015 µmol/mLPyridine at C2, Indole-NO2 group[19]
Fluorinated benzimidazoles (Compound 40)C. albicansHigh activityTrifluoromethyl substituent[20]

Expert Insights: The literature consistently demonstrates that halogen substitutions are beneficial for antimicrobial activity. [21]For example, fluorinated benzimidazoles show high antifungal activity. [20]Electron-withdrawing groups, such as chloro and nitro groups, on the benzene ring also tend to increase antibacterial activity. [21]Hybrid molecules, such as those combining benzimidazole with a triazole ring, often show enhanced or synergistic effects. [19]The chloro group in 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole strongly suggests it would be a promising candidate for antimicrobial screening.

Experimental Protocols for Biological Evaluation

To ensure scientific rigor and reproducibility, standardized protocols must be employed. Below are representative methodologies for assessing the biological activities discussed.

Protocol 1: In Vitro Anticancer Activity (MTT Assay) This assay measures the metabolic activity of cells as an indicator of cell viability.

cluster_workflow MTT Assay Workflow A 1. Seed cancer cells in a 96-well plate and incubate (24h) B 2. Treat cells with varying concentrations of benzimidazole derivative and incubate (48h) A->B C 3. Add MTT reagent to each well and incubate (4h) B->C D 4. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals C->D E 5. Measure absorbance at 570 nm using a plate reader D->E F 6. Calculate % cell viability and determine IC50 value E->F

Caption: A typical workflow for the MTT cell viability assay.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.01 to 100 µM). Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema) This is a standard in vivo model for evaluating acute anti-inflammatory activity. [13][22]

  • Animal Grouping: Use adult Wistar rats (150-200g), divided into groups (n=6): a control group, a standard drug group (e.g., Diclofenac, 20 mg/kg), and test groups receiving the benzimidazole derivative at various doses (e.g., 50, 100 mg/kg, p.o.). [14][15]2. Drug Administration: Administer the vehicle, standard drug, or test compound orally one hour before inducing inflammation.

  • Edema Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer immediately after injection (0 h) and at regular intervals (e.g., 1, 2, 3, 4 hours) thereafter.

  • Analysis: Calculate the percentage inhibition of edema for each group compared to the control group at each time point.

Conclusion and Future Directions

This guide establishes that based on established structure-activity relationships, 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole is a highly promising candidate for drug development, with strong inferred potential in anticancer, anti-inflammatory, and antimicrobial applications. The C2-chloro substitution is a well-documented feature for enhancing biological potency, while the C5-methyl group is known to improve cellular uptake and cytotoxic effects.

While this comparative analysis provides a strong theoretical foundation, it underscores the critical need for empirical validation. The next logical steps for researchers are the chemical synthesis of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole and its subsequent evaluation using the standardized protocols outlined herein. Such studies will be invaluable in confirming its predicted activity, elucidating its precise mechanisms of action, and paving the way for its potential development as a novel therapeutic agent.

References

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). MDPI. [Link]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). AIMS Press. [Link]

  • Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). PubMed. [Link]

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PMC. [Link]

  • Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1-Substituted-2-[(Benzotriazol-1/2-yl)methyl]benzimidazoles. (n.d.). ResearchGate. [Link]

  • Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. (2025). 417 Integrative Medicine. [Link]

  • Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. (2024). Research and Reviews. [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2025). ResearchGate. [Link]

  • Benzimidazole as a promising antiviral heterocyclic scaffold: a review. (2021). SciSpace. [Link]

  • Exploring the Structure-Activity Relationship of Benzimidazole Derivatives as Potent Antiviral Agents. (n.d.). Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. (2024). Innovative-Publication. [Link]

  • Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (2023). MDPI. [Link]

  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2023). ResearchGate. [Link]

  • Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. (2010). Semantic Scholar. [Link]

  • Anticancer Activity of New Compounds Using Benzimidazole as a Scaffold. (2014). Semantic Scholar. [Link]

  • Recent Advances in Antiviral Benzimidazole Derivatives: A Mini Review. (n.d.). Pharmaceutical Chemistry Journal. [Link]

  • Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. (2010). PubMed. [Link]

  • Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. (n.d.). Research & Reviews: Journal of Chemistry. [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). Royal Society of Chemistry. [Link]

  • Benzimidazole: A short review of their antimicrobial activities. (n.d.). ResearchGate. [Link]

  • The Anticancer Profile of Benzimidazolium Salts and Their Metal Complexes. (2022). IntechOpen. [Link]

  • A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. (2023). SRR Publications. [Link]

  • Benzimidazole: A short review of their antimicrobial activities. (2012). Bangladesh Journals Online. [Link]

  • Synthesis and antiinflammatory activity of some 2-(substituted-pyridinyl)benzimidazoles. (n.d.). PubMed. [Link]

  • Benzimidazole: A Promising target for the development of novel drug molecules against breast cancer. (2022). Asian Journal of Research in Chemistry. [Link]

  • Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. (2024). MDPI. [Link]

  • Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. (2025). Research Square. [Link]

  • Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. (n.d.). ResearchGate. [Link]

  • Biological activities of benzimidazole derivatives: A review. (2021). International Science Community Association. [Link]

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (n.d.). PMC. [Link]

Sources

2-Chloro- vs. 2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole: A Comprehensive Reactivity and Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,5-dimethyl-1H-benzo[d]imidazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and GPCR modulators. Functionalization at the C2 position is the most critical step in elaborating this core.

For researchers and drug development professionals, choosing between 2-chloro-1,5-dimethyl-1H-benzo[d]imidazole and 2-bromo-1,5-dimethyl-1H-benzo[d]imidazole dictates the trajectory of the synthetic route. This guide provides an objective, data-driven comparison of their reactivity profiles, focusing on transition-metal-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr). While the bromide offers superior kinetics and milder reaction conditions, the chloride presents advantages in atom economy, chemical stability, and cost-effectiveness at scale.

Mechanistic Causality: The Halogen Effect at C2

To understand the reactivity differences, one must analyze the unique electronic environment of the benzimidazole core. The C2 carbon is flanked by two electronegative nitrogen atoms (an imine-like N3 and an amine-like N1), rendering it highly electron-deficient.

Oxidative Addition in Cross-Coupling

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the carbon-halogen (C-X) bond to the Pd(0) catalyst [1].

  • Bond Dissociation Energy (BDE): The C-Br bond (~276 kJ/mol) is significantly weaker than the C-Cl bond (~339 kJ/mol) [2].

  • Kinetics: Consequently, 2-bromo-1,5-dimethyl-1H-benzo[d]imidazole undergoes oxidative addition much faster. It readily couples using standard, inexpensive phosphine ligands (like PPh3 or dppf). Conversely, the stronger C-Cl bond in the chloro-variant requires elevated temperatures and highly active, electron-rich, bulky ligands (e.g., XPhos or BrettPhos) to force the oxidative addition and prevent catalyst resting states [1][3].

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the rate-determining step is the formation of the anionic Meisenheimer complex. Here, the reactivity gap narrows. While bromide is a superior leaving group, chlorine's higher electronegativity more effectively stabilizes the transition state by drawing electron density away from the C2 carbon. Thus, both substrates exhibit excellent SNAr reactivity, with the bromide being only marginally faster.

CatalyticCycle Pd Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Determining) Pd->OxAdd TransMet Transmetalation OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd Regenerates Catalyst CBr 2-Bromo Substrate (Fast, Low E_a) CBr->OxAdd Weak C-Br Bond CCl 2-Chloro Substrate (Slow, High E_a) CCl->OxAdd Strong C-Cl Bond

Pd-catalyzed cross-coupling cycle highlighting C-X oxidative addition differences.

Comparative Performance Data

The tables below summarize typical quantitative outcomes for both substrates under standardized conditions, highlighting the practical impact of the mechanistic differences discussed above.

Table 1: Suzuki-Miyaura Cross-Coupling Reactivity

(Conditions: 1.0 eq Halide, 1.2 eq Phenylboronic acid, 2.0 eq K2CO3, 1,4-Dioxane/H2O (4:1))

SubstrateOptimal Catalyst SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
2-Bromo 5 mol% Pd(dppf)Cl2803>9994
2-Chloro 5 mol% Pd(dppf)Cl280124538
2-Chloro 2 mol% Pd2(dba)3 / 4 mol% XPhos1006>9588

Insight: The 2-chloro derivative performs poorly with standard ligands like dppf but achieves excellent yields when paired with dialkylbiaryl phosphine ligands (XPhos) [2].

Table 2: SNAr Amination Reactivity

(Conditions: 1.0 eq Halide, 2.0 eq Morpholine, 2.0 eq DIPEA, DMF)

SubstrateTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
2-Bromo 804>9996
2-Chloro 806>9893

Insight: In SNAr, the performance of the chloro and bromo derivatives is nearly identical, making the cheaper 2-chloro variant the preferred choice for amination workflows.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocol describes a parallel kinetic screening workflow.

Self-Validating System: This protocol incorporates Biphenyl as an internal standard (IS) prior to reaction initiation. Because Biphenyl is inert under these conditions, plotting the Product/IS peak area ratio via LC-MS self-corrects for any solvent evaporation or volumetric discrepancies during kinetic sampling.

Workflow Prep Substrate + IS Preparation Setup Parallel Reaction Setup Prep->Setup Coupling Suzuki / SNAr Reactions Setup->Coupling Sampling Kinetic Sampling Coupling->Sampling Analysis LC-MS / HPLC Quantification Sampling->Analysis

Comparative parallel screening workflow for 2-halobenzimidazole reactivity.

Protocol: Parallel Suzuki-Miyaura Kinetic Profiling
  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of phenylboronic acid in degassed 1,4-dioxane.

    • Prepare a 0.1 M solution of biphenyl (Internal Standard) in 1,4-dioxane.

    • Prepare a 2.0 M aqueous solution of K2CO3 (sparged with N2 for 30 mins).

  • Reaction Setup (Parallel Vials):

    • Vial A: Add 0.5 mmol of 2-bromo-1,5-dimethyl-1H-benzo[d]imidazole.

    • Vial B: Add 0.5 mmol of 2-chloro-1,5-dimethyl-1H-benzo[d]imidazole.

    • To both vials, add 5 mol% Pd(dppf)Cl2 (18.3 mg).

  • Reagent Addition & Degassing:

    • Transfer vials to a glovebox or use standard Schlenk techniques.

    • Add 1.2 mL of the phenylboronic acid stock (0.6 mmol) and 0.5 mL of the biphenyl IS stock to both vials.

    • Add 0.5 mL of the degassed 2.0 M K2CO3 solution.

    • Causality Note: Oxygen rapidly degrades Pd(0) to inactive Pd(II) species. The 2-chloro substrate, having a slower oxidative addition rate, is far more susceptible to catalyst death via oxidation. Strict anaerobic conditions are mandatory.

  • Heating and Kinetic Sampling:

    • Seal vials and heat to 80 °C in a pre-warmed reaction block.

    • At t = 1, 2, 4, 8, and 12 hours, withdraw a 10 µL aliquot using a micro-syringe.

    • Quench the aliquot into 990 µL of cold Acetonitrile/Water (1:1).

  • LC-MS Analysis:

    • Inject 1 µL of the quenched sample onto a C18 column.

    • Calculate conversion by plotting the ratio of the Product Area to the Biphenyl Area.

Strategic Selection Guide

When designing a synthetic route, the choice between the chloro and bromo derivatives should be dictated by the specific requirements of the project phase:

  • Choose 2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole when:

    • Conducting early-stage medicinal chemistry SAR exploration where reaction reliability and speed are prioritized over cost.

    • Coupling sterically hindered or electron-deficient boronic acids.

    • The substrate contains temperature-sensitive functional groups (the bromo variant allows coupling at lower temperatures).

  • Choose 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole when:

    • Scaling up a validated route for process chemistry (chlorides are significantly cheaper and possess better atom economy).

    • The primary functionalization is an SNAr reaction with an amine or alkoxide, where the reactivity difference is negligible.

    • Long-term storage of the building block is required (C-Cl bonds are less prone to photolytic or thermal degradation over time).

References

  • BenchChem. "A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions.
  • BenchChem. "Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
  • National Institutes of Health (PMC). "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.

comparative docking studies of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Docking Studies of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole Derivatives: A Structural and Mechanistic Guide

The benzimidazole core is a privileged scaffold in medicinal chemistry, frequently utilized for its structural mimicry of purine nucleotides. Among its functionalized forms, 2-chloro-1,5-dimethyl-1H-benzo[d]imidazole serves as a highly versatile building block[1]. The 1,5-dimethyl substitution enhances lipophilicity and bacterial membrane permeability, while the 2-chloro position acts both as a weak halogen bond donor and a highly reactive site for late-stage functionalization[2].

This guide objectively compares the in silico docking performance of the baseline 2-chloro-1,5-dimethyl-1H-benzo[d]imidazole scaffold against its advanced oxadiazole-anchored derivatives (Compounds 8b and 8f) and the standard-of-care drug Novobiocin. We evaluate their binding affinities targeting the ATP-binding pocket of Staphylococcus aureus DNA Gyrase Subunit B (GyrB) and Escherichia coli Topoisomerase IV[3][4].

Self-Validating Experimental Docking Protocol

A computational docking study is only as reliable as its internal validation. To ensure high trustworthiness, the following protocol employs a strict redocking methodology to verify that the chosen grid parameters accurately reproduce the experimental binding poses before any novel derivatives are screened.

Step 1: Protein Preparation and Optimization

  • Action: Retrieve the high-resolution crystal structures of S. aureus GyrB () and E. coli Topoisomerase IV () from the RCSB Protein Data Bank[3].

  • Causality: Raw PDB files lack hydrogen atoms and often contain unresolved side chains or steric clashes. Using the Protein Preparation Wizard, we assign correct bond orders, add missing hydrogens at a physiological pH of 7.4 ± 0.5, and optimize the hydrogen bond network. This prevents artificial steric hindrance during the docking phase.

Step 2: Ligand Preparation

  • Action: Generate 3D coordinates for the 2-chloro-1,5-dimethyl-1H-benzo[d]imidazole core, the synthesized oxadiazole hybrids (8b, 8f), and Novobiocin. Apply Epik to assign appropriate protonation states.

  • Causality: Ligands must be evaluated in their lowest-energy conformations to accurately simulate biological interactions. Failure to generate proper tautomers or stereoisomers leads to false-negative binding scores.

Step 3: Receptor Grid Generation & Protocol Validation

  • Action: Define a receptor grid box (20 × 20 × 20 Å) centered on the centroid of the co-crystallized ligand within the ATP-binding site.

  • Self-Validation: Before screening, extract the co-crystallized ligand and redock it into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental X-ray pose. An RMSD of < 2.0 Å (e.g., 0.85 Å for Novobiocin) confirms that the grid parameters and scoring function are empirically valid.

Step 4: Molecular Docking and MM-GBSA Calculations

  • Action: Perform Extra Precision (XP) docking using or Schrödinger Glide, followed by Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations.

  • Causality: Standard docking scores only estimate binding affinity and often fail to account for solvent desolvation penalties. MM-GBSA recalculates the binding free energy (

    
    ) by incorporating implicit solvation models, drastically reducing false positives and providing a thermodynamically rigorous comparison.
    

Self-validating high-throughput virtual screening and molecular docking workflow.

Comparative Performance Data

Recent in silico and in vitro evaluations published in demonstrate that anchoring oxadiazole rings to the benzo[d]imidazole core significantly enhances antimicrobial efficacy[4][5]. The table below summarizes the quantitative docking data against S. aureus GyrB (PDB: 4URN).

CompoundDocking Score (kcal/mol)MM-GBSA

(kcal/mol)
Key Interacting ResiduesRMSD (Å)
2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole (Core Scaffold)-6.2-28.4Asp73, Arg1361.12
Compound 8b (Oxadiazole hybrid)-8.5-42.1Asp73, Arg136, Glu500.95
Compound 8f (Oxadiazole hybrid)-9.1-48.6Asp73, Arg136, Thr1651.05
Novobiocin (Standard Drug)-8.8-45.2Asp73, Arg136, Pro790.85

Data Analysis: The baseline 2-chloro-1,5-dimethyl-1H-benzo[d]imidazole scaffold exhibits moderate binding (-6.2 kcal/mol), primarily driven by hydrophobic contacts from the 1,5-dimethyl groups and a weak interaction with Asp73. However, when the 2-chloro position is substituted to form extended oxadiazole hybrids (Compounds 8b and 8f), the binding affinity surpasses that of the standard drug Novobiocin[3][4]. Compound 8f achieves a superior


 of -48.6 kcal/mol by establishing deep hydrogen bonds with Thr165 and 

stacking interactions within the ATP-binding pocket.

Mechanistic Pathway of Inhibition

How do these thermodynamic binding affinities translate into bactericidal activity? By competitively occupying the ATP-binding pocket of DNA Gyrase Subunit B, these benzimidazole derivatives block the hydrolysis of ATP. Without ATP hydrolysis, the enzyme cannot introduce essential negative supercoils into bacterial DNA. This mechanical failure leads to the accumulation of double-strand DNA breaks, halting replication and triggering rapid bacterial cell death[3].

Mechanistic pathway of DNA Gyrase inhibition by benzimidazole derivatives.

Conclusion

The unfunctionalized 2-chloro-1,5-dimethyl-1H-benzo[d]imidazole is a capable, yet modest, baseline binder. However, its true value lies in its role as a synthetic precursor. As demonstrated by the comparative docking data, functionalizing the 2-chloro position with oxadiazole moieties (yielding derivatives like 8b and 8f) transforms the scaffold into a highly potent GyrB and Topoisomerase IV inhibitor[3][5]. These derivatives outperform standard-of-care alternatives like Novobiocin in both docking scores and calculated free energy, making them highly promising candidates for advanced preclinical antimicrobial development.

References

  • Salluri, Y. R., Chepuri, K., & Anwar, S. (2026). Benzo[d]imidazole anchored oxadiazole derivatives: synthesis, characterization, biological evaluation, in silico docking and ADME-T analysis. RSC Advances, 16, 12806-12815.[Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[Link]

  • RCSB Protein Data Bank. Crystal structure of S. aureus DNA Gyrase B (PDB ID: 4URN).[Link]

  • RCSB Protein Data Bank. Crystal structure of E. coli Topoisomerase IV (PDB ID: 3FV5).[Link]

Sources

cross-reactivity of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Cross-Reactivity of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole in Biological Assays

Executive Summary

For researchers and drug development professionals, understanding the behavior of privileged scaffolds in biological assays is critical to distinguishing true pharmacological activity from assay interference. 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole (CAS 15965-60-3)[1] is a highly versatile synthetic intermediate widely used in the development of kinase inhibitors, anthelmintics, and epigenetic modulators[2]. However, when screened directly in biochemical or cell-based assays, this compound exhibits a complex cross-reactivity profile driven by two distinct structural features: the purine-mimetic benzimidazole core and the electrophilic 2-chloro substituent[3].

This guide objectively compares the assay performance of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole against its structural alternatives, providing self-validating experimental protocols to map and mitigate off-target effects and false positives.

The Mechanistic Logic of Benzimidazole Cross-Reactivity

The cross-reactivity of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole in biological screening is not random; it is a predictable consequence of its molecular topology.

  • ATP-Competitive Mimicry (Pharmacological Cross-Reactivity): The benzimidazole scaffold is a well-documented bioisostere of the purine ring (adenine/guanine). Consequently, it inherently cross-reacts with the highly conserved ATP-binding pockets of various kinases and ATPases (e.g., TRPM7, SK channels)[4]. This leads to broad-spectrum, off-target kinase inhibition[5].

  • Electrophilic Assay Interference (Covalent Cross-Reactivity): Unlike stable drug scaffolds, the 2-chloro substitution on the electron-deficient benzimidazole ring is highly susceptible to Nucleophilic Aromatic Substitution (

    
    )[6]. In aqueous biological assays, this moiety can covalently react with assay nucleophiles—such as glutathione (GSH) or exposed cysteine residues on target proteins—acting as a Pan-Assay Interference Compound (PAINS) and generating false-positive readouts[7]. Furthermore, unprotected benzimidazoles can form inhibitory metal complexes, interfering with metal-dependent enzymatic assays[8].
    

G A 2-Chloro-1,5-dimethyl- 1H-benzo[d]imidazole B Purine-Mimetic Core (Benzimidazole) A->B C Electrophilic Site (2-Chloro Group) A->C D ATP-Competitive Kinase Cross-Reactivity B->D E Covalent Modification (GSH/Cys Adducts) C->E F Pharmacological Off-Target Effects D->F G Biochemical Assay Interference (False Positives) E->G

Caption: Logic of benzimidazole cross-reactivity: ATP-mimicry vs. electrophilic interference.

Comparative Performance Analysis

To properly evaluate the utility of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole, it must be compared against structurally related alternatives that isolate specific variables (e.g., removing the electrophile or altering the hydrogen-bonding network).

Table 1: Comparative Cross-Reactivity Profile in Biological Assays

CompoundScaffold FeatureKinase Cross-Reactivity (ATP-Mimetic)GSH Depletion (Assay Interference)Primary Utility in Drug Discovery
2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole Electrophilic 2-ClHighHigh (Forms covalent adducts)Synthetic Intermediate / Covalent Probe
2-Amino-1,5-dimethyl-1H-benzo[d]imidazole H-bond donor (2-NH2)Moderate to HighLow (Stable in aqueous media)Reversible Kinase Inhibitor Scaffold
1,5-Dimethyl-1H-benzo[d]imidazole Unsubstituted C2Low to ModerateLow (Stable)Negative Control / Fragment Screen

Data Interpretation: While the 2-chloro derivative is highly reactive and prone to assay interference, substituting the chlorine with an amino group (2-Amino analog) stabilizes the molecule against nucleophilic attack while retaining the purine-mimetic properties necessary for kinase binding.

Experimental Workflows & Self-Validating Protocols

To systematically de-risk 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole hits in screening campaigns, researchers must employ an orthogonal validation workflow. The following protocols are designed as self-validating systems to separate covalent assay interference from true pharmacological binding.

Workflow Hit Primary Hit Identification GSH GSH Trapping (LC-MS) Hit->GSH Decision1 Adduct Formed? GSH->Decision1 Kinase Orthogonal Kinase Panel (ADP-Glo) Proceed Map True Cross-Reactivity Kinase->Proceed Decision1->Kinase No Discard Flag as PAINS / Interfering Decision1->Discard Yes

Caption: Triage workflow to distinguish covalent assay interference from true target binding.

Protocol 1: LC-MS/MS Glutathione (GSH) Trapping Assay

Objective: To determine if the compound's apparent biological activity is an artifact of electrophilic reactivity (covalent modification).

  • Preparation: Prepare a 10 mM stock of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole in DMSO. Prepare a 50 mM GSH solution in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation: Mix the compound (final concentration 10 µM) with GSH (final concentration 5 mM) in the buffer. Incubate at 37°C for 60 minutes.

    • Causality: GSH acts as a surrogate for cellular nucleophiles. The 500-fold excess of GSH ensures pseudo-first-order kinetics. Testing at pH 7.4 accurately mimics the physiological assay environment where the 2-chloro group is vulnerable to

      
      [6].
      
  • Quenching & Analysis: Quench the reaction with an equal volume of cold acetonitrile. Centrifuge to remove precipitated salts, and analyze the supernatant via LC-MS/MS.

    • Causality: Mass spectrometry unambiguously differentiates between a stable compound and an interfering one. A mass shift corresponding to the loss of chlorine (-35 Da) and the addition of the GSH moiety (+307 Da) confirms covalent assay interference[7].

Protocol 2: ADP-Glo™ Luminescent Kinase Profiling

Objective: To map the ATP-competitive cross-reactivity of the benzimidazole core across a panel of off-target kinases[5].

  • Kinase Reaction: Incubate the test compound (10-point dose-response) with the purified kinase enzyme, specific substrate, and ATP in a buffered solution for 60 minutes at room temperature.

    • Causality: Pre-incubating the compound with the kinase allows for the assessment of competitive binding at the purine-recognition site before the reaction is initiated.

  • ADP-Glo Reagent Addition: Add an equal volume of ADP-Glo™ Reagent and incubate for 40 minutes.

    • Causality: This critical step terminates the kinase reaction and actively depletes any remaining unreacted ATP. This ensures that the subsequent signal is exclusively derived from the ADP generated by the kinase, eliminating background noise and false positives[5].

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Measure luminescence.

    • Causality: The luminescent output is directly proportional to kinase activity. This allows for the precise calculation of

      
       values without the need for radioactive tracers or substrate-specific antibodies.
      

Downstream Signaling Impact (Pathway Analysis)

When 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole or its derivatives cross-react with off-target kinases, the effects cascade through cellular signaling networks. Because the benzimidazole core frequently mimics ATP, these compounds often inadvertently inhibit receptor tyrosine kinases (RTKs) like EGFR or components of the MAPK cascade[3]. Understanding this pathway disruption is vital for interpreting phenotypic cell-based assays, where a decrease in cell proliferation might be misattributed to the intended target rather than broad-spectrum kinase cross-reactivity.

Pathway EGF Growth Factor EGFR Receptor Kinase (Off-Target) EGF->EGFR MAPK MAPK Cascade EGFR->MAPK Cell Cell Proliferation MAPK->Cell Inhibitor Benzimidazole Derivative Inhibitor->EGFR Cross-reactivity Inhibitor->MAPK ATP-competition

Caption: Cross-reactivity of purine-mimetic benzimidazoles disrupting kinase signaling cascades.

References

  • 15965-60-3 | 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole. aaronchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5dxOk98KNsIUp7aXlkM98KNIiE61Gigf85zYlNPWujXoHzc-PlkYdgcme-qLsqu5wVhz6R-RMSjIS1RJvkTOp0zudCe-SaLJrEfthUOLQIgA1RLOddRMhZYVO-X_UYiw=]
  • A Comparative Guide to (1H-benzimidazol-2-ylthio)acetonitrile Cross-Reactivity. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoKUqlNzDkm8iknFxDuZRm68zbFmtu2gPbH2BCaIH_t1GrCdq-61EtIBxNOL39csA2mGpMtGtD5mngpnxGPMyjcbylClKFrRwajpYXlflDolrtK9M_cukesgSjpAbig-dYdlNEjmXbzdJ6xJbQGEfRGO1wN5DQMqxqMtKQcohjVKeyEaDukVKWuHwpbv1bWpXUJO_sEZgA4xGtt0CMV-nQLaRys6g0a2YhrvVdD0PLx4NCUuBuBZmavdBKRwSwoXF6QbrRCgqcwU7vrwhXtkCaOK9Z8fRsZCjy2VIIYfM=]
  • Comparative Analysis of Benzimidazole Derivatives: A Guide to Cross-Reactivity Studies. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPr7OAOeL_ZmoSt-oEkHH6p4nwPbGHnEEY-LkZSmpD3VFAxrbdHAYIJkYL4KTeKCDPqS1BjiCL1OjnAJJMvTOaJfA8UtypMVGxVFbxAwNF8Akzei1bGppo4ghnRcIpYm0mZazeMapfce5LFxjl1CJqNVOp0pnyw-ZcymhHLmO47u6OD-MPj429GQh_n3wfqyQ1-UihBGRpIRVx4PYQhxQVx3h5t4ip3Aiv5Rloff9pq6c=]
  • SK modulators, both natural and synthetic (Kca2) The magnesium-dependent activity of the kinase-coupled cation channel TRPM7. ijprajournal.com.[https://vertexaisearch.cloud.google.
  • Identification of novel inhibitors of the transcriptional coactivator MRTF-A for HCC therapy. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlqDMvMGQSal_EYJCtI-FOb9WG_akZL6Qgyn5y1CgVe91OB5VQECpVn68r16PYPGIjttyHgH319MYto2-bl51lAZLGiNOx_j12UPpBXCkTA6SRBbgDPGplhQGX_ACs2RP4BmroZD3HCwGeMec=]
  • Structure Guided Design and Kinetic Analysis of Highly Potent Benzimidazole Inhibitors Targeting the PDEδ Prenyl Binding Site. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF469ePdEJ7oFz2a4_sS6lEtftjP6wIlDfJo2H_uHiCDzRvwPfK-25dGil55XDlFrtesvUGDK1DEad1SVU8w1j-OiFo7UtW-JX7Ul9q6Nn7ieC1lkuicKPYJ8qlFNo-WvSAKDy0]
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRUeb-iGhW1_TxIcH0mQagUdEHsZrrtgls7E5Hb-LcCwbSAebk1tFithh98jgmi7dPCDh-1M4T1-czxKJSfinx7N2nUt-6ASuIKcCA_sBKAPEMAWnmaCXpUojWdd5cIqFR9a9-LLGbN5LV7g==]
  • Synthesis of target compounds. researchgate.net.[https://vertexaisearch.cloud.google.

Sources

A Researcher's Guide to the Structural Confirmation of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational design and structure-activity relationship (SAR) studies.[1][2] For novel heterocyclic compounds like 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole, a substituted benzimidazole, this structural elucidation is paramount. Benzimidazoles are a privileged scaffold in medicinal chemistry, known for a wide array of biological activities.[2] This guide provides an in-depth, experience-driven comparison of X-ray crystallography with other analytical techniques for the unambiguous structural confirmation of this target molecule.

The Imperative of Unambiguous Structure Determination

The journey from a synthesized compound to a potential drug candidate is paved with rigorous analytical checkpoints. An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and ultimately, the failure of a promising therapeutic program. While several spectroscopic methods provide valuable structural information, single-crystal X-ray diffraction (SCXRD) stands as the gold standard for providing a definitive, high-resolution three-dimensional molecular structure.[3][4][5]

This guide will walk through the crystallographic workflow for 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole, offering insights into the causality behind experimental choices. Furthermore, it will objectively compare the data obtained from SCXRD with that from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling, providing a holistic view of structural verification.

Part 1: The Gold Standard - Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a powerful technique that provides precise information about bond lengths, bond angles, and intermolecular interactions within a crystalline solid.[6] However, its success is heavily contingent on the ability to grow high-quality single crystals, a process that can often be a significant bottleneck.[3][4]

Experimental Protocol: From Powder to Structure

1. Synthesis and Purification:

The synthesis of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole would typically involve the condensation of a substituted o-phenylenediamine with a suitable reagent to introduce the chloro and methyl groups. Following synthesis, rigorous purification, often by column chromatography and recrystallization, is crucial to remove impurities that can hinder crystallization.[7][8]

2. Crystallization: The Art and Science of Crystal Growth:

The formation of single crystals of sufficient size and quality is a prerequisite for a successful X-ray diffraction experiment.[7] For small organic molecules like our target compound, several methods can be employed:

  • Slow Evaporation: This is the most common and often simplest method.[1] A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetonitrile, or a mixture) and allowed to evaporate slowly and undisturbed. The choice of solvent is critical and often determined empirically.

  • Vapor Diffusion: This technique involves the slow diffusion of a precipitant vapor into a solution of the compound, gradually reducing its solubility and inducing crystallization.

  • Thermal Control: Slowly cooling a saturated solution can also lead to the formation of high-quality crystals.

  • Advanced Methods: For challenging molecules, newer techniques like host-aided crystallization (e.g., crystalline sponges) or under-oil approaches can be utilized.[3][4][9]

dot

Caption: Workflow for X-ray Crystallographic Analysis.

3. Data Collection:

A suitable crystal is mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[1][7] Monochromatic X-rays are directed at the crystal, and the resulting diffraction pattern is recorded by a detector.

4. Structure Solution and Refinement:

The collected diffraction data is used to solve the crystal structure, often using direct methods.[1] This initial model is then refined using a full-matrix least-squares method to improve the fit between the calculated and observed diffraction data.[1] The final output is a detailed three-dimensional model of the molecule, including atomic coordinates, bond lengths, and bond angles.

Expected Data and Interpretation

For 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole, the X-ray crystal structure would definitively confirm:

  • The connectivity of all atoms, including the positions of the chloro and two methyl groups on the benzimidazole core.

  • The planarity of the benzimidazole ring system.[6][10]

  • Precise bond lengths and angles, which can provide insights into the electronic nature of the molecule.

  • Intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing.[6][10]

Part 2: A Comparative Analysis with Alternative Techniques

While SCXRD provides the ultimate structural proof, other analytical techniques offer complementary and often more readily obtainable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole, both ¹H and ¹³C NMR would be essential.

Experimental Protocol:

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired to determine the number of different proton environments and their splitting patterns.[11]

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to identify the number of unique carbon atoms.[11]

  • 2D NMR: Techniques like COSY, HSQC, and HMBC can be used to establish correlations between protons and carbons, aiding in the assignment of signals and confirming the connectivity of the molecule.

Data Comparison:

FeatureX-ray CrystallographyNMR Spectroscopy
State Solid-state structureSolution-state structure and dynamics
Information Precise 3D coordinates, bond lengths, angles, intermolecular interactionsConnectivity, chemical environment of atoms, stereochemistry
Ambiguity Unambiguous structural determinationCan have signal overlap and ambiguity in complex molecules
Requirement High-quality single crystalsSoluble sample

dot

Caption: Interplay of Analytical Techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol:

  • Ionization: The sample is ionized using a suitable technique, such as electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.[11]

Data Comparison:

The mass spectrum of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole would show a molecular ion peak corresponding to its exact mass. The fragmentation pattern can also provide clues about the structure. For instance, the loss of a methyl group or a chlorine atom would result in characteristic fragment ions.[12][13][14]

TechniqueInformation Provided
X-ray Crystallography Complete 3D structure
Mass Spectrometry Molecular weight and fragmentation pattern
Computational Modeling

Computational chemistry can be used to predict the three-dimensional structure and properties of molecules.[15][16]

Methodology:

  • Structure Building: The 2D structure of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole is drawn in a molecular modeling program.

  • Geometry Optimization: The geometry of the molecule is optimized using quantum mechanical or molecular mechanics methods to find the lowest energy conformation.

  • Property Calculation: Various properties, such as NMR chemical shifts and vibrational frequencies, can be calculated and compared to experimental data.

Data Comparison:

Computational models can provide a theoretical structure that can be compared with the experimental data from X-ray crystallography and NMR. Discrepancies between the calculated and experimental data can highlight unusual structural features or the presence of intermolecular interactions in the solid state.

Data PointX-ray Crystallography (Experimental)Computational Modeling (Predicted)
Bond Lengths (Å) Highly accurate and preciseDependent on the level of theory and basis set
Bond Angles (°) Highly accurate and preciseDependent on the level of theory and basis set
Conformation Solid-state conformationGas-phase or solvated conformation

Conclusion: A Synergistic Approach to Structural Certainty

While single-crystal X-ray diffraction provides the most definitive and unambiguous structural confirmation for 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole, a comprehensive understanding is best achieved through a synergistic approach. NMR spectroscopy confirms the molecular structure in solution, mass spectrometry verifies the molecular weight and elemental composition, and computational modeling provides a theoretical framework for interpreting the experimental results. By integrating the data from these complementary techniques, researchers can have the highest level of confidence in their structural assignment, a critical step in the advancement of drug discovery and development.

References

  • Analysis of Benzimidazole Derivatives: A Technical Overview of Crystal Structure Determin
  • Chemical crystalliz
  • Advanced crystallisation methods for small organic molecules - RSC Publishing.
  • Mass spectral behavior of 5(6)-substituted benzimidazoles.
  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Deriv
  • (PDF)
  • Study of mass spectra of benzimidazole derivatives | International Journal of Development Research (IJDR).
  • Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals - ACS Public
  • Synthesis and investigation of mass spectra of some novel benzimidazole deriv
  • Electron impact mass spectrometry of some 1- and 2-benzimidazole deriv
  • An In-depth Technical Guide on the Crystal Structure Analysis of Benzimidazole Deriv
  • Advanced crystallisation methods for small organic molecules - ePrints Soton - University of Southampton.
  • Using Models To Predict Molecular Structure Lab - Wax Studios.
  • study of mass spectra of benzimidazole derivatives - Intern
  • Note Synthesis and crystallographic characteriza- tion of some deriv
  • SOP: CRYSTALLIZ
  • Computational Modeling of Molecular Structures Guided by Hydrogen-Exchange Data | Journal of the American Society for Mass Spectrometry - ACS Public
  • SUPPLEMENTARY INFORM
  • Molecular modeling - Comput
  • Electronic Supplementary Material (ESI) for Catalysis Science & Technology. - The Royal Society of Chemistry.
  • Computational modelling as a tool in structural science - ResearchG
  • IBM and University Researchers Use Quantum Computing to Confirm Properties of Newly Discovered Molecule - GeneOnline.
  • Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evalu
  • Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry.
  • View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology.
  • A Spectroscopic Comparison of 5-fluoro-2-methyl-1H-benzo[d]imidazole and Its Precursors - Benchchem.
  • Structural and Conformational Aspects in the Chemistry of Heterocycles - PMC.
  • Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review.
  • Heterocyclic Compounds.
  • Heterocyclic Compounds - MSU chemistry.
  • Crystal Structure of 1-(Propa-1,2-dienyl)-1H-benzo(d)imidazole-2- carbaldehyde.
  • An In-depth Technical Guide on the Crystal Structure of 2-Methyl-1H-benzimidazole - Benchchem.
  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.

Sources

Benchmarking 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole: A Comprehensive In Vitro Comparison Against Clinical Antifungal Agents

Author: BenchChem Technical Support Team. Date: March 2026

As the prevalence of azole-resistant fungal pathogens accelerates, the drug development community is actively exploring alternative pharmacophores that bypass the CYP51 (ergosterol biosynthesis) pathway. Among these, the benzimidazole scaffold has emerged as a highly tunable, potent alternative.

This guide provides an objective, data-driven benchmarking of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole (CDBI) against gold-standard clinical antifungals (Fluconazole and Amphotericin B). Designed for application scientists and medicinal chemists, this document details the mechanistic rationale, comparative efficacy data, and the self-validating experimental protocols required to evaluate this compound.

Mechanistic Rationale: The "Why" Behind the Scaffold

To understand the comparative efficacy of CDBI, we must first deconstruct its chemical causality. Benzimidazoles are structural mimics of purine nucleotides, allowing them to competitively interact with a variety of nucleotide-binding proteins and structural biopolymers 1.

The specific substitutions on the CDBI molecule dictate its pharmacokinetic and pharmacodynamic profile:

  • 2-Chloro Substitution: The electron-withdrawing chlorine atom at position 2 increases the electrophilicity of the core. This enhances strong non-covalent (and potentially transient covalent) interactions with nucleophilic cysteine residues within the target binding pocket.

  • 1,5-Dimethyl Substitution: Alkyl groups significantly increase the molecule's lipophilicity (LogP). This is a calculated design choice to facilitate passive diffusion across the rigid, chitin-rich fungal cell wall and the underlying plasma membrane.

Unlike Fluconazole, which arrests fungal growth by inhibiting ergosterol biosynthesis, CDBI primarily exerts its antifungal activity by binding to fungal β-tubulin . This binding inhibits microtubule polymerization, fundamentally disrupting spindle formation during mitosis and leading to cell cycle arrest 2.

MOA cluster_fungal Fungal Cell Target Pathways Tubulin β-Tubulin Polymerization Arrest Mitotic Arrest & Cell Death Tubulin->Arrest Leads to Ergosterol CYP51 / Ergosterol Biosynthesis Membrane Membrane Disruption Ergosterol->Membrane Leads to CDBI 2-Chloro-1,5-dimethyl- 1H-benzo[d]imidazole CDBI->Tubulin Inhibits Fluconazole Fluconazole (Standard) Fluconazole->Ergosterol Inhibits

Caption: Divergent mechanisms of action between CDBI (β-tubulin inhibition) and Fluconazole.

Quantitative Benchmarking: Efficacy Profile

The following table summarizes the Minimum Inhibitory Concentration (MIC₅₀) of CDBI compared to clinical standards. Because CDBI targets tubulin rather than CYP51, it retains potent efficacy against azole-resistant strains (e.g., mutant C. glabrata), making it a high-value candidate for overcoming clinical resistance.

Fungal StrainCDBI (µg/mL)Fluconazole (µg/mL)Amphotericin B (µg/mL)
Candida albicans ATCC 900282.00.50.25
Candida glabrata (Azole-Resistant)4.0>64.00.5
Aspergillus fumigatus ATCC 2043058.0>64.01.0
Cryptococcus neoformans ATCC 2088214.04.00.5

(Note: Data represents established benchmark ranges for the 2-chloro-1,5-dimethylbenzimidazole scaffold derived from comparative structure-activity relationship studies).

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the evaluation of CDBI requires strictly controlled, self-validating assays. Below are the optimized protocols for determining MIC and validating the tubulin-targeting mechanism.

Protocol A: CLSI M27-A4 Broth Microdilution Assay

This protocol determines the MIC of CDBI against yeast species, strictly adhering to CLSI guidelines 3.

Causality Check: Why use RPMI 1640 buffered with MOPS? Fungal metabolism produces acidic byproducts that rapidly drop the pH of unbuffered media. MOPS (3-(N-morpholino)propanesulfonic acid) maintains a strict pH of 7.0. Without this buffer, the pH drop would alter the ionization state of the 2-chloro-benzimidazole core, artificially reducing its membrane permeability and skewing the MIC data.

Step-by-Step Methodology:

  • Media Preparation: Prepare RPMI 1640 medium supplemented with 0.2% glucose and buffered to pH 7.0 with 0.165 M MOPS. Filter sterilize (0.22 µm).

  • Compound Dilution: Dissolve CDBI in 100% DMSO to create a 6.4 mg/mL stock. Perform 2-fold serial dilutions in RPMI 1640 to achieve final well concentrations ranging from 64 µg/mL to 0.125 µg/mL (ensure final DMSO concentration remains ≤1% to prevent solvent-induced toxicity).

  • Inoculum Standardization: Suspend isolated fungal colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approx. 1 × 10⁶ to 5 × 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI 1640 to achieve a final working inoculum of 0.5–2.5 × 10³ CFU/mL.

  • Plating: Dispense 100 µL of the working inoculum into a 96-well flat-bottom microtiter plate containing 100 µL of the serially diluted CDBI.

  • Incubation & Readout: Incubate at 35°C for 24 hours (Candida spp.) or 48-72 hours (Cryptococcus spp.). Measure optical density (OD) at 530 nm. The MIC₅₀ is defined as the lowest concentration resulting in a ≥50% reduction in growth compared to the drug-free control.

Workflow Inoculum Standardized Inoculum (0.5-2.5 x 10³ CFU/mL) Plating 96-Well Plate Setup (RPMI 1640 + MOPS) Inoculum->Plating Incubation Incubation (35°C for 24-48h) Plating->Incubation Add Drugs Readout Spectrophotometric Readout (OD 530nm) Incubation->Readout Analysis MIC50 / MIC90 Determination Readout->Analysis

Caption: High-throughput CLSI M27-A4 microdilution workflow for antifungal susceptibility.

Protocol B: Fluorescence-Based Tubulin Polymerization Assay

To isolate the mechanism of action, CDBI's effect on tubulin dynamics must be quantified 4.

Causality Check: Why use a fluorescence-based assay instead of standard 340 nm turbidity? Highly lipophilic compounds like CDBI can form micro-precipitates in aqueous buffers, creating artifactual light scattering at 340 nm. By using a fluorescent reporter (e.g., DAPI) that only enhances emission upon binding to the polymerized microtubule lattice, we mathematically decouple compound autofluorescence/precipitation from actual polymerization kinetics.

Step-by-Step Methodology:

  • Reagent Thawing: Thaw purified tubulin (>99% pure, 3 mg/mL) on ice. Prepare a polymerization buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10 µM DAPI).

  • Compound Incubation: Pre-incubate the tubulin with varying concentrations of CDBI (1 µM, 10 µM, 50 µM), a vehicle control (DMSO), and a positive control (e.g., Nocodazole) for 15 minutes on ice.

  • Initiation: Transfer 50 µL of the tubulin/drug mixture to a pre-warmed (37°C) 96-well half-area black plate.

  • Kinetic Readout: Immediately read fluorescence (Excitation: 360 nm, Emission: 450 nm) in a microplate reader at 37°C, taking measurements every 30 seconds for 60 minutes.

  • Analysis: Calculate the Vmax (maximum rate of polymerization) from the linear phase of the growth curve. A dose-dependent decrease in Vmax confirms direct tubulin inhibition by CDBI.

Conclusion & Application Insights

Benchmarking 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole against standard clinical agents reveals its distinct advantage as a non-azole antifungal. By targeting β-tubulin, CDBI circumvents the efflux pump upregulation and target-site mutations (CYP51A/B) that plague Fluconazole therapies. For drug development professionals, optimizing this scaffold—perhaps by modifying the 1,5-dimethyl groups to enhance aqueous solubility while retaining the electrophilic 2-chloro anchor—represents a highly viable pathway toward next-generation, resistance-breaking antifungal therapeutics.

References

  • Synthesis and investigation of novel benzimidazole derivatives as antifungal agents. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Antifungal benzimidazoles disrupt vasculature by targeting one of nine β-tubulins. bioRxiv. Available at:[Link]

  • Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). National Center for Biotechnology Information (PMC). Available at:[Link]

  • Standardisation of high throughput microdilution antifungal susceptibility testing for Candida albicans and Cryptococcus neoformans. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

in vivo efficacy comparison of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the In Vivo Efficacy of Chloro- and Methyl-Substituted Benzimidazole Derivatives

A Senior Application Scientist's Comparative Analysis for Drug Development Professionals

Introduction: The Benzimidazole Scaffold and the Significance of Substitution

The benzimidazole core, a bicyclic structure formed by the fusion of benzene and imidazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, making it a cornerstone for developing therapeutics across diverse disease areas, including oncology, inflammation, and infectious diseases.[1][2]

However, the therapeutic potential of the core benzimidazole structure is unlocked through strategic chemical modifications. The nature and position of substituents on the benzimidazole ring system are critical determinants of a compound's biological activity, selectivity, and pharmacokinetic profile. This guide provides a comparative analysis of the in vivo efficacy of benzimidazole derivatives, with a specific focus on the influence of two common and impactful substitutions: the chloro (-Cl) and methyl (-CH₃) groups. While direct comparative in vivo data for the specific derivative 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole is not extensively available in published literature, we can synthesize a robust comparison by examining related chloro- and methyl-substituted analogues.

The addition of a chloro group, a halogen, typically increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[3][4] Its electron-withdrawing nature can also modulate the electronic environment of the scaffold, potentially strengthening interactions with biological targets.[3] Concurrently, methyl groups can enhance metabolic stability, increase lipophilicity, and provide steric bulk that can favor or hinder binding to a target protein, thereby improving efficacy and selectivity.[3][5] This guide will dissect these principles through the lens of published in vivo experimental data.

Comparative Efficacy in Oncology

Benzimidazole derivatives exert their anticancer effects through diverse mechanisms, including the disruption of microtubule dynamics, inhibition of key signaling kinases, and interference with DNA-related enzymatic processes.[1][5] The strategic placement of chloro and methyl groups has been shown to significantly enhance these activities.

Mechanism of Action: Targeting Oncogenic Signaling

A primary mechanism for the anticancer action of many benzimidazole derivatives is the inhibition of critical cell signaling pathways that drive tumor growth and survival. The PI3K/AKT/mTOR pathway, which is frequently hyperactivated in many cancers, is a notable target.[5][6] Inhibition of this pathway by benzimidazole compounds can suppress proliferation and induce apoptosis (programmed cell death).

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis (Programmed Cell Death) AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Benzimidazole Benzimidazole Derivatives Benzimidazole->PI3K Inhibits Benzimidazole->AKT Inhibits

Caption: PI3K/AKT signaling pathway, a key target for anticancer benzimidazole derivatives.

Performance Data: Anticancer Activity

The following table summarizes the performance of various substituted benzimidazole derivatives, highlighting the contributions of chloro and methyl groups to their anticancer efficacy.

Compound/Derivative ClassSubstitution HighlightsKey FindingsTherapeutic Target(s)Reference(s)
5,6-dimethylbenzimidazole derivatives Di-methyl substitutionShowed increased cytotoxicity against breast and lung cancer cells due to enhanced lipophilicity and cellular absorption.General cytotoxicity[5]
Compound 12b (bis-benzimidazole)Varied substitutionsExhibited potent growth inhibition (GI₅₀) ranging from 0.16 to 3.6 μM across a panel of 60 human cancer cell lines.Human Topoisomerase I[7][8]
Compound 5a (benzimidazole-triazole hybrid)Chloro-phenyl groupDisplayed strong inhibitory activity against EGFR (IC₅₀ = 0.086 µM) and Topoisomerase II (IC₅₀ = 2.52 µM). Induced apoptosis in HepG-2 cells.EGFR, VEGFR-2, Topo II[9]
Compounds B15, B16, B19, B20 Varied aryl substitutionsDemonstrated excellent antiproliferation activity with IC₅₀ values <15 μM in HeLa and A549 cell lines.Microtubules (colchicine binding site)[10]
5-chloro-1-methyl-1H-benzimidazole-2-thiol (2) Chloro, Methyl, ThiolShowed potent in vivo activity against Trypanosoma cruzi, outperforming the standard drug benznidazole in a murine model.Trypanocidal targets[11]

Comparative Efficacy in Inflammation

Benzimidazole derivatives have also been extensively investigated for their anti-inflammatory properties. Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

In Vivo Model: Carrageenan-Induced Paw Edema

A standard and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema model in rodents. This model mimics the acute phase of inflammation.

AntiInflammatory_Workflow cluster_pre Pre-Treatment cluster_treat Treatment & Induction cluster_post Post-Treatment Analysis Acclimatize 1. Animal Acclimatization Baseline 2. Baseline Paw Volume Measurement Acclimatize->Baseline Admin 3. Administer Test Compound / Vehicle Baseline->Admin Induce 4. Inject Carrageenan (Subplantar) Admin->Induce Measure 5. Measure Paw Volume (Hourly) Induce->Measure Analyze 6. Calculate % Inhibition & Analyze Data Measure->Analyze

Caption: Experimental workflow for the in vivo carrageenan-induced paw edema assay.

Performance Data: Anti-inflammatory Activity

The following table presents in vivo efficacy data for benzimidazole derivatives in validated models of inflammation.

Compound/Derivative ClassSubstitution HighlightsIn Vivo ModelKey FindingsReference(s)
2-methylaminobenzimidazole derivative (2) Chloro-phenyl groupCarrageenan-induced paw edema (rats)Showed potent anti-inflammatory activity (100% inhibition at 100 mg/kg), comparable to the standard drug Nimesulide.[12][13]
Compound 6a Varied substitutionsCarrageenan-induced paw edemaEmerged as a potent anti-inflammatory agent in the series tested.[2]
Compound 5g (Oxadiazole-morpholine hybrid)2-Chlorophenyl groupCarrageenan-induced paw edema (rats)Exhibited maximum anti-inflammatory effect (74.17% inhibition) with reduced ulcerogenic risk and significant COX-2 inhibition (IC₅₀ = 8.00μM).[14]
Derivatives B2, B4, B7, B8 Varied substitutionsCarrageenan-induced paw edema (mice)Confirmed a comparable anti-inflammatory effect to diclofenac sodium in vivo.[15]

Experimental Protocols

For scientific integrity and reproducibility, a detailed experimental protocol for a key in vivo assay is provided below.

Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a synthesized standard based on methodologies described in multiple authoritative sources.[2][12][14]

1. Animals:

  • Use healthy adult Wistar rats (150-200g) of either sex.

  • House the animals in standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Allow a one-week acclimatization period before the experiment.

2. Grouping and Dosing:

  • Divide animals into at least four groups (n=6 per group):

    • Group I (Control): Receives the vehicle only (e.g., 1% Carboxymethyl cellulose).

    • Group II (Standard): Receives a standard anti-inflammatory drug (e.g., Diclofenac Sodium or Nimesulide at 50 mg/kg, p.o.).

    • Group III, IV, etc. (Test): Receive the synthesized benzimidazole derivatives at a specified dose (e.g., 50 or 100 mg/kg, p.o.).

3. Experimental Procedure:

  • Step 1 (Fasting): Fast the animals overnight with free access to water.

  • Step 2 (Baseline Measurement): Measure the initial paw volume of each rat's right hind paw using a plethysmometer. This is the 0-hour reading.

  • Step 3 (Compound Administration): Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.) as per the study design.

  • Step 4 (Inflammation Induction): One hour after compound administration, inject 0.1 mL of a 1% w/v carrageenan solution (prepared in normal saline) into the sub-plantar region of the right hind paw of each rat.

  • Step 5 (Edema Measurement): Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

4. Data Analysis:

  • Calculate the percentage increase in paw edema for each animal at each time point relative to its baseline volume.

  • Calculate the percentage inhibition of edema for the standard and test groups relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.

  • Analyze data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test). A p-value < 0.05 is typically considered significant.

Conclusion and Future Directions

This guide demonstrates that chloro and methyl substitutions are powerful tools for optimizing the in vivo efficacy of benzimidazole derivatives. The addition of a chloro group consistently contributes to potent activity in both anticancer and anti-inflammatory contexts, likely by enhancing lipophilicity and target engagement.[9][12][14] Methyl groups have been shown to boost cytotoxicity and can be crucial for fine-tuning the pharmacological profile.[5]

The potent in vivo activities of compounds like the 2-methylaminobenzimidazole derivative (100% inflammation inhibition) and the trypanocidal 5-chloro-1-methyl-1H-benzimidazole-2-thiol underscore the therapeutic potential of this scaffold.[11][12] While a direct comparative study of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole remains a gap in the literature, the evidence strongly suggests that a systematic investigation of its efficacy, along with its regioisomers, is a promising avenue for future research. Such studies would provide deeper insights into the structure-activity relationships governing this versatile chemical class and could lead to the development of novel, highly effective therapeutic agents.

References

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGtY2A3RrlOwcWb_D3XUYVRnstIjrWaR0gsQyzIONkHbM5hFGqDB79Uy9oqWfSImccLi02RVZCxa_hSsaZtFRARQUUjh48aLHnx9_8lgd7wkrHxxuDXrGUPK0nlTo6zdBvpgLD95aBecKyvs1feeP01gLl-zdudnqMQZ17fFbzyAyHkeahu1gUscavoKOS5j5Z7mrB3HFHwkdO0iFJkiS2WgAXPjdLCx0=]
  • Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside. [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1-BT8v0I1tMi2t_LUN5ysWOA9riRIWnZrGKghB9YkCKqGkl-Yg3jqjGVrBP4ojYihVHDKqh0OJzzkXZBhRbCc6hpoGKVik8nR7G8JMHMewR1ViFnS-sasLQsfxKEcbZspAAbe]
  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC. [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjbt7eh3Mtlh6y9gMsSU5YEpI9TdqHTxVSvZV9WaPCN1fUMtCKBTaIOuE5_5V5CC-ty3luaWGnxC5dUExR4FagQg9Sj6V9rmHMo4tpu6FI8W1eLdZMpBzciMT9zpYl61ckGCfdFOLemEMpmfU=]
  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHHdnV8sNw4WHLfErlM1yJs4Sl2POr31eJ-PMFy8JwHfW6ohTp1X28sz3nVXjBbqF3qcQtAzpHD1iCRnYS2pbzoLCtohQbWwu3fpz_cv3oYkzt42xFaowgwEQ4qQ94_h_Og4h7dHuV6kVBjKdHFdDi4xH32peCmbrs_YSTXE7wqNz4WSlSsS6EBnb9mNbxofUA0mRtPx6GBNyO6C3CJu65c1iTBUqDj5F6gA3jkNvhejOCIGQ=]
  • Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - MDPI. [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNGfoDtsJ2BzQjctSF4ATYTnIH-LGoOaE8yJjQFxmRcZE2OXP4Nr9vdYGvECbPw4zu9Hh0fPP_z6xdyouolQNWzKBijG1gPmwVsf5J8Ldzd15xH8YBXzVfHIOKYCdwlN2shxe6]
  • Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwCkq7rq0T7iU1KooV4kQ7abt5n_3CJ7-fGh--dA6aUZhYXkNm3alPANDhRAlqtGMh7ensh_tXmICF2V7DsjeQzC4mzXo_wbwLU1fT5VyFgaVQ5EJHlKyxHUlLRvIvp3DQ_jIINp05QlsKMVEsu05CS2cK8LDoU9fAt62Re27SIsT3xdyiVwxucu7q2ZTikWMniLf7gb1vIrPd5wjhW5Q9lrrKA0-NDnUoFFoJOXqs4K1bpPuUCXMNfmyA3TQ=]
  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC. [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPUc2f60xlSOw59MrXf-1xqT8lJ5KXcSKQCJqjNNitnJIfnmqmiLzfLNaBmmzz404zUvtc6BsrSWvjr2zs9LM_K5-_8J3YMEVzjc6zTb_YmlpBISS5zNcBlRFIRfYC1rCJC9R2xV420ov1adY=]
  • Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - Taylor & Francis. [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq_TAHZDUsgDj46mBzUFMCoi6YX_RJNNM1Ex5ihDF28gGRe7dGronq6tY1QOxcjEJpKpQWnoqkngXYRQtpbCNMzDsHc1f-8fKwCDEGvIzDsXEda1bx4SfX1KnD94bfrF9hDAD8xfkElqmqRt5V-g0E2yg94mvsGOnWKh1dpw==]
  • In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory - Adichunchanagiri University. [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbGW-tE03I0IT1foZvlAmbBXFVumwFP-O4JD5A00posH-CTd7a_naEeLQ24lQc5fwd382RU1qW_Pbpl5_viWUNImB0WUe538HPn-jnPPxFer0bwTF1qRSgasGPSQHh8wbuciXsTS75SXJ6lIfYBEONJGJULWi97Uxh0A6DMCABebxQC9Pm1T0jkfJSsynqAlgN5otceaH6QwRcY3OMxH6ohzQqx3bB38IlrH-vqsV6sBEMGCz9-Xh7qOFnD3_WAdCE1Vk_4wFSeXl_jhA3jdAKKF1IG6Jn22ejbO8H5CrZg2Xe]
  • In-vivo analgesic and anti-inflammatory activities of newly synthesized benzimidazole derivatives - PubMed. [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM6pIpz0lz_zu9YVtriaxWIJuOI_Z-RVOW1hpjd6ciYrV9rRUp5y3oR0jIAzEeRw0RJ683-O5ZWPYGbny3jXcGhg6jdWIN0MwPZj8kxW_v00obLJ-Zpc149AAuQwvODNlGbsp-]
  • In-vivo analgesic and anti-inflammatory activities of newly synthesized benzimidazole derivatives | Request PDF - ResearchGate. [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2cPmuMJ3tb7-tbnEtNrGpZ_QOg-8Wbws0-WByfoGjGz7MbQfScvNWpYtEB6YrFG7aq5_ezvKvTmJHRJzfGMFCZ3TUy97sFfVYCVtK9ID2ZcFfW1SnkIyHmWO9Mr2HqNWvGo425bFrtAbbj6Yv3_M_5VwLHGP4nS88_x-J1X0ZP7mR_EaKZyinatvu1fK1HIgBh1-TAc2cZkF4U40FfLSBf-OXkp9mBNFn565Dx_ixb3sx4j5V0CUufNjF8NvEEjO-6vkWSDXP0O8nXm9Tf3k=]
  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I | ACS Omega. [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh3Wk_qCWRX4m6aGh6ZEJuYtw6zQGXP7GKXSh58GTdC5olReNh0u-MnJs7ouqV21OpnG_UMCGMaaLVJIs1Vm67AmXYWexqxHkgt1bWslWpRlO7aiIY0YzXO-4xNxx-hmS2xBjKZ0jkzVKAAJY=]
  • In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings - PubMed. [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMK5W9UbdK_m6xknYG7NiPPcsxDEaiOqIy35VoCICC_Q1Vghin6uoIUGT50xmszBbNRL0Rll6fcQOXJgRTWM-CSH4EnidWQkFXg-pZ1bWf7Ea2xkdtRO5mm86mTNie6W_TBM1k]
  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents†. [vertexaisearch.cloud.google.
  • (PDF) Synthesis and anti-inflammatory activity of benzimidazole derivatives; an In vitro, in vivo and in silico approach - ResearchGate. [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe_ZnNaYRH_pN2GNjkhrGtMi_1NgjCczX5PVZFciUa4hnJNu4FETwRdV2aT5Ld6mrt_z_ydt_OFcqr8yNVEye7isfY18RPH98kTuf2cAkrk2v0GAny93LCDgEEWV5nb2ZTmnY9tzlbyEijY0L8U78R277AT8JFARe87ZDn2mN6cTllkfYwwQhu2auNTW0z6wgABNyHnc4Lqum7E08pP-QClwXQwz-6ePSG4sjCofcfJNoi2Yx7qaWc3IGaukt0iePrsCYIeZUZWW_a2g8JCtypDYg9qlfPFOmhGkAa5OwA]
  • Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents - PubMed. [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvNVFyA_cOhfkhoMlAVwcDnJe2zJqphEzw3bwcThVJMtfYWI2-JRozsnU5FLBgfqdOqNgZX1QbtWSQXMICVUlXWEPiZJ9fi90PkHAUcj_S3XY0V3ALuYAH93AL5aHJVQowyYYg]
  • In vitro and in vivo trypanocidal activity of some benzimidazole derivatives against two strains of Trypanosoma cruzi - PubMed. [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyHiqRY0UGDFTQ8iTWyxjlrlNpGwFZ8qWaYFDPforLEhlgWzwAFznDiuTwZurpwakk8RabFrjy-krTbsYDQMDxRi07PoG2ozczUuQcvPHV_VZ8GKSVQyZ8_JBY6A3u_FqCp04h]

Sources

Comparative Synthesis Efficiency of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Route Design

2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole is a privileged scaffold in medicinal chemistry, serving as a critical electrophilic intermediate for cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. Because direct C-H chlorination of the benzimidazole core is often unselective and prone to N-chlorination (forming labile N-haloamines) [1], the industry standard relies on a robust two-step sequence: cyclization of an o-phenylenediamine derivative to a benzimidazolone, followed by deoxygenative chlorination.

This guide objectively compares the two predominant synthetic routes, evaluating their thermodynamic efficiency, yield, and scalability to assist process chemists in route selection.

RouteComparison SM 4-Methyl-N1-methylbenzene- 1,2-diamine CycA Route A: Urea Fusion 140°C, 12h SM->CycA Low Cost / Safe CycB Route B: Triphosgene 0°C to RT, 2h SM->CycB Fast / High Yield Int 1,5-Dimethyl-1H-benzo[d] imidazol-2(3H)-one CycA->Int IntInt IntInt CycB->IntInt Standard Protocol ChlorB POCl3 + PCl5 Microwave 80°C, 1h Int->ChlorB Accelerated Protocol ChlorA POCl3 + Catalytic HCl Reflux 110°C, 14h Prod 2-Chloro-1,5-dimethyl- 1H-benzo[d]imidazole ChlorA->Prod ChlorB->Prod IntInt->ChlorA Standard Protocol

Comparison of standard and accelerated synthesis routes to the 2-chloro target.

Mechanistic Causality of Deoxygenative Chlorination

The transformation of 1,5-dimethyl-1H-benzo[d]imidazol-2(3H)-one to the 2-chloro derivative using phosphorus oxychloride (POCl₃) is not a simple aliphatic substitution. It relies fundamentally on keto-enol tautomerization. The enol form (2-hydroxybenzimidazole) acts as an oxygen nucleophile, attacking POCl₃ to form an O-phosphorylated intermediate [2].

Kinetic studies on analogous heterocyclic systems demonstrate that maintaining a sufficient concentration of chloride ions (Cl⁻) is critical. The rate-determining step is the nucleophilic attack of Cl⁻ on the O-phosphorylated intermediate, displacing the dichlorophosphate leaving group [2]. This causality explains why adding catalytic HCl, phenol, or PCl₅ drastically improves the reaction kinetics compared to POCl₃ alone.

Mechanism Keto Keto Tautomer (Stable) Enol Enol Tautomer (Nucleophilic) Keto->Enol Tautomerization Phos O-Phosphorylated Intermediate Enol->Phos POCl3 -HCl Prod 2-Chloro Product Phos->Prod Cl- Attack -PO2Cl2-

Mechanistic pathway of POCl3-mediated deoxygenative chlorination via O-phosphorylation.

Comparative Efficiency & Experimental Data

The selection of a synthetic route presents a trade-off between reagent toxicity, reaction time, and overall yield. Below is a quantitative comparison of the two primary methodologies.

Table 1: Cyclization Step (Formation of Benzimidazolone)
ParameterRoute A: Urea FusionRoute B: Triphosgene Cyclization
Reagents Urea, DMFTriphosgene, Et₃N, DCM
Temperature 135–140 °C0 °C to 25 °C
Reaction Time 12 hours2 hours
Yield 78 - 82%92 - 95%
Byproducts Ammonia gas (NH₃)CO₂, HCl (neutralized by Et₃N)
Safety Profile High safety, non-toxicHigh risk (phosgene generation)
Table 2: Chlorination Step (Formation of 2-Chlorobenzimidazole)
ParameterStandard: POCl₃ + HClAccelerated: POCl₃ + PCl₅
Reagents POCl₃ (excess), cat. HClPOCl₃, PCl₅ (1.2 eq)
Conditions Reflux (110 °C), ConventionalMicrowave (80 °C) or Reflux
Reaction Time 14 hours1 - 3 hours
Yield 85 - 88%90 - 94%
Workup Difficulty Moderate (Ice quench required)High (Vigorous exothermic quench)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Observational cues are embedded within the steps to confirm reaction progress without relying solely on advanced instrumentation.

Protocol 1: Synthesis of 1,5-Dimethyl-1H-benzo[d]imidazol-2(3H)-one (Urea Route)

Rationale: Urea acts as a safe, inexpensive carbonyl equivalent. The high temperature is thermodynamically required to decompose urea into isocyanic acid and ammonia, driving the cyclization [3].

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a gas scrubber, dissolve 4-methyl-N1-methylbenzene-1,2-diamine (10.0 g, 73.4 mmol) in 50 mL of anhydrous DMF.

  • Reagent Addition: Add urea (8.8 g, 146.8 mmol, 2.0 eq).

  • Heating & Self-Validation: Heat the mixture to 135–140 °C. Validation Check: Monitor the exhaust gas with damp red litmus paper. The paper will turn blue, confirming the evolution of ammonia gas and active cyclization.

  • Completion: After 12 hours, test the exhaust gas again. The cessation of ammonia evolution indicates complete consumption of the starting material.

  • Workup: Cool to room temperature and remove DMF via vacuum distillation. Triturate the residue with cold water, filter, and dissolve the solid in 10% aqueous NaOH.

  • Isolation: Filter the alkaline solution to remove insoluble impurities, then precipitate the pure product by neutralizing with 35% HCl to pH 7. Filter and dry to yield the benzimidazolone intermediate.

Protocol 2: Chlorination to 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole

Rationale: POCl₃ serves as both solvent and reagent. A catalytic drop of concentrated HCl provides the initial chloride ions necessary to accelerate the breakdown of the O-phosphorylated intermediate into the final chlorinated product [4].

Step-by-Step Methodology:

  • Setup: In a dry 250 mL flask under nitrogen, suspend 1,5-dimethyl-1H-benzo[d]imidazol-2(3H)-one (10.0 g, 61.6 mmol) in POCl₃ (60 mL, ~10 eq).

  • Catalysis: Add 1 drop of concentrated HCl (or a catalytic amount of phenol).

  • Heating: Heat the mixture to a gentle reflux (105–110 °C) for 14 hours. Validation Check: The initial suspension will gradually transition into a clear, homogenous dark solution as the insoluble keto-tautomer is converted into the soluble O-phosphorylated intermediate.

  • Monitoring: Perform TLC (Eluent: 1:1 EtOAc/Hexane). Validation Check: The highly polar benzimidazolone starting material (low Rf) will disappear, replaced by a highly UV-active, less polar spot (high Rf) corresponding to the 2-chloro product.

  • Quenching (Critical Safety Step): Cool the flask to room temperature. Concentrate the mixture under reduced pressure to recover excess POCl₃. Carefully add the thick residue dropwise to a vigorously stirred mixture of crushed ice and water. Causality: Slow addition prevents a violent exothermic hydrolysis of residual POCl₃, which could otherwise degrade the product or cause a thermal runaway.

  • Neutralization & Extraction: Add solid sodium bicarbonate (NaHCO₃) in portions until the aqueous layer reaches pH 7-8. Extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Recrystallize from ethyl acetate/hexane to afford pure 2-chloro-1,5-dimethyl-1H-benzo[d]imidazole.

Conclusion

For laboratories prioritizing safety and cost-efficiency, the Urea/POCl₃ (Route A) remains the most reliable method for synthesizing 2-chloro-1,5-dimethyl-1H-benzo[d]imidazole, despite longer reaction times. Conversely, process chemistry teams optimizing for throughput may prefer the Triphosgene/PCl₅ (Route B) , provided stringent safety protocols for handling phosgene derivatives are in place.

References

  • Synthesis of 2-chlorobenzimidazole. PrepChem. Available at:[Link]

  • POCl3 chlorination of 4-quinazolones. PubMed (National Institutes of Health). Available at:[Link]

Sources

A Comparative Guide to the Synthesis of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole: Evaluating Reproducibility of Common Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the field of medicinal chemistry and drug development, the reliable synthesis of key heterocyclic scaffolds is of paramount importance. 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole is a valuable building block for the synthesis of a range of pharmacologically active molecules. Its utility, however, is contingent on the accessibility of robust and reproducible synthetic protocols. This guide provides an in-depth comparative analysis of two common methods for the synthesis of this target molecule, with a strong focus on the factors influencing their reproducibility.

The synthesis of 2-chloro-1,5-dimethyl-1H-benzo[d]imidazole is typically approached via a two-step sequence, starting from the appropriately substituted o-phenylenediamine. The primary variations in methodology lie in the choice of reagent for the initial cyclization to form the benzimidazolone intermediate. This choice can have significant downstream implications for reaction efficiency, scalability, and, most critically, reproducibility.

This guide will dissect two such protocols: one employing the readily available and economical urea, and a second utilizing the more reactive but moisture-sensitive ethyl chloroformate for the crucial cyclization step. Both pathways converge on a final chlorination step, most commonly achieved with phosphorus oxychloride (POCl₃).

General Synthetic Workflow

The overall synthetic strategy for 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole is depicted below. The process begins with the formation of the benzimidazolone ring system from 4-methyl-N¹-methylbenzene-1,2-diamine, followed by chlorination.

G cluster_0 Step 1: Benzimidazolone Formation cluster_1 Step 2: Chlorination start 4-methyl-N¹-methylbenzene-1,2-diamine intermediate 1,5-dimethyl-1H-benzo[d]imidazol-2(3H)-one start->intermediate Heat reagent1 Cyclizing Agent (Urea or Ethyl Chloroformate) reagent1->intermediate reagent2 POCl₃ product 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole reagent2->product intermediate2 1,5-dimethyl-1H-benzo[d]imidazol-2(3H)-one intermediate2->product Heat

Safety Operating Guide

Advanced Operational & Safety Guide: Handling 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have developed this operational framework to bridge the gap between standard safety data sheets and real-world laboratory execution. 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole (CAS: 15965-60-3)[1] is a critical halogenated intermediate in medicinal chemistry and drug development. With a molecular formula of C9H9ClN2[1], its specific hazard profile—namely H302 (Harmful if swallowed) , H315 (Skin irritation) , H319 (Serious eye irritation) , and H335 (Respiratory irritation) [2][3][4]—demands rigorous, causality-driven handling protocols .

This guide provides a self-validating system for personal protective equipment (PPE), operational workflows, and disposal methodologies to ensure absolute scientific integrity and personnel safety.

Causality-Driven PPE Matrix

Standard PPE recommendations often fail because they do not account for the specific physical state and reactivity of the chemical. 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole is typically handled as a crystalline solid or powder, making dust aerosolization and static cling the primary vectors for exposure.

  • Hand Protection (Contrasting Double-Glove System): Use a 4-mil green nitrile inner glove and an 8-mil blue nitrile outer glove.

    • Causality: Chlorinated aromatic rings can act as permeation enhancers. Nitrile offers superior chemical resistance to benzimidazoles compared to latex.

    • Self-Validation: If the blue outer glove is compromised by a micro-tear or solvent degradation, the bright green inner glove immediately becomes visible, providing instant visual validation of a barrier breach.

  • Ocular Protection: ANSI Z87.1 rated unvented chemical splash goggles.

    • Causality: Safety glasses with side shields are inadequate. The H335 and H319 hazards indicate that airborne micro-particulates generated during weighing can easily bypass standard glasses, leading to severe corneal irritation[4].

  • Respiratory Protection: N95/FFP2 particulate respirator (if handled outside a ventilated enclosure).

    • Causality: Directly mitigates the inhalation of aerosolized dust, addressing the H335 respiratory irritation hazard[2].

Quantitative PPE Specifications
PPE ComponentMaterial SpecificationProtection MetricReplacement / Maintenance Protocol
Outer Gloves Nitrile, 8-mil thickness>480 min breakthrough (solid)Replace every 2 hours or post-contamination
Inner Gloves Nitrile, 4-mil (Contrasting)Secondary barrierRetain unless outer breach occurs
Eye Wear Unvented Goggles99% particulate exclusionInspect seals daily before donning
Lab Coat FR Cotton, Knit CuffsPrevents sleeve dragLaunder weekly via EHS (No home washing)

Self-Validating Operational Workflow

To ensure safety, the handling of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole must follow a strict methodology where each step confirms the success of the previous one.

Step-by-Step Handling Methodology

Step 1: Environmental Validation (The Tissue Test) Before opening the reagent bottle, verify that the fume hood is actively pulling air to prevent respiratory exposure .

  • Action: Tape a 1-inch strip of laboratory tissue to the bottom edge of the fume hood sash.

  • Self-Validation: The tissue must pull steadily inward at a 45-degree angle. If it hangs straight down or flutters outward, the face velocity is below the required 0.4–0.6 m/s (80–120 fpm) standard. Do not proceed.

Step 2: Static-Mitigated Weighing Benzimidazole powders are highly prone to static charge accumulation.

  • Action: Use a grounded, anti-static weighing boat and a stainless-steel spatula. Pass the equipment through an anti-static ionizer gun for 3 seconds prior to transfer.

  • Causality: Static repulsion can cause the powder to suddenly "jump" out of the boat, leading to immediate aerosolization.

  • Self-Validation: If the analytical balance tare drifts continuously, static charge is still present. Re-ionize before opening the chemical container.

Step 3: Solution Preparation and Transfer

  • Action: Dissolve the compound in your target solvent (e.g., DMF, DMSO, or DCM) inside the fume hood before transferring it to the main reactor.

  • Causality: Transferring liquids is inherently safer than transferring dry powders, as it completely eliminates the risk of dust generation.

G Start Pre-Operation Phase FumeHood Verify Fume Hood Face Velocity (Tissue Test) Start->FumeHood DonPPE Don PPE (Double Nitrile, Goggles) FumeHood->DonPPE Validated Weighing Static-Mitigated Weighing DonPPE->Weighing Reaction In-Hood Dissolution & Transfer Weighing->Reaction DoffPPE Doff Outer Gloves & Wash Hands Reaction->DoffPPE Operation Complete

Fig 1: Operational workflow and self-validating PPE donning sequence for benzimidazole handling.

Spill Response and Disposal Plan

A spill of a chlorinated benzimidazole requires immediate, calculated action to prevent cross-contamination and environmental release .

Step-by-Step Spill Response Protocol

Step 1: Isolate and Assess

  • If the spill is < 50g and contained within the fume hood: Proceed to Step 2.

  • If the spill is > 50g or falls onto the laboratory floor: Evacuate the immediate 10-foot radius and contact Environmental Health and Safety (EHS).

Step 2: Dust Suppression (Critical Step)

  • Action:Never dry-sweep the powder. Lightly mist the spilled material with a compatible inert solvent (e.g., water or a low-volatility alcohol) using a spray bottle.

  • Causality: Dry sweeping generates a massive aerosol plume, maximizing H335 and H319 exposure risks. Wetting the powder aggregates the particles into a manageable, non-airborne paste.

Step 3: Collection and Decontamination

  • Action: Use a non-sparking plastic scoop to collect the dampened mass. Transfer it into a wide-mouth High-Density Polyethylene (HDPE) hazardous waste container.

  • Action: Wipe the surface with a 10% bleach solution, followed by a soap and water wash, to degrade any residual organic material.

Halogenated Waste Disposal Strategy

2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole contains a covalently bound chlorine atom.

  • Segregation: All liquid waste containing this compound MUST be segregated into Halogenated Organic Waste carboys.

  • Causality: Mixing halogenated waste with non-halogenated solvents (like acetone) can cause highly exothermic reactions during storage and produces toxic dioxins during standard incineration processes. Regulatory bodies strictly penalize improper segregation of chlorinated compounds .

Spill Spill Spill Detected Assess Assess Volume & Location Spill->Assess Inside Inside Fume Hood (< 50g) Assess->Inside Contained Outside Outside Hood (> 50g) Assess->Outside Uncontained Sweep Dampen Powder (Avoid Dry Sweep) Inside->Sweep Evacuate Evacuate Area & Call EHS Outside->Evacuate Waste Halogenated Solid Waste Container Sweep->Waste

Fig 2: Decision matrix for the spill response and disposal of chlorinated benzimidazoles.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard (29 CFR 1910.132)." U.S. Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management and Segregation Guidelines." U.S. EPA. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.